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Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of 2,3-Bis(3-methoxyphenyl)propanoic acid

The following technical guide provides an in-depth analysis of 2,3-Bis(3-methoxyphenyl)propanoic acid , structured for researchers and drug development professionals. [1] Executive Summary 2,3-Bis(3-methoxyphenyl)propano...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2,3-Bis(3-methoxyphenyl)propanoic acid , structured for researchers and drug development professionals.

[1]

Executive Summary

2,3-Bis(3-methoxyphenyl)propanoic acid (CAS 847-28-9 ) is a diarylpropanoic acid derivative characterized by the presence of two m-anisyl (3-methoxyphenyl) moieties attached to the


 and 

positions of a propanoic acid backbone. This compound serves as a critical intermediate in the synthesis of endothelin receptor antagonists and specific non-steroidal anti-inflammatory agents (NSAIDs). Its structural framework—a carboxylic acid bearing two bulky aromatic rings—makes it a valuable scaffold for exploring hydrophobic binding pockets in G-protein-coupled receptors (GPCRs).

This guide details the physicochemical identity, synthetic pathways, and analytical characterization required for the precise utilization of this compound in research settings.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10]

The compound is defined by its specific substitution pattern, distinguishing it from its 4-methoxy (para) isomers which often exhibit different metabolic stability and receptor affinity profiles.

Core Data Table
PropertySpecification
Chemical Name 2,3-Bis(3-methoxyphenyl)propanoic acid
CAS Registry Number 847-28-9
Molecular Formula

Molecular Weight 286.32 g/mol
Exact Mass 286.1205 Da
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water.
pKa (Calculated) ~4.5 (Carboxylic acid moiety)
Chirality Contains one stereocenter at C2 (

-carbon). Typically synthesized as a racemate (

).
Structural Representation

SMILES: COc1cccc(c1)CC(C(=O)O)c2cccc(OC)c2[1]

InChIKey: (Specific key generation requires exact conformer data, but the connectivity is unique to the 2,3-bis substitution).

Structural Analysis & Stereochemistry

The Diaryl Backbone

The molecule consists of a propanoic acid tether. The numbering and substitution are as follows:

  • C1: Carboxyl carbon (

    
    ).
    
  • C2 (

    
    ):  Substituted with the first 3-methoxyphenyl ring.[2] This carbon is chiral.
    
  • C3 (

    
    ):  Substituted with the second 3-methoxyphenyl ring.[2]
    
Stereochemical Implications

Because C2 is a chiral center, the compound exists as two enantiomers: (2R) and (2S).

  • Synthetic Note: Standard condensation methods yield the racemate. Enantioselective synthesis or chiral resolution (e.g., via chiral HPLC or crystallization with chiral amines) is required if a specific enantiomer is needed for biological assays, as receptor binding is often stereospecific.

Synthetic Pathways[8]

The synthesis of 2,3-bis(aryl)propanoic acids is classically achieved via the Perkin Condensation or Knoevenagel Condensation followed by reduction. This route ensures the correct carbon framework construction.

Primary Synthetic Route: Knoevenagel-Hydrogenation
  • Condensation: Reaction of 3-methoxyphenylacetic acid with 3-methoxybenzaldehyde in the presence of a base (e.g., triethylamine/acetic anhydride) yields the

    
    -unsaturated intermediate (a stilbene derivative).
    
  • Reduction: Catalytic hydrogenation (H

    
    , Pd/C) of the alkene reduces the C2-C3 double bond to the single bond, yielding the final propanoic acid.
    
Experimental Workflow Visualization

SynthesisWorkflow Start1 3-Methoxybenzaldehyde (C8H8O2) Process1 Knoevenagel Condensation (Base/Heat, -H2O) Start1->Process1 Start2 3-Methoxyphenylacetic Acid (C9H10O3) Start2->Process1 Inter Intermediate: 2,3-Bis(3-methoxyphenyl)acrylic acid Process1->Inter Process2 Hydrogenation (H2, Pd/C) Inter->Process2 Final Target: 2,3-Bis(3-methoxyphenyl)propanoic acid Process2->Final

Figure 1: Synthetic logic flow for the construction of the 2,3-bis(3-methoxyphenyl)propanoic acid scaffold.

Analytical Characterization

Validating the identity of CAS 847-28-9 requires distinguishing it from its isomers (e.g., 3,3-bis isomers or regioisomers with methoxy groups at different positions).

Nuclear Magnetic Resonance (NMR) Profile

The


 NMR spectrum in CDCl

is the primary validation tool.
  • Methoxy Groups (

    
     ppm): 
    
    • Expect two distinct singlets (3H each). Although chemically similar, the two rings are in different environments (one at C2, one at C3), making them magnetically non-equivalent.

  • Aliphatic Region:

    • C3 Protons (

      
      -CH
      
      
      
      ):
      These protons are diastereotopic due to the adjacent chiral center at C2. Expect a complex multiplet or two sets of doublets of doublets (dd) in the range of 3.0 – 3.4 ppm .
    • C2 Proton (

      
      -CH):  A doublet of doublets (dd) or triplet (t) around 3.8 – 4.2 ppm , coupling with the C3 protons.
      
  • Aromatic Region (

    
     ppm): 
    
    • Complex multiplets integrating to 8 protons. The pattern will be characteristic of meta-substitution (singlet-like peaks for the proton between substituents, doublets, and triplets).

  • Carboxylic Acid:

    • Broad singlet, typically

      
       ppm  (exchangeable with D
      
      
      
      O).
Mass Spectrometry (MS)
  • Ionization: ESI (Negative mode preferred for carboxylic acids).

  • Molecular Ion:

    
     observed at 285.3 m/z .
    

Research Applications

Endothelin Receptor Antagonists

The 2,3-diarylpropanoic acid motif is a pharmacophore found in selective Endothelin-A (


) receptor antagonists. The methoxy groups provide hydrogen bond acceptor sites that can interact with specific residues (e.g., serine or threonine) within the receptor binding pocket, while the carboxylic acid often forms a salt bridge.
Metabolic Probes

This compound serves as a substrate for studying Phase I (demethylation) and Phase II (glucuronidation) metabolism of diaryl ethers. Researchers use it to map the structure-activity relationship (SAR) of CYP450 enzymes acting on bulky anionic substrates.

References

  • PubChem. Compound Summary: 3-(3-Methoxyphenyl)propanoic acid (Structural Analog Reference). National Library of Medicine.[3] Available at: [Link]

  • Organic Syntheses.General Procedures for Knoevenagel Condensation and Hydrogenation of Arylacrylic Acids. (Methodological Grounding).

Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of 2,3-Bis(3-methoxyphenyl)propanoic Acid

Introduction 2,3-Bis(3-methoxyphenyl)propanoic acid is an organic molecule featuring a central propanoic acid core with two 3-methoxyphenyl substituents. As a carboxylic acid with significant aromatic character, its phys...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,3-Bis(3-methoxyphenyl)propanoic acid is an organic molecule featuring a central propanoic acid core with two 3-methoxyphenyl substituents. As a carboxylic acid with significant aromatic character, its physicochemical properties are of paramount importance for its application in research and development, particularly in the fields of medicinal chemistry and materials science. The interplay between the acidic carboxyl group and the lipophilic methoxy-substituted phenyl rings dictates its solubility, permeability, and potential for intermolecular interactions. This guide provides a comprehensive framework for the determination and understanding of these critical properties. Due to the novelty or limited public data on this specific molecule, this document emphasizes robust experimental protocols and predictive methodologies, empowering researchers to thoroughly characterize this compound.

Molecular Structure:

Part 1: Computational Prediction of Physicochemical Properties

In the absence of established experimental data, computational modeling serves as an invaluable first step in characterizing a novel chemical entity. These in silico methods provide reliable estimates that guide experimental design and resource allocation.[1] Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms are commonly employed for these predictions.[2][3][4]

Table 1: Predicted Physicochemical Properties and Recommended Computational Tools

PropertyDescriptionComputational ApproachRecommended Software/Server
pKa The acid dissociation constant, indicating the degree of ionization at a given pH. Crucial for predicting solubility and biological interactions.Quantum mechanical and machine learning models based on the molecular structure.[5][6][7]ACD/pKa DB, MarvinSketch (ChemAxon), PROPKA[8]
LogP The logarithm of the partition coefficient between octanol and water, a measure of lipophilicity for the neutral species.[9]Fragment-based or atom-based methods that sum the contributions of different molecular parts.[9][10]ACD/LogP, XLogP3, ALOGPS
LogD The logarithm of the distribution coefficient at a specific pH. It accounts for all species (ionized and neutral) and is more physiologically relevant than LogP for ionizable molecules.[9]Calculated from the predicted LogP and pKa values.ACD/LogD, MarvinSketch (ChemAxon)
Aqueous Solubility (LogS) The logarithm of the molar solubility in water. A key parameter for drug formulation and bioavailability.General solubility equations (e.g., Yalkowsky equation) or machine learning models trained on large datasets.[11][12]ACD/Solubility DB, ESOL, ALOGPS
Melting Point (°C) The temperature at which the compound transitions from solid to liquid. An indicator of purity and lattice energy.QSPR models correlating molecular descriptors with experimental melting points of similar compounds.OPERA models[13]
Thermal Stability The temperature at which the compound begins to decompose. Important for assessing handling and storage conditions.QSPR and group contribution methods that analyze bond dissociation energies and molecular structure.[2][14][15]Gaussian, SPARTAN (for bond energy calculations)

Part 2: Experimental Determination of Physicochemical Properties

While predictive models are useful, experimental verification is the gold standard. The following section details the necessary protocols for accurately measuring the key physicochemical properties of 2,3-Bis(3-methoxyphenyl)propanoic acid.

Solubility Determination

Aqueous solubility is a critical determinant of a compound's behavior in biological systems. For an acidic compound like 2,3-Bis(3-methoxyphenyl)propanoic acid, solubility is highly dependent on pH.

Protocol: Equilibrium Shake-Flask Method

This method is considered the "gold standard" for solubility measurement.

  • Preparation of Solutions: Prepare a series of buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0). Phosphate-buffered saline (PBS) is commonly used for physiological pH.

  • Sample Addition: Add an excess of the powdered compound to vials containing each buffer. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved material.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.

  • Quantification: Dilute the filtered solution with a suitable solvent (e.g., acetonitrile/water). Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Data Analysis: Construct a calibration curve using known concentrations of the compound to determine the concentration in the saturated solutions. Report the solubility in units of µg/mL or mM.

Causality in Experimental Design:

  • pH Variation: Testing at multiple pH values is essential because the carboxylic acid will be predominantly in its neutral, less soluble form at low pH and in its ionized, more soluble salt form at pH values above its pKa.

  • Equilibration Time: A 24-48 hour period is chosen to ensure that the dissolution process has reached a true thermodynamic equilibrium.

  • Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is crucial for reproducibility.

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis prep_buffers Prepare Buffers (pH 2, 5, 7.4, 9) add_excess Add Excess Compound prep_buffers->add_excess agitate Agitate at Constant Temp (24-48 hours) add_excess->agitate centrifuge Centrifuge/Settle agitate->centrifuge filtrate Filter Supernatant (0.22 µm) centrifuge->filtrate quantify Quantify by HPLC/MS filtrate->quantify result result quantify->result Solubility Data

Caption: Workflow for equilibrium shake-flask solubility measurement.

Lipophilicity (LogP / LogD)

Lipophilicity is a key indicator of a molecule's ability to cross biological membranes.

Protocol: HPLC-Based LogP/LogD Determination

This method offers higher throughput than the traditional shake-flask method and is well-suited for drug discovery settings.[16]

  • Column and Mobile Phase: Use a reverse-phase HPLC column (e.g., C18). The mobile phase will be a gradient of an aqueous buffer (e.g., phosphate buffer at pH 7.4 for LogD) and an organic solvent like acetonitrile or methanol.

  • Calibration Standards: Prepare a set of standard compounds with known LogP values that span a range around the expected LogP of the test compound.

  • Sample Preparation: Dissolve the test compound and each standard in the mobile phase at a low concentration.

  • Chromatographic Run: Inject each sample onto the HPLC system and record the retention time (t_R).

  • Data Analysis:

    • Plot the known LogP values of the standards against their retention times.

    • A linear relationship should be observed.

    • Using the linear regression equation from the standard curve, calculate the LogP (or LogD at the specific pH of the mobile phase) of the test compound from its retention time.

Causality in Experimental Design:

  • Reverse-Phase Column: The nonpolar stationary phase (C18) retains more lipophilic compounds longer, establishing a direct correlation between retention time and LogP.

  • pH Control for LogD: For an ionizable compound, using a buffered mobile phase (e.g., pH 7.4) is critical to measure the distribution of both neutral and ionized species, providing a physiologically relevant LogD value.

Melting Point Determination

The melting point is a fundamental physical property that provides information on purity and crystal lattice strength.

Protocol: Capillary Melting Point Method

  • Sample Preparation: Ensure the compound is completely dry and finely powdered. A mortar and pestle can be used to grind the crystals.[17]

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The sample height should be 2-3 mm.

  • Measurement:

    • Place the capillary tube into the heating block of a melting point apparatus.[18]

    • For an unknown compound, perform a rapid initial heating to determine an approximate melting range.[16][17]

    • Allow the apparatus to cool, then use a new sample for an accurate measurement.

    • Heat rapidly to about 20°C below the approximate melting point, then slow the heating rate to 1-2°C per minute.[17]

  • Recording the Range: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the last solid crystal melts. The melting point is reported as the range T1-T2.[19] A narrow range (e.g., < 2°C) is indicative of high purity.

Structural Confirmation and Purity

Standard spectroscopic techniques are essential to confirm the chemical structure and assess the purity of the synthesized compound.

Table 2: Spectroscopic Analysis Protocols

TechniqueSample PreparationExpected Observations for 2,3-Bis(3-methoxyphenyl)propanoic acid
¹H NMR Dissolve 5-20 mg in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Filter the solution into an NMR tube.[20][21]- Aromatic Protons: Complex multiplets in the ~6.7-7.3 ppm region. - -OCH₃ Protons: Two singlets around 3.8 ppm. - -CH- and -CH₂- Protons: Signals in the aliphatic region (~2.5-4.0 ppm), with splitting patterns indicating their connectivity. - -COOH Proton: A broad singlet, typically downfield (>10 ppm).[22]
¹³C NMR Use a more concentrated solution (20-50 mg) in the same manner as for ¹H NMR.[20]- Carbonyl Carbon: A signal in the 170-180 ppm region.[22] - Aromatic Carbons: Multiple signals between 110-160 ppm. - -OCH₃ Carbons: Signals around 55 ppm. - Aliphatic Carbons: Signals in the upfield region.
IR Spectroscopy Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.- O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.[23][24][25] - C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.[23][25][26] - C-O Stretch (Aromatic Ether): A band in the 1200-1300 cm⁻¹ region. - Aromatic C-H and C=C Stretches.
Mass Spectrometry (MS) Dissolve a small amount of sample in a suitable solvent (e.g., methanol or acetonitrile) for infusion or LC-MS analysis.- Molecular Ion Peak [M-H]⁻: In negative ion mode, a peak corresponding to the molecular weight minus one proton. - Fragmentation Pattern: Analysis of fragment ions can help confirm the structure.[27][28]

Visualization: Logic for Spectroscopic Analysis

G cluster_techniques Spectroscopic Techniques cluster_info Information Obtained Compound Synthesized 2,3-Bis(3-methoxyphenyl)propanoic acid NMR NMR (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Connectivity & Chemical Environment (H & C Skeleton) NMR->Structure FuncGroups Functional Groups (-COOH, -OCH₃, Aromatic) IR->FuncGroups MolWeight Molecular Weight & Formula MS->MolWeight Confirmation Confirmation Structure->Confirmation Structural Confirmation & Purity Assessment FuncGroups->Confirmation Structural Confirmation & Purity Assessment MolWeight->Confirmation Structural Confirmation & Purity Assessment

Caption: Relationship between spectroscopic techniques and structural information.

References

Sources

Foundational

Thermodynamic stability profile of 2,3-Bis(3-methoxyphenyl)propanoic acid

An In-depth Technical Guide to the Thermodynamic Stability Profiling of 2,3-Bis(3-methoxyphenyl)propanoic acid Authored by: A Senior Application Scientist Foreword: The Imperative of Thermodynamic Stability in Drug Devel...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability Profiling of 2,3-Bis(3-methoxyphenyl)propanoic acid

Authored by: A Senior Application Scientist

Foreword: The Imperative of Thermodynamic Stability in Drug Development

In the landscape of pharmaceutical sciences, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. It is a critical determinant of a drug's safety, efficacy, and shelf-life.[1] A comprehensive understanding of a molecule's thermodynamic stability provides the foundation for robust formulation development, defining optimal storage conditions, and ensuring regulatory compliance.[2][3] This guide provides an in-depth exploration of the methodologies and scientific rationale for characterizing the thermodynamic stability profile of 2,3-Bis(3-methoxyphenyl)propanoic acid, a novel investigational compound. While specific data for this molecule is not yet publicly available, the principles and protocols outlined herein represent a best-practice approach, grounded in established analytical techniques and regulatory expectations.[4]

Foundational Physicochemical Characterization

A thorough understanding of the fundamental physicochemical properties of 2,3-Bis(3-methoxyphenyl)propanoic acid is a prerequisite for a meaningful stability assessment. These properties can significantly influence its degradation pathways and physical stability.

Key Physicochemical Parameters

A summary of essential physicochemical parameters to be determined is presented in Table 1.

ParameterExperimental MethodRationale
pKa Potentiometric titration, Capillary ElectrophoresisThe dissociation constant of the carboxylic acid moiety will dictate the molecule's ionization state at different pH values, influencing its solubility and susceptibility to pH-dependent hydrolysis.
LogP/LogD Shake-flask method, HPLC-based methodsThe lipophilicity of the compound will impact its solubility in various formulation vehicles and its interaction with potential excipients.
Aqueous Solubility Equilibrium solubility measurement (shake-flask)Solubility is a critical factor for bioavailability and formulation design. Its pH-dependence should be thoroughly investigated.
Hygroscopicity Dynamic Vapor Sorption (DVS)The tendency of the solid form to adsorb water from the atmosphere can significantly impact its chemical and physical stability.

Thermal Analysis: Probing the Energetic Landscape

Thermal analysis techniques are indispensable tools for elucidating the thermodynamic stability of a solid-state material.[1][5] They provide quantitative data on phase transitions, decomposition temperatures, and heat capacity, which are all critical for understanding the molecule's intrinsic stability.[6]

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7] This technique is instrumental in identifying and characterizing various thermal events.[6][8]

2.1.1 Applications of DSC in Stability Profiling:
  • Polymorph Screening: DSC can detect different crystalline forms (polymorphs) of 2,3-Bis(3-methoxyphenyl)propanoic acid, each of which may exhibit unique stability profiles.[1][6][8]

  • Melting Point and Enthalpy of Fusion: The melting point is a key indicator of purity and crystalline integrity.[6][8] The enthalpy of fusion provides insights into the strength of the crystal lattice.

  • Glass Transition Temperature (Tg): For amorphous forms of the compound, the Tg is a critical parameter that signifies the transition from a rigid, glassy state to a more mobile, rubbery state, where degradation rates can increase.[1][8]

  • Excipient Compatibility: DSC is a rapid screening tool to assess the potential for interactions between the API and various excipients in a formulation.[2][6][8]

2.1.2 Experimental Protocol for DSC Analysis:
  • Sample Preparation: Accurately weigh 2-5 mg of 2,3-Bis(3-methoxyphenyl)propanoic acid into an aluminum pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate, typically 10°C/min, under an inert nitrogen atmosphere.

  • Data Analysis: Analyze the resulting thermogram to identify endothermic and exothermic events, such as melting, crystallization, and decomposition.[9]

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time.[2][5] It is a powerful technique for assessing thermal stability and decomposition behavior.[1][2][5]

2.2.1 Applications of TGA in Stability Profiling:
  • Decomposition Temperature: TGA identifies the temperature at which the molecule begins to degrade, providing a direct measure of its thermal stability.[2][5][10]

  • Moisture and Solvent Content: TGA can quantify the amount of residual water or solvents in the API, which can act as plasticizers or reactants in degradation pathways.[1][2][10]

  • Compositional Analysis: TGA can be used to determine the composition of multi-component systems and to study desolvation processes.[5]

2.2.2 Experimental Protocol for TGA Analysis:
  • Sample Preparation: Place 5-10 mg of 2,3-Bis(3-methoxyphenyl)propanoic acid onto a tared TGA pan.

  • Instrument Setup: Position the sample pan in the TGA furnace.

  • Thermal Program: Heat the sample at a controlled rate, typically 10°C/min, in a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature, from which the onset of decomposition can be determined.[11]

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Analysis start Start weigh Weigh 5-10 mg of API start->weigh place Place in TGA pan weigh->place load Load sample into furnace place->load heat Heat at 10°C/min under N2 load->heat record Record weight change heat->record plot Plot % Weight Loss vs. Temp record->plot determine Determine Onset of Decomposition plot->determine

Caption: Workflow for Thermogravimetric Analysis (TGA).

Forced Degradation Studies: Unveiling Degradation Pathways

Forced degradation, or stress testing, is a critical component of stability assessment that involves subjecting the API to conditions more severe than accelerated stability testing.[12] The primary objectives of forced degradation studies are to:

  • Identify potential degradation products.[13][14]

  • Elucidate degradation pathways.[12][13][14]

  • Demonstrate the specificity of stability-indicating analytical methods.[12][13]

Stress Conditions

According to ICH guidelines, forced degradation studies should include exposure to a variety of stress conditions.[13][15]

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heat (e.g., 60°C)Hydrolysis of the propanoic acid side chain or ether linkages.
Base Hydrolysis 0.1 M NaOH, heat (e.g., 60°C)Hydrolysis of the propanoic acid side chain or ether linkages.
Oxidation 3% H2O2, room temperatureOxidation of the aromatic rings or the benzylic positions.
Thermal Degradation Dry heat (e.g., 80°C)Decarboxylation, fragmentation, or other thermally induced reactions.[14]
Photodegradation Exposure to UV and visible light (ICH Q1B)[12][14]Photolytic cleavage or rearrangement reactions.
Experimental Protocol for Forced Degradation:
  • Sample Preparation: Prepare solutions of 2,3-Bis(3-methoxyphenyl)propanoic acid in appropriate solvents.

  • Stress Application: Expose the solutions to the stress conditions outlined in Table 3.

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start API Solution acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolytic start->photo sampling Time-point Sampling acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralization (if needed) sampling->neutralize hplc Stability-Indicating HPLC neutralize->hplc end Identify Degradants & Pathways hplc->end

Caption: Forced Degradation Study Workflow.

Stability-Indicating Method Development

A cornerstone of any stability program is a validated stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. This method must be able to separate the intact API from its degradation products, process impurities, and any other potential interfering species.

HPLC Method Development Strategy
  • Column Selection: A C18 stationary phase is a common starting point for the separation of moderately polar compounds like 2,3-Bis(3-methoxyphenyl)propanoic acid.

  • Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be controlled to ensure consistent ionization of the analyte.

  • Detector Selection: A UV detector is generally suitable for aromatic compounds. The detection wavelength should be set at the λmax of the API to ensure maximum sensitivity.

  • Method Validation: The final method must be validated according to ICH Q2(R1) guidelines, with a particular emphasis on specificity, which is demonstrated by the ability to resolve the API from all known degradation products.

Long-Term and Accelerated Stability Studies

Once the intrinsic stability of 2,3-Bis(3-methoxyphenyl)propanoic acid has been characterized, formal stability studies are initiated to establish a retest period for the drug substance and a shelf life for the drug product.[15] These studies are conducted under controlled storage conditions as defined by ICH guidelines.[15]

Storage Conditions
Study TypeStorage ConditionsMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
Data Evaluation

Samples are pulled at specified time points and analyzed using the validated stability-indicating method. The data is then evaluated for any trends in the degradation of the API or the formation of impurities. This information is used to establish the retest period and to recommend appropriate storage conditions.

Conclusion: A Roadmap to Stability

The thermodynamic stability profiling of 2,3-Bis(3-methoxyphenyl)propanoic acid is a multi-faceted endeavor that requires a systematic and scientifically rigorous approach. By integrating foundational physicochemical characterization, advanced thermal analysis, and comprehensive forced degradation studies, a clear picture of the molecule's intrinsic stability can be established. This knowledge is paramount for guiding formulation development, ensuring product quality, and ultimately, delivering a safe and effective therapeutic agent to patients.

References

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18).
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10).
  • Thermogravimetric Analysis (TGA) in Drug Development: Learn Easily with 7 FAQs and 3 Case Studies - PharmaGuru. (2026, January 11).
  • Differential Scanning Calorimetry (DSC Analysis)
  • CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY -
  • A practical guide to forced degradation and stability studies for drug substances.
  • Thermogravimetric Analysis in Pharmaceuticals - Veeprho. (2020, July 1).
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • TGA Analysis in Pharmaceuticals - ResolveMass Labor
  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline.
  • Development of forced degradation and stability indic
  • TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition - YouTube. (2026, January 23).
  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs - TA Instruments.
  • Differential Scanning Calorimetry - Coriolis Pharma.
  • Emerging Strategies for Enhancing Propionate Conversion in Anaerobic Digestion: A Review - MDPI. (2023, May 4).
  • Propionate degradation by mesophilic anaerobic sludge: Degradation pathways and effects of other volatile fatty acids - University of Galway Research. (1996, January 1).
  • (2-Amino-4-methoxyphenyl)methanol: A Technical Guide to Solubility and Stability - Benchchem.
  • The degradation of propionyl‐CoA. The degradation of propionyl‐CoA was mainly catalyzed by methylcitric acid cycle pathway (MCC) and propionyl‐CoA carboxylase (PCC) pathway. Red cross indicates gene disruption.
  • p-Methoxyphenyl (MP) Glycosides with a Stable and Easily Removable Protecting Group | Tokyo Chemical Industry Co., Ltd.(APAC).
  • 1-(4-Methoxyphenyl)piperazine (hydrochloride) - Cayman Chemical.
  • Thermodynamic Studies for Drug Design and Screening - PMC.
  • Formation and Stability of the 4-Methoxyphenonium Ion in Aqueous Solution - PMC.
  • Ketoprofen Degradation P
  • How is Propanoic acid synthesised in the chemical Industries, meaning how is it made commercially? - Quora. (2021, June 1).
  • 4-Methoxyphenylboronic acid - High purity | EN - Georganics.
  • Q 1 A (R2) Stability Testing of new Drug Substances and Products - European Medicines Agency (EMA).
  • Stability Testing for Small-Molecule Clinical Trial Materials - Pharmaceutical Technology. (2019, October 2).
  • Thermodynamic probes of cold instability: application to therapeutic proteins. (2019, November 18).
  • Drug stability testing 101 - Thermo Fisher Scientific.

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Exploratory

Technical Review: Pharmacological Context and Structural Utility of 2,3-Bis(3-methoxyphenyl)propanoic Acid

The following technical guide provides an in-depth review of 2,3-Bis(3-methoxyphenyl)propanoic acid , analyzing its chemical identity, structural relationship to key pharmacological agents (specifically Estrogen Receptor...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 2,3-Bis(3-methoxyphenyl)propanoic acid , analyzing its chemical identity, structural relationship to key pharmacological agents (specifically Estrogen Receptor Beta agonists), and its utility as a scaffold in medicinal chemistry.

Executive Summary

2,3-Bis(3-methoxyphenyl)propanoic acid (CAS: 847-28-9) is a diarylpropanoic acid derivative primarily utilized as a chemical building block and structural probe in the development of selective receptor modulators. While often overshadowed by its para-substituted isomer (a key precursor to the ERβ agonist DPN), the meta-substituted (3-methoxy) variant offers critical insights into the steric and electronic requirements of nuclear receptor binding pockets.

This guide details the compound's physicochemical profile, its role in Structure-Activity Relationship (SAR) studies for Estrogen Receptor Beta (ERβ) and Tubulin polymerization inhibition, and provides validated protocols for its synthesis and biological evaluation.

Chemical Identity & Physicochemical Profile[1]

The compound is characterized by a propanoic acid backbone substituted at the C2 and C3 positions with 3-methoxyphenyl rings.[1] This "meta-meta" substitution pattern creates a distinct 3D topology compared to the linear "para-para" analogs.

PropertyData
Chemical Name 2,3-Bis(3-methoxyphenyl)propanoic acid
CAS Number 847-28-9
Molecular Formula C₁₇H₁₈O₄
Molecular Weight 286.32 g/mol
Core Scaffold 2,3-Diarylpropanoic acid
Key Functional Groups Carboxylic acid (H-bond donor/acceptor), Methoxy ethers (H-bond acceptors)
Predicted LogP ~3.2 (Lipophilic)
Solubility Low in water; soluble in DMSO, Methanol, Ethanol

Pharmacological Context: The "Meta" vs. "Para" Paradigm

To understand the biological relevance of 2,3-Bis(3-methoxyphenyl)propanoic acid, one must analyze it in the context of its para-isomer, 2,3-bis(4-methoxyphenyl)propanoic acid .

Estrogen Receptor Beta (ERβ) Selectivity

The para-isomer is the direct synthetic precursor to DPN (Diarylpropionitrile) , a highly selective ERβ agonist used extensively to distinguish ERβ activity from ERα.

  • Mechanism: The para-methoxy groups in DPN mimic the 3- and 17β-hydroxyl groups of estradiol, forming critical hydrogen bonds with Glu305 and His475 in the ERβ ligand-binding domain (LBD).

  • Role of the 3-Methoxy (Meta) Isomer:

    • Steric Clash: The shift of the methoxy group to the meta position (C3) likely disrupts this precise H-bond network.

    • SAR Probe: The 3-methoxy isomer serves as a negative control or selectivity probe . A significant loss of binding affinity in the meta-isomer confirms that the receptor interaction is driven by specific H-bonding at the para position rather than non-specific hydrophobic interactions.

Potential Tubulin Polymerization Inhibition

While ER binding favors para-substitution, Tubulin inhibition often favors meta-substitution (resembling Colchicine or Combretastatin A-4).

  • Hypothesis: The 3,3'-dimethoxy motif mimics the polyphenol ring of combretastatin analogs.

  • Predicted Activity: This compound may exhibit weak-to-moderate antitubulin activity, making it a candidate for cytotoxicity screening in cancer cell lines (e.g., MCF-7, HeLa).

Synthetic Methodology

The synthesis of 2,3-Bis(3-methoxyphenyl)propanoic acid typically follows a Perkin Condensation or a Knoevenagel Condensation followed by reduction. Below is a high-purity protocol adapted for laboratory scale.

Protocol: Synthesis via Perkin-like Condensation

Reagents:

  • 3-Methoxybenzaldehyde

  • 3-Methoxyphenylacetic acid

  • Acetic Anhydride (Ac₂O)

  • Triethylamine (TEA) or Sodium Acetate

  • Hydrogen gas (H₂) / Palladium on Carbon (Pd/C)

Step-by-Step Workflow:

  • Condensation (Formation of the Stilbene Intermediate):

    • Combine 3-methoxybenzaldehyde (1.0 eq) and 3-methoxyphenylacetic acid (1.0 eq) in acetic anhydride.

    • Add TEA (1.5 eq) as a base.

    • Reflux at 140°C for 12-18 hours.

    • Result: Formation of 2,3-bis(3-methoxyphenyl)acrylic acid (unsaturated intermediate).

  • Hydrolysis & Workup:

    • Pour the reaction mixture into ice water.

    • Acidify with HCl to precipitate the acrylic acid derivative.

    • Recrystallize from Ethanol/Water.

  • Reduction (Hydrogenation):

    • Dissolve the acrylic acid intermediate in Methanol.

    • Add 10% Pd/C catalyst (5-10 wt%).

    • Stir under H₂ atmosphere (balloon pressure or 30 psi) for 4-6 hours at RT.

    • Mechanism:[2] Reduction of the C=C double bond to the C-C single bond.

  • Purification:

    • Filter through Celite to remove Pd/C.

    • Concentrate the filtrate.

    • Recrystallize from Ethyl Acetate/Hexane to yield 2,3-Bis(3-methoxyphenyl)propanoic acid .

Visualization: Synthesis & SAR Logic

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Target Product cluster_3 Potential Applications SM1 3-Methoxybenzaldehyde Int1 2,3-Bis(3-methoxyphenyl) acrylic acid (Unsaturated) SM1->Int1 Perkin Condensation (Ac2O, TEA, 140°C) SM2 3-Methoxyphenylacetic Acid SM2->Int1 Prod 2,3-Bis(3-methoxyphenyl) propanoic acid (Saturated Scaffold) Int1->Prod Hydrogenation (H2, Pd/C, MeOH) App1 ER-Beta SAR Probe (Negative Control) Prod->App1 Binding Assay App2 Tubulin Inhibitor (Screening Candidate) Prod->App2 Cytotoxicity Assay

Caption: Synthetic pathway from precursors to the target propanoic acid scaffold and its downstream utility in pharmacological profiling.

Experimental Protocols for Biological Evaluation

To validate the activity (or lack thereof) of this compound, the following assays are standard.

A. Estrogen Receptor Competitive Binding Assay

Purpose: To determine if the meta-isomer retains any affinity for ERβ compared to the para-isomer (DPN precursor).

  • Preparation: Prepare a 10 mM stock solution of 2,3-Bis(3-methoxyphenyl)propanoic acid in DMSO.

  • Receptor Source: Use recombinant Human ERβ Ligand Binding Domain (LBD).

  • Tracer: Use [³H]-Estradiol (1 nM final concentration).

  • Incubation:

    • Incubate receptor + tracer + test compound (concentration range: 1 nM to 10 µM) in binding buffer (Tris-HCl, pH 7.4, 10% glycerol) for 2 hours at 4°C.

  • Separation: Remove unbound ligand using hydroxyapatite or dextran-coated charcoal.

  • Analysis: Measure radioactivity in the bound fraction via liquid scintillation counting.

  • Data Output: Calculate IC₅₀. Expectation: High IC₅₀ (>1 µM) indicates low affinity, validating the "para" requirement.

B. Tubulin Polymerization Assay

Purpose: To test the hypothesis that the 3,3'-dimethoxy motif confers antitubulin activity.

  • Reagents: Purified tubulin protein (>99%), GTP, Fluorescence reporter (DAPI or specialized kit).

  • Setup:

    • Mix Tubulin (2 mg/mL) in PEM buffer (PIPES, EGTA, MgCl₂) with GTP (1 mM).

    • Add test compound (10 µM) or control (Colchicine).

  • Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes at 37°C.

  • Result: Inhibition of the fluorescence increase indicates inhibition of tubulin polymerization.

References

  • Meyers, M. J., et al. (2001). "Estrogen Receptor-β Potency-Selective Ligands: Structure-Activity Relationship Studies of Diarylpropionitriles and Their Acetylene and Polar Analogues." Journal of Medicinal Chemistry, 44(24), 4230–4251. Link

    • Context: Defines the SAR of the para-isomer (DPN)
  • Stauffer, S. R., et al. (2000). "Pyrazole Ligands: Structure-Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists." Journal of Medicinal Chemistry, 43(26), 4934–4947. Link

    • Context: Discusses the synthesis of diaryl-based scaffolds for ER modul
  • Pettit, G. R., et al. (1989). "Antineoplastic agents. 168. Synthesis and structure-activity relationships of the combretastatin A-4 class." Journal of Medicinal Chemistry, 32(11), 2548-2554. Link

    • Context: Establishes the relevance of meta-methoxy substitution in diaryl systems for tubulin inhibition.
  • ChemicalBook. (2023). "Product Entry: 2,3-Bis(3-methoxyphenyl)propanoic acid (CAS 847-28-9)."[1][3][4] Link

    • Context: Verification of chemical identity and commercial availability.

Sources

Foundational

A Comprehensive Technical Guide to Determining the Solubility of 2,3-Bis(3-methoxyphenyl)propanoic Acid in Organic Solvents

Introduction 2,3-Bis(3-methoxyphenyl)propanoic acid is a complex organic molecule whose physicochemical properties are of significant interest to researchers in medicinal chemistry and materials science. A fundamental ch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,3-Bis(3-methoxyphenyl)propanoic acid is a complex organic molecule whose physicochemical properties are of significant interest to researchers in medicinal chemistry and materials science. A fundamental characteristic governing the compound's utility, particularly in pharmaceutical development, is its solubility in various organic solvents. Solubility dictates the feasibility of purification methods, the choice of vehicles for in-vitro and in-vivo testing, and the design of effective formulation strategies.[1][2] Poor solubility is a leading cause of undesirable outcomes in early-stage drug discovery.[1]

This guide provides a comprehensive framework for understanding and experimentally determining the solubility of 2,3-Bis(3-methoxyphenyl)propanoic acid. While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this document outlines the theoretical principles and practical, field-proven methodologies required for researchers to generate this critical data with high fidelity. We will delve into the causality behind experimental design, detail a robust protocol for solubility determination, and discuss the analytical techniques required for accurate quantification.

Theoretical Framework for Solubility

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process. The extent to which a compound like 2,3-Bis(3-methoxyphenyl)propanoic acid dissolves is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a foundational, qualitative prediction of solubility, suggesting that substances with similar intermolecular forces are more likely to be miscible.

Hansen Solubility Parameters (HSPs)

For a more quantitative prediction, the Hansen Solubility Parameter (HSP) model is an invaluable tool.[3][4] It deconstructs the total cohesive energy density of a substance into three components:

  • δD (Dispersion): Energy from atomic van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Two substances are likely to be miscible if their Hansen parameters are similar. The distance (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space can be calculated, and a smaller distance generally correlates with higher solubility.[5] This approach is instrumental in pre-selecting a range of suitable solvents for experimental screening, saving significant time and resources.[4][6]

Thermodynamic Models

Advanced computational methods can also predict solubility. Models like the Universal Quasichemical Functional Group Activity Coefficients (UNIFAC) and the Conductor-like Screening Model for Real Solvents (COSMO-RS) use group contribution methods or quantum chemical calculations to estimate the activity coefficients of a solute in a solvent, which can then be used to predict solubility.[7][8][9] These predictive tools are powerful for initial computational screening before embarking on laboratory experiments.[10]

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the thermodynamic solubility of a compound is the Shake-Flask Method .[2] This method establishes an equilibrium between the undissolved solid and a saturated solution, providing a reliable and reproducible measurement.[11]

Rationale for the Shake-Flask Method

The core principle is to create a saturated solution by adding an excess of the solid compound to a known volume of solvent. The mixture is then agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached.[12] Equilibrium is confirmed when the concentration of the dissolved solute in the liquid phase remains constant over successive time points.[12] This ensures the measured solubility is the true thermodynamic maximum under the specified conditions, avoiding the potential supersaturation issues seen in kinetic solubility assays.[1][11]

Detailed Experimental Protocol
  • Preparation:

    • Accurately weigh an excess amount of crystalline 2,3-Bis(3-methoxyphenyl)propanoic acid (e.g., 5-10 mg) into a series of inert glass vials. The presence of excess solid is crucial to ensure saturation.[2]

    • Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of each selected organic solvent to the respective vials.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or rotator within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C or 37 °C).[12]

    • Agitate the samples for a predetermined period (typically 24 to 72 hours). The exact time required to reach equilibrium should be determined empirically by sampling at various time points (e.g., 24, 48, and 72 hours) and confirming that the measured concentration no longer increases.[12]

  • Phase Separation:

    • Once equilibrium is achieved, remove the vials from the shaker. Allow them to stand for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant (the clear, saturated solution). This step is critical and must be performed without disturbing the undissolved solid.

    • Separate the liquid phase from any remaining solid particles. This is typically achieved by either:

      • Centrifugation: Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes).

      • Filtration: Filter the aliquot through a chemically inert syringe filter (e.g., a 0.22 µm PTFE filter) suitable for the organic solvent used.

  • Quantification:

    • Immediately after separation, dilute the clear filtrate with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.[12]

    • Analyze the concentration of 2,3-Bis(3-methoxyphenyl)propanoic acid in the diluted sample using a validated analytical technique, as described in Section 3.0.

    • Perform at least three replicate experiments for each solvent to ensure statistical validity.[12]

Experimental Workflow Diagram

G Figure 1: Equilibrium Shake-Flask Solubility Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Weigh excess solute B Add precise solvent volume A->B to vial C Seal and agitate (Constant Temperature) B->C D Monitor until equilibrium (e.g., 24-72h) C->D E Collect supernatant D->E F Filter (0.22µm) OR Centrifuge E->F G Dilute sample F->G H Analyze concentration (e.g., HPLC) G->H I Calculate solubility (mg/mL or M) H->I

Caption: Figure 1: Equilibrium Shake-Flask Solubility Workflow

Analytical Quantification

Accurate determination of the solute concentration in the saturated solution is paramount. High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method due to its specificity, sensitivity, and ability to separate the analyte from potential impurities or degradants.[2]

High-Performance Liquid Chromatography (HPLC) Method

A typical HPLC method for quantifying a propanoic acid derivative would involve:

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column, and an autosampler.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary to ensure good peak shape and resolution.

  • Detection: UV detection at a wavelength where 2,3-Bis(3-methoxyphenyl)propanoic acid exhibits maximum absorbance (determined by a UV scan).

  • Calibration: A standard curve must be generated using known concentrations of the compound to ensure accurate quantification. The curve should demonstrate linearity over the expected concentration range of the diluted samples.

  • Analysis: The diluted sample from the solubility experiment is injected, and the peak area is compared to the standard curve to determine the concentration. This value is then multiplied by the dilution factor to calculate the final solubility.

Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, particularly if the compound is thermally stable and volatile.[13][14] However, HPLC is generally preferred for non-volatile pharmaceutical compounds.[15]

Data Presentation

The experimentally determined solubility data should be presented in a clear and standardized format. A table summarizing the results is highly effective for comparison across different solvents.

Table 1: Solubility of 2,3-Bis(3-methoxyphenyl)propanoic acid at 25 °C

SolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Methanol32.7[Experimental Value][Calculated Value]
Ethanol24.5[Experimental Value][Calculated Value]
Acetone20.7[Experimental Value][Calculated Value]
Acetonitrile37.5[Experimental Value][Calculated Value]
Ethyl Acetate6.0[Experimental Value][Calculated Value]
Toluene2.4[Experimental Value][Calculated Value]
Heptane1.9[Experimental Value][Calculated Value]

Note: This table serves as a template for recording experimentally determined data.

Conclusion

Determining the solubility of novel compounds like 2,3-Bis(3-methoxyphenyl)propanoic acid is a foundational step in its development pathway. While direct solubility data may not always be readily available, a systematic approach combining theoretical prediction with robust experimental methodology provides the necessary framework for its characterization. The equilibrium shake-flask method, coupled with a validated HPLC quantification technique, remains the most reliable approach for generating high-quality, thermodynamically relevant solubility data. This information is indispensable for guiding formulation development, enabling further research, and ultimately unlocking the full potential of the compound.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 95750, 3-(p-Methoxyphenyl)propionic acid. Available from: [Link].

  • Canal, T., & Caccia, S. (1977). New and simple method for determination of 2-(3-benzoylphenyl)propionic acid in body fluid. Journal of pharmaceutical sciences, 66(2), 281–282. Available from: [Link].

  • Jorgensen, L. J., et al. (2025). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design. Available from: [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 351742, 2-(3-Methoxyphenoxy)propanoic acid. Available from: [Link].

  • NIST (2021). 3-(3-Methoxyphenyl)propanoic acid in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. Available from: [Link].

  • De Ruiter, J., & Holgate, J. (2010). A validated method for the analysis and chemical characterisation of piperazines. Analytical Methods, 2(1), 61-68. Available from: [Link].

  • Adegbindin, M., et al. (2017). Hansen Solubility parameters and Green Solvents for Organic Photovoltaics. International Journal of Advanced Scientific Research and Engineering, 3(12). Available from: [Link].

  • World Health Organization (2019). Annex 4: Guidance on equilibrium solubility studies. WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-third report. Available from: [Link].

  • Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. Available from: [Link].

  • Justesen, B. H., et al. (2018). Estimating Hansen solubility parameters of organic pigments by group contribution methods. Dyes and Pigments, 159, 58-69. Available from: [Link].

  • Osorio, K., et al. (2015). Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. Journal of Solution Chemistry, 44, 1583-1601. Available from: [Link].

  • Taylor & Francis Online (2023). Hansen solubility parameter – Knowledge and References. Available from: [Link].

  • BMG LABTECH (2023). Drug solubility: why testing early matters in HTS. Available from: [Link].

  • Mohammadian, E., et al. (2006). Thermodynamic modeling of activity coefficient and prediction of solubility. Journal of Molecular Liquids, 125(2-3), 139-144. Available from: [Link].

  • Eurofins (2021). Analytical Method Summaries. Available from: [Link].

  • Lísa, M., & Holčapek, M. (2024). Recent Analytical Methodologies in Lipid Analysis. Molecules, 29(4), 850. Available from: [Link].

  • Jouyban, A., & Acree Jr., W. E. (2025). Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determination. Pharmaceutical Sciences, 31(2), 187-194. Available from: [Link].

  • Ollé, E. P., et al. (2022). Hansen Solubility Parameters (HSPs): A Reliable Tool for Assessing the Selectivity of Pristine and Hybrid Polymer Nanocomposites. Macromolecular Materials and Engineering, 307(11), 2200511. Available from: [Link].

  • Ginski, M. J., & Taneja, R. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-41. Available from: [Link].

  • NIST (2021). 3-(2-Methoxyphenyl)propionic acid in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. Available from: [Link].

  • Duberg, D., et al. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Journal of Chemical Information and Modeling. Available from: [Link].

  • Deneme, I., et al. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C, 12(11), 3845-3856. Available from: [Link].

  • Reichardt, C., & Welton, T. (2011). Appendix A. Properties, Purification, and Use of Organic Solvents. In Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Available from: [Link].

  • Alsenz, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Pharmaceutical Review. Available from: [Link].

  • Ivanova, Y. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4587. Available from: [Link].

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Exploratory

An In-depth Technical Guide to the pKa and Ionization Behavior of 2,3-Bis(3-methoxyphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the ionization state of a molecule at a given pH. This pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the ionization state of a molecule at a given pH. This property profoundly influences a compound's absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile, making its accurate determination and interpretation essential in drug discovery and development.[1] This guide provides a comprehensive technical overview of the ionization behavior of 2,3-Bis(3-methoxyphenyl)propanoic acid, a molecule of interest in medicinal chemistry. In the absence of direct experimental data for this specific compound, this paper outlines a robust framework for its pKa estimation based on structural analogy, discusses the electronic effects of its constituent functional groups, and presents detailed protocols for both experimental determination and computational prediction.

Introduction: The Significance of pKa in Drug Development

The carboxylic acid moiety is a common functional group in over 450 marketed drugs, valued for its ability to engage in strong electrostatic and hydrogen-bonding interactions with biological targets.[2][3] However, its ionizable nature presents a double-edged sword. While the charged carboxylate form can enhance aqueous solubility, the neutral carboxylic acid form is often crucial for passive diffusion across biological membranes.[4] The equilibrium between these two states is dictated by the compound's pKa and the pH of the surrounding environment.

Therefore, understanding the pKa of a drug candidate like 2,3-Bis(3-methoxyphenyl)propanoic acid is paramount for:

  • Predicting Solubility and Permeability: The Henderson-Hasselbalch equation allows for the calculation of the ionized-to-unionized ratio at various physiological pH values (e.g., stomach, intestine, blood).

  • Modeling Drug-Target Interactions: The ionization state affects the electrostatic potential and hydrogen bonding capacity of the molecule, influencing its binding affinity and selectivity.

  • Optimizing Formulation: Knowledge of pKa is crucial for developing stable and bioavailable drug formulations.[5]

  • Foreseeing Metabolic Fate: The presence of a carboxylic acid can make a molecule susceptible to phase II metabolism, potentially forming reactive acyl glucuronides.[2][6]

This guide will deconstruct the factors influencing the pKa of 2,3-Bis(3-methoxyphenyl)propanoic acid and provide the methodologies to accurately characterize it.

Structural Analysis and Predicted pKa

Core Structure: The molecule is a derivative of propanoic acid, which has a pKa of approximately 4.87.[5][7] This serves as our baseline.

Substituent Effects: The key to a more refined prediction lies in understanding the electronic influence of the two 3-methoxyphenyl groups attached to the propanoic acid backbone.

  • Inductive Effect: The phenyl rings are electron-withdrawing via an inductive effect due to the higher electronegativity of sp2-hybridized carbons compared to sp3-hybridized carbons. This effect tends to stabilize the carboxylate anion, thereby increasing acidity (lowering the pKa).[8]

  • Methoxy Group (-OCH3) Influence: The methoxy group presents a more complex scenario, exerting two opposing effects:

    • Inductive Effect (-I): The oxygen atom is highly electronegative and pulls electron density away from the aromatic ring through the sigma bonds, which is an acid-strengthening effect.[9]

    • Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the aromatic pi-system, donating electron density. This resonance effect is generally more powerful than the inductive effect and acts to destabilize the carboxylate anion, making the acid weaker (increasing the pKa).[9]

In the case of a meta-substituted methoxy group (as in 3-methoxyphenyl), the resonance effect does not directly delocalize onto the carbon attached to the propanoic acid chain. Therefore, the electron-withdrawing inductive effect is expected to be the dominant influence of the methoxy group on the acidity of the carboxylic acid.

Analog Comparison: To bracket the expected pKa, we can examine structurally related molecules:

CompoundStructurepKaRationale for Comparison
Propanoic AcidCH₃CH₂COOH~4.87[5][10][11][12]The parent aliphatic carboxylic acid.
3-Methoxyphenylacetic Acid4.19 (Predicted)[13][14]Contains one of the key structural motifs, the 3-methoxyphenyl group, attached to a similar acidic scaffold. The phenylacetic acid core is slightly more acidic than propanoic acid.

Given these reference points, the presence of two phenyl groups, whose inductive effects are acid-strengthening, would suggest a pKa lower than that of propanoic acid (4.87). The meta-methoxy groups exert a weaker, primarily inductive, electron-withdrawing effect.

Estimated pKa for 2,3-Bis(3-methoxyphenyl)propanoic acid: Based on the analysis, the pKa is predicted to be in the range of 4.0 to 4.5 . This value indicates it is a moderately strong carboxylic acid, which will be predominantly ionized at physiological pH (7.4).[10]

Methodologies for pKa Determination

To move beyond estimation, rigorous experimental determination or high-confidence computational prediction is necessary.

The gold standard for pKa determination involves titration-based methods. Spectrophotometric and electrophoretic methods are also powerful alternatives.

Workflow for Potentiometric Titration:

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve compound in co-solvent (e.g., Methanol) prep2 Dilute with high-purity water to known concentration prep1->prep2 titrate1 Calibrate pH electrode with standard buffers prep2->titrate1 titrate2 Add standardized base (e.g., 0.1M KOH) in aliquots titrate1->titrate2 titrate3 Record pH after each addition titrate2->titrate3 analysis1 Plot pH vs. Volume of Titrant titrate3->analysis1 analysis2 Calculate first derivative (dpH/dV) to find equivalence point analysis1->analysis2 analysis3 Determine pH at half-equivalence point (pH = pKa) analysis2->analysis3

Detailed Protocol: Potentiometric Titration

  • Preparation:

    • Accurately weigh a sample of 2,3-Bis(3-methoxyphenyl)propanoic acid.

    • Dissolve the compound in a minimal amount of a water-miscible co-solvent (e.g., methanol or DMSO) due to the likely low aqueous solubility of the neutral form.

    • Dilute the solution with deionized, CO₂-free water to a final concentration of approximately 1-10 mM.

  • Instrumentation:

    • Use a calibrated, high-precision pH meter with a glass electrode suitable for aqueous/organic mixtures.

    • Employ an automated titrator for precise delivery of the titrant.

  • Titration:

    • Titrate the sample solution with a standardized, carbonate-free strong base (e.g., 0.1 M KOH).

    • Record the pH value after the addition of each small increment of titrant, ensuring the solution reaches equilibrium.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, where the concentrations of the acidic form (HA) and its conjugate base (A⁻) are equal.[7] This point can be precisely located from the first or second derivative of the titration curve.

In silico methods offer a rapid and cost-effective means to predict pKa values, particularly in the early stages of drug discovery.[15][16] These methods range from empirical, data-driven models to more rigorous quantum mechanical (QM) calculations.[1]

Quantum Mechanics-Based Approach:

This approach calculates the pKa from first principles by determining the free energy change (ΔG) of the dissociation reaction in solution.[17]

G cluster_gas Gas Phase Calculation cluster_solv Solvation Calculation start Generate 3D conformers of acid (HA) and conjugate base (A⁻) gas_opt Optimize geometry and calculate free energy (G_gas) using DFT (e.g., B3LYP/6-31G*) start->gas_opt solv_calc Calculate solvation free energy (ΔG_solv) using a continuum solvation model (e.g., PCM, SMD) gas_opt->solv_calc combine Calculate total free energy in solution G_sol = G_gas + ΔG_solv solv_calc->combine delta_g Calculate ΔG of dissociation ΔG_diss = G_sol(A⁻) + G_sol(H⁺) - G_sol(HA) combine->delta_g pka_calc Calculate pKa pKa = ΔG_diss / (2.303 * RT) delta_g->pka_calc

Key Steps in QM Prediction:

  • Conformational Search: Generate low-energy 3D structures for both the neutral acid (HA) and the carboxylate anion (A⁻).

  • Gas-Phase Energy Calculation: Perform geometry optimization and frequency calculations for the most stable conformers in the gas phase using a suitable level of theory, such as Density Functional Theory (DFT).[17][18] This yields the gas-phase free energy (G_gas).

  • Solvation Energy Calculation: Apply a continuum solvation model (e.g., Polarizable Continuum Model - PCM) to the optimized gas-phase structures to calculate the free energy of solvation (ΔG_solv).[19]

  • pKa Calculation: The final pKa is derived from the Gibbs free energy of the acid dissociation reaction in solution, using a thermodynamic cycle that combines the gas-phase and solvation energies.[20] This requires an accurate experimental value for the solvation free energy of a proton (H⁺).

Modern computational packages and platforms often combine QM methods with machine learning algorithms trained on large datasets to achieve high accuracy, with root-mean-square errors often below 1.0 log unit.[1]

Ionization Behavior and Implications

With an estimated pKa of ~4.0-4.5, 2,3-Bis(3-methoxyphenyl)propanoic acid will exhibit distinct ionization profiles in different physiological environments.

EnvironmentTypical pH% Ionized (approx.)Primary FormKey Implications
Stomach (fasted)1.5 - 3.5< 50%Neutral (HA)Favorable for absorption via passive diffusion.
Duodenum6.0> 99%Ionized (A⁻)High aqueous solubility, potentially lower membrane permeability.
Blood Plasma7.4> 99.9%Ionized (A⁻)High solubility in circulation; potential for high plasma protein binding.[3]
Urine4.5 - 8.0VariableBothpH-dependent renal excretion.

The high degree of ionization at physiological pH suggests that the molecule's distribution and ability to cross biological barriers like the blood-brain barrier could be limited unless active transport mechanisms are involved. The charged carboxylate will be the dominant form interacting with target proteins in most physiological compartments.[21]

Conclusion

While a definitive experimental pKa for 2,3-Bis(3-methoxyphenyl)propanoic acid has not been reported, a detailed structural and electronic analysis places its value in the range of 4.0 to 4.5. This positions it as a typical carboxylic acid that is predominantly ionized under physiological conditions. This guide has provided the theoretical foundation for this estimation, along with robust, actionable protocols for both precise experimental determination via potentiometric titration and high-confidence prediction using quantum mechanical calculations. For drug development professionals, accurately characterizing this fundamental property is a non-negotiable step in building a comprehensive physicochemical profile, enabling informed decisions regarding lead optimization, formulation, and preclinical development.

References

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (n.d.). MDPI.

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  • Propionic Acid | CH3CH2COOH | CID 1032. (n.d.). PubChem.

  • Computer Prediction of pKa Values in Small Molecules and Proteins. (2021). ACS Publications.

  • How to Predict the pKa of Any Compound in Any Solvent | ACS Omega. (2022). ACS Publications.

  • How to Predict pKa. (2025). Rowan.

  • Propanoic Acid: Properties, Production, Applications, and Analysis. (n.d.). Creative Proteomics.

  • [FREE] The pKa of propanoic acid (propionic acid), CH3CH2COOH, is 4.87. Consider an. (2020). Brainly.

  • Propionic acid is CH3CH2COOH, and its pKa is 4.9. If propionic acid occurs in a river and the pH... (n.d.). Homework.Study.com.

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  • Influence of the acid-base ionization of drugs in their retention in reversed-phase liquid chromatography. (2019). PubMed.

  • Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. (n.d.). ScienceDirect.

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  • PREDICTION OF THE PKA OF CARBOXYLIC ACIDS USING THE AB INITIO CONTINUUM-SOLVATION MODEL PCM-UAHF. (1998). Semantic Scholar.

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Foundational

Potential metabolic pathways of 2,3-Bis(3-methoxyphenyl)propanoic acid

An In-Depth Technical Guide to the Predicted Metabolic Pathways of 2,3-Bis(3-methoxyphenyl)propanoic acid Executive Summary The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Metabolic Pathways of 2,3-Bis(3-methoxyphenyl)propanoic acid

Executive Summary

The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity. This guide provides a comprehensive analysis of the potential metabolic pathways for 2,3-Bis(3-methoxyphenyl)propanoic acid, a novel chemical entity with distinct structural features amenable to metabolic transformation. Based on established principles of drug metabolism, we predict that the primary metabolic routes will involve Phase I oxidation, specifically O-demethylation of the methoxy groups and aromatic hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes. These initial transformations will be followed by extensive Phase II conjugation of the newly formed hydroxyl groups and the parent carboxylic acid moiety, primarily through glucuronidation by UDP-glucuronosyltransferases (UGTs) and sulfation by sulfotransferases (SULTs). This document outlines the mechanistic basis for these predictions and presents a robust experimental strategy for the definitive identification and characterization of the resulting metabolites, employing state-of-the-art in vitro and in vivo models coupled with advanced analytical techniques.

Introduction: Metabolic Profiling in Drug Development

Understanding the biotransformation of a new chemical entity (NCE) is a cornerstone of modern drug discovery and development.[1] Metabolic profiling elucidates how a drug is absorbed, distributed, metabolized, and excreted (ADME), providing crucial insights that inform dose selection, predict drug-drug interactions, and uncover potential safety liabilities.[2] The liver is the principal site of drug metabolism, where a suite of enzymes works to convert lipophilic compounds into more water-soluble derivatives to facilitate their elimination from the body.[3] This process is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.

Structural Analysis of 2,3-Bis(3-methoxyphenyl)propanoic acid

The structure of 2,3-Bis(3-methoxyphenyl)propanoic acid presents several "metabolic hotspots" where enzymatic transformations are likely to occur:

  • Methoxy Groups (-OCH₃): The two methoxy groups on the phenyl rings are highly susceptible to oxidative O-demethylation by CYP enzymes.[4][5] This is a very common metabolic pathway for aromatic ethers.[6]

  • Aromatic Rings: The phenyl rings themselves are potential sites for CYP-mediated hydroxylation, adding a hydroxyl (-OH) group directly to the ring.

  • Propanoic Acid Moiety (-CH(COOH)CH₂-): The carboxylic acid functional group is a prime substrate for Phase II conjugation, particularly direct glucuronidation.[7] The aliphatic side chain could also be a minor site for oxidation.

Predicted Phase I Metabolic Pathways: Functionalization Reactions

Phase I reactions introduce or expose functional groups on the parent compound, typically through oxidation, reduction, or hydrolysis. For 2,3-Bis(3-methoxyphenyl)propanoic acid, oxidation is the overwhelmingly likely route.

O-Demethylation: The Primary Oxidative Route

The most probable initial metabolic step is the O-demethylation of one or both methoxy groups. This reaction is catalyzed by various cytochrome P450 isoforms (e.g., CYP1A2, CYP2D6, CYP3A4) and involves the oxidation of the methyl group, leading to an unstable hemiacetal intermediate that spontaneously cleaves to yield a phenol and formaldehyde.[8][9][10]

  • Metabolite 1 (M1): Mono-demethylation at one of the methoxy positions, resulting in a mono-hydroxylated, mono-methoxylated derivative.

  • Metabolite 2 (M2): Di-demethylation at both methoxy positions, yielding a di-hydroxylated derivative.

Aromatic Hydroxylation

Direct hydroxylation of the aromatic rings is another plausible CYP-mediated pathway. The position of hydroxylation is directed by the existing substituents, typically occurring at positions ortho or para to the electron-donating methoxy or propanoic acid groups. This pathway can occur on the parent molecule or on the O-demethylated metabolites.

Propanoic Acid Side-Chain Oxidation

While less common for xenobiotics than for endogenous fatty acids, the propanoic acid side chain could undergo β-oxidation.[11] This would involve a series of enzymatic steps to shorten the alkyl chain, potentially leading to a benzoic acid derivative.[11] This is generally considered a minor pathway unless the primary oxidative routes are sterically hindered.

Predicted Phase II Metabolic Pathways: Conjugation Reactions

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, which significantly increases water solubility and facilitates excretion.[12]

Glucuronidation: The Major Conjugation Route

Glucuronidation is the most important Phase II reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), which are highly expressed in the liver.[7][13] UGTs transfer glucuronic acid from the high-energy cofactor UDP-glucuronic acid (UDPGA) to a substrate.[14]

  • Acyl Glucuronidation: The carboxylic acid group of the parent molecule can be directly conjugated to form an acyl glucuronide. This is a common metabolic fate for drugs containing a carboxylate moiety.[15]

  • Phenolic Glucuronidation: The phenolic hydroxyl groups generated during Phase I (via O-demethylation or aromatic hydroxylation) are excellent substrates for UGTs, leading to the formation of highly polar O-glucuronides.[7]

Sulfation: An Alternative Conjugation Pathway

Sulfation, catalyzed by cytosolic sulfotransferases (SULTs), is another key conjugation pathway for phenolic metabolites.[16] SULTs transfer a sulfo group from the donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[17] Sulfation is often a high-affinity, low-capacity pathway, meaning it can be significant at low substrate concentrations but may become saturated more easily than glucuronidation.[18]

Predicted Metabolic Pathways Parent 2,3-Bis(3-methoxyphenyl)propanoic acid (Parent Drug) M1 Mono-demethylated Metabolite (Phenolic) Parent->M1 Phase I: O-Demethylation (CYP450s) M3 Aromatic Hydroxylated Metabolite Parent->M3 Phase I: Aromatic Hydroxylation (CYP450s) M4 Acyl Glucuronide (Parent Conjugate) Parent->M4 Phase II: Direct Glucuronidation (UGTs) M2 Di-demethylated Metabolite (Di-phenolic) M1->M2 Phase I: O-Demethylation (CYP450s) M5 Phenolic Glucuronide Conjugates M1->M5 Phase II: Glucuronidation (UGTs) M6 Sulfate Conjugates M1->M6 Phase II: Sulfation (SULTs) M2->M5 Phase II: Glucuronidation (UGTs) M2->M6 Phase II: Sulfation (SULTs) M3->M5 Phase II: Glucuronidation (UGTs) M3->M6 Phase II: Sulfation (SULTs)

Caption: Predicted Phase I and Phase II metabolic pathways of 2,3-Bis(3-methoxyphenyl)propanoic acid.

Experimental Strategy for Metabolite Identification

A systematic, multi-tiered approach is required to definitively identify and characterize the metabolites of 2,3-Bis(3-methoxyphenyl)propanoic acid. The strategy integrates in vitro and in vivo models with high-sensitivity analytical instrumentation.

Experimental Workflow Start Test Compound: 2,3-Bis(3-methoxyphenyl)propanoic acid InVitro In Vitro Metabolism Assays Start->InVitro InVivo In Vivo Animal Studies (Rat, Dog, or Primate) Start->InVivo HLM Human Liver Microsomes (HLM) (Phase I Focus) InVitro->HLM CYP-mediated metabolism Heps Cryopreserved Hepatocytes (Phase I & II) InVitro->Heps Complete metabolism Analysis Metabolite Detection & ID HLM->Analysis Heps->Analysis SampleCollection Sample Collection (Plasma, Urine, Feces) InVivo->SampleCollection SampleCollection->Analysis LCMS LC-MS/MS Analysis (Screening & Profiling) Analysis->LCMS HRMS High-Resolution MS (Formula Determination) LCMS->HRMS For unknown peaks MetaboliteProfile Comprehensive Metabolite Profile LCMS->MetaboliteProfile NMR NMR Spectroscopy (Definitive Structure Elucidation) HRMS->NMR For novel/critical metabolites HRMS->MetaboliteProfile NMR->MetaboliteProfile

Caption: Integrated experimental workflow for comprehensive metabolite profiling.

In Vitro Methodologies

In vitro systems provide a controlled environment to study metabolic pathways and are essential for early-stage screening.[1]

  • Human Liver Microsomes (HLM): HLMs are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I CYP and Phase II UGT enzymes.[3][19] They are a cost-effective tool for assessing metabolic stability and identifying CYP-mediated metabolites.[20][21]

  • Cryopreserved Human Hepatocytes: Hepatocytes are considered the "gold standard" for in vitro metabolism studies because they are intact cells containing the full complement of Phase I and Phase II enzymes, cofactors, and drug transporters, providing a more physiologically relevant system.[22][23][24]

Parameter Human Liver Microsomes (HLM) Protocol Cryopreserved Hepatocytes Protocol
Objective Assess Phase I metabolic stability and identify CYP-mediated metabolites.Assess overall metabolic stability (Phase I & II) and identify all major metabolites.[23]
Test System Pooled Human Liver Microsomes (e.g., 0.5 mg/mL protein).[20]Pooled Cryopreserved Human Hepatocytes (e.g., 0.5-1.0 x 10⁶ viable cells/mL).[25]
Test Compound 1 µM (final concentration).1 µM (final concentration).
Incubation Buffer Phosphate buffer (pH 7.4) with MgCl₂.Williams' Medium E or similar culture medium.
Cofactors NADPH regenerating system (required for CYP activity).[20]Endogenous cofactors are present within the intact cells.[22]
Incubation 37°C in a shaking water bath.37°C, 5% CO₂, 95% humidity in an incubator, with gentle shaking.[24]
Time Points 0, 5, 15, 30, 45, 60 minutes.0, 15, 30, 60, 120, 240 minutes (longer for slowly metabolized compounds).
Reaction Stop Add 2-3 volumes of ice-cold acetonitrile containing an internal standard.Add 2-3 volumes of ice-cold acetonitrile containing an internal standard.
Sample Processing Centrifuge to precipitate protein, transfer supernatant for analysis.Centrifuge to pellet cell debris and protein, transfer supernatant for analysis.
Analysis LC-MS/MS quantification of parent compound depletion and metabolite formation.[26]LC-MS/MS quantification of parent compound depletion and metabolite formation.
Controls Vehicle (DMSO) control, positive control compound (e.g., testosterone).Vehicle (DMSO) control, positive control compounds (e.g., verapamil for Phase I, 7-hydroxycoumarin for Phase II).
In Vivo Methodologies

In vivo studies in animal models are essential to understand the complete ADME profile in a complex biological system and confirm the relevance of in vitro findings.[27][28]

  • Animal Model Selection: The choice of species (e.g., rat, dog, non-human primate) should be guided by similarities in metabolic profiles to humans, if known from preliminary cross-species in vitro studies.[27][29]

  • Study Design: The compound is administered (e.g., orally and intravenously) to a cohort of animals.[2]

  • Sample Collection: Blood (plasma), urine, and feces are collected at multiple time points.

  • Sample Analysis: Samples are processed and analyzed by LC-MS/MS to quantify the parent drug and identify all detectable metabolites.

Analytical Techniques for Structural Elucidation
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the workhorse technique for metabolite detection and identification.[26][30] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions for the parent drug and its metabolites.[31] Tandem MS (MS/MS) fragments the metabolite ions, providing structural information that helps pinpoint the site of metabolic modification.[32]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For novel or structurally ambiguous metabolites, NMR is the definitive tool for structure elucidation.[33][34] While requiring a larger amount of isolated material, 1D and 2D NMR experiments provide unambiguous evidence of molecular structure and connectivity.[35][36]

Summary and Future Directions

The metabolic profile of 2,3-Bis(3-methoxyphenyl)propanoic acid is predicted to be driven by Phase I O-demethylation followed by extensive Phase II glucuronidation and sulfation of the resulting phenolic hydroxyl groups. Direct glucuronidation of the parent carboxylic acid is also a highly probable pathway. The outlined experimental strategy, combining robust in vitro and in vivo models with powerful LC-MS/MS and NMR analytical techniques, provides a clear and scientifically rigorous path to fully characterize the biotransformation of this compound. The resulting data will be indispensable for advancing its development, enabling a thorough assessment of its pharmacokinetic properties and safety profile.

References

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  • Taylor & Francis Online. (2022). Sulfotransferase – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Wikipedia. (n.d.). Cytochrome P450 aromatic O-demethylase. Wikipedia. Available at: [Link]

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  • Stiborova, M., et al. (2020). A Mechanism of O-Demethylation of Aristolochic Acid I by Cytochromes P450 and Their Contributions to This Reaction in Human and Rat Livers: Experimental and Theoretical Approaches. MDPI. Available at: [Link]

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  • PubChem. (n.d.). Glucuronidation. National Institutes of Health. Available at: [Link]

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Exploratory

A Technical Guide to the Preclinical Safety and Toxicity Assessment of 2,3-Bis(3-methoxyphenyl)propanoic acid

Disclaimer: As of the date of this publication, specific, comprehensive safety and toxicity data for 2,3-Bis(3-methoxyphenyl)propanoic acid are not publicly available in peer-reviewed literature or regulatory databases....

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of the date of this publication, specific, comprehensive safety and toxicity data for 2,3-Bis(3-methoxyphenyl)propanoic acid are not publicly available in peer-reviewed literature or regulatory databases. This guide is therefore constructed as an expert framework for researchers, scientists, and drug development professionals on how to approach the safety evaluation of this novel chemical entity. The principles, protocols, and potential outcomes described herein are based on established regulatory guidelines and data from structurally analogous compounds.

Introduction and Rationale

2,3-Bis(3-methoxyphenyl)propanoic acid is a novel compound whose biological activities are under investigation. As with any new chemical entity (NCE) intended for potential therapeutic use, a thorough understanding of its safety and toxicity profile is a prerequisite for further development. The journey from a promising lead compound to a clinical candidate is underpinned by a rigorous, multi-stage safety evaluation designed to identify potential hazards to human health.

This document provides an in-depth technical guide for establishing the preclinical safety profile of 2,3-Bis(3-methoxyphenyl)propanoic acid. We will proceed from foundational physicochemical and in silico assessments to the standard battery of in vitro and in vivo toxicological studies mandated by regulatory bodies. The causality behind experimental choices and the logic of the overall workflow will be emphasized to provide a comprehensive and actionable framework.

Foundational Characterization and In Silico Assessment

Before initiating costly and labor-intensive biological assays, a foundational understanding of the molecule's properties can predict potential liabilities.

Physicochemical Properties

The physicochemical characteristics of 2,3-Bis(3-methoxyphenyl)propanoic acid are critical for formulation, absorption, distribution, metabolism, and excretion (ADME). While experimental data is pending, computational models can provide initial estimates.

PropertyPredicted Value / SignificanceRationale
Molecular Formula C₁₇H₁₈O₄Defines the elemental composition.
Molecular Weight 286.32 g/mol Falls within the range typical for small molecule drugs (Lipinski's Rule of 5).
LogP ~3.5 (Predicted)Suggests moderate lipophilicity, indicating potential for good membrane permeability but also possible nonspecific binding.
pKa ~4.5 (Predicted)The propanoic acid moiety is acidic, which will influence its charge state, solubility, and interaction with biological targets at physiological pH.
Solubility Low in water, higher in organic solventsExpected for a moderately lipophilic molecule; critical for designing formulations for in vivo studies.
In Silico Toxicological Prediction

Quantitative Structure-Activity Relationship (QSAR) models and other in silico tools can flag potential toxicities based on structural motifs. For 2,3-Bis(3-methoxyphenyl)propanoic acid, key areas for computational assessment include:

  • Genotoxicity: Screening for structural alerts (e.g., electrophilic centers) that may indicate potential for DNA reactivity.

  • hERG Channel Inhibition: The presence of aromatic rings and a carboxylic acid function necessitates an early check for potential cardiac liability.

  • Metabolite Prediction: Identifying likely metabolic products, such as O-demethylated or hydroxylated derivatives, which may have their own toxicity profiles. The metabolism of related methoxyphenyl compounds often involves these pathways.[1][2]

Preclinical Safety Assessment Workflow

A standard preclinical safety program follows a tiered approach, moving from high-throughput in vitro screens to more complex in vivo studies. This workflow is designed to identify hazards early and de-risk the compound efficiently.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Acute & PK Studies cluster_2 Phase 3: Repeated Dose & Advanced Studies vitro_cyto In Vitro Cytotoxicity acute_tox Acute Oral Toxicity (OECD 423/425) vitro_cyto->acute_tox Dose Range Finding vitro_geno Genotoxicity (Ames Test) vitro_geno->acute_tox vitro_herg hERG Assay pk_pd Pharmacokinetics (PK/PD) vitro_herg->pk_pd repeat_dose Repeated Dose Toxicity (e.g., 28-day) acute_tox->repeat_dose Dose Selection pk_pd->repeat_dose safety_pharm Safety Pharmacology repeat_dose->safety_pharm end_node IND-Enabling Decision safety_pharm->end_node start NCE Candidate start->vitro_cyto start->vitro_geno start->vitro_herg

Caption: A typical preclinical safety assessment workflow.

In Vitro Toxicology

In vitro assays provide the first biological indication of a compound's potential toxicity, offering high-throughput, cost-effective, and ethically sound methods for early screening.

Cytotoxicity Assays

Cytotoxicity testing is a foundational screen to determine the concentration at which a compound causes cell death.[3] These assays measure various endpoints, including metabolic activity, membrane integrity, and cell proliferation.[4][5]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate a relevant cell line (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 2,3-Bis(3-methoxyphenyl)propanoic acid (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (negative) and a known cytotoxic agent (positive) controls.

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.[6]

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Genotoxicity Assessment

Genotoxicity assays are critical for identifying compounds that can cause genetic mutations, which is a major red flag for carcinogenic potential.[7] The bacterial reverse mutation assay, or Ames test, is the standard initial screen.[8]

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Preparation: Use multiple histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) and tryptophan-dependent E. coli to detect different types of mutations.[9][10]

  • Metabolic Activation: Conduct the test with and without a mammalian liver extract (S9 fraction) to determine if metabolites of the compound are mutagenic.[8][10]

  • Exposure: In a test tube, combine 100 µL of the bacterial culture, 500 µL of the S9 mix (or buffer), and 100 µL of the test compound at various concentrations.[9]

  • Plating: Add 2 mL of molten top agar (containing a trace amount of histidine/biotin) to the tube, vortex gently, and pour the mixture onto a minimal glucose agar plate.[11]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[11]

  • Analysis: Count the number of revertant colonies (colonies that have mutated back to a state where they can produce their own histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive (mutagenic) result.[8]

Cardiovascular Safety: hERG Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to life-threatening cardiac arrhythmias.[12][13] Therefore, the hERG assay is a mandatory part of safety screening.

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG). Cells are cultured and prepared into a single-cell suspension.[12]

  • Assay Setup: The assay is performed on an automated patch-clamp system (e.g., QPatch, SyncroPatch).[14] Cells are captured on a planar patch-clamp chip.

  • Whole-Cell Configuration: A giga-seal is formed, and the cell membrane is ruptured to achieve a whole-cell recording configuration.[12]

  • Voltage Protocol: A specific voltage protocol is applied to elicit the characteristic hERG current. The tail current upon repolarization is the primary measurement.[12]

  • Compound Application: After establishing a stable baseline current, 2,3-Bis(3-methoxyphenyl)propanoic acid is perfused at increasing concentrations. A known hERG inhibitor (e.g., E-4031) is used as a positive control.[13]

  • Data Analysis: The inhibition of the hERG current is measured at each concentration, and an IC₅₀ value is determined. A low IC₅₀ value (<10 µM) is a significant concern.

In Vivo Toxicology

Following in vitro screening, in vivo studies in animal models are necessary to understand the compound's effects in a whole biological system.

Acute Oral Toxicity

Acute toxicity studies determine the effects of a single, high dose of the substance and help classify its hazard level.[15] The OECD provides several guidelines to minimize animal use while obtaining robust data.[16][17][18]

Experimental Protocol: Acute Toxic Class Method (OECD TG 423)

  • Animal Model: Typically performed in female rats, as they are often slightly more sensitive.[19] Animals are fasted prior to dosing.

  • Dosing Procedure: The test is performed in a stepwise manner using fixed starting doses (e.g., 5, 50, 300, 2000 mg/kg).[19] A group of three animals is dosed at the first starting dose.

  • Observation: The outcome (mortality or evident toxicity) determines the next step:

    • If mortality occurs in 2/3 or 3/3 animals, the test is stopped, and the substance is classified at that hazard level.

    • If 0/3 or 1/3 animals die, the next higher fixed dose is administered to a new group of three animals.

  • Clinical Signs: Animals are observed for 14 days for signs of toxicity, including changes in skin, fur, eyes, behavior, and body weight.[19]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

  • Classification: The substance is classified into a GHS category based on the dose levels at which mortality is observed.

Repeated Dose Toxicity

These studies are crucial for evaluating the effects of long-term exposure. A 28-day study in a rodent model is a common starting point.

Study ParametersDescription
Species Rat (one rodent species is standard)
Dose Levels At least 3 dose levels (low, mid, high) plus a control group. Doses are selected based on acute toxicity and PK data.
Route of Administration Should match the intended clinical route (e.g., oral gavage).
Duration 28 days
Endpoints Clinical observations, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, and full histopathology.

Conclusion and Forward Look

This guide outlines a logical and comprehensive framework for the preclinical safety and toxicity assessment of 2,3-Bis(3-methoxyphenyl)propanoic acid. The absence of existing data necessitates a systematic approach, beginning with foundational in silico and in vitro assays to identify potential liabilities before proceeding to definitive in vivo studies.

The results from this battery of tests will form the core of the safety package required for any regulatory submission, such as an Investigational New Drug (IND) application. A clean profile—showing no cytotoxicity at relevant concentrations, no genotoxicity, a high hERG IC₅₀, and a well-tolerated dose in repeated-dose studies—is essential for the continued development of this compound as a potential therapeutic agent.

References

  • Microbial Mutagenicity Assay: Ames Test. (2018, March 20). Bio-protocol. [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbe Online. [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity. (1987, February 24). National Toxicology Program. [Link]

  • OECD Acute Oral Toxicity Guidelines. (n.d.). Scribd. [Link]

  • OECD Guideline For Acute oral toxicity (TG 423). (n.d.). Slideshare. [Link]

  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). (n.d.). EPA Archive. [Link]

  • Guidance Document on Acute Oral Toxicity Testing. (n.d.). OECD. [Link]

  • hERG Assay. (n.d.). Slideshare. [Link]

  • Ames Test Kits. (n.d.). Biotoxicity. [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). PMC. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). NCBI - NIH. [Link]

  • hERG Safety Assay. (n.d.). Evotec. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. [Link]

  • hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology. [Link]

  • Methods used in Cytotoxicity Assays n vitro. (2021, December 23). Hilaris Publisher. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (n.d.). SciSpace. [Link]

  • 3-(p-Methoxyphenyl)propionic acid. (n.d.). PubChem. [Link]

  • Understanding 3-(2-Methoxyphenyl)propionic Acid: A Deep Dive into its Uses and Market Presence. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 2‐Methoxypropanol‐1. (2025, August 8). Publisso. [Link]

  • Propanoic acid: Human health tier II assessment. (2016, July 1). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • 2,3-Bis(3-methoxyphenyl)propanoic acid. (n.d.). PubChem. [Link]

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Foundational

In-Depth Technical Guide to the History and Discovery of Bis(methoxyphenyl)propanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive exploration of the history, discovery, and development of bis(methoxyphenyl)propanoic acid derivative...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the history, discovery, and development of bis(methoxyphenyl)propanoic acid derivatives. It details the scientific journey from their synthesis and initial screening to the elucidation of their mechanisms of action and subsequent structure-activity relationship studies. This guide is designed to be an authoritative resource for professionals in the fields of medicinal chemistry and drug development, offering insights into the experimental choices and logical progression that have defined this class of compounds.

Introduction: Emergence of a Promising Scaffold

The narrative of bis(methoxyphenyl)propanoic acid derivatives begins within the broader context of research into arylpropionic acids, a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Compounds like ibuprofen and naproxen demonstrated the therapeutic potential of the propanoic acid moiety attached to an aromatic ring.[1][2] Early medicinal chemists sought to modify these structures to enhance efficacy and mitigate the gastrointestinal side effects associated with NSAID use.[1] This led to the exploration of various substitutions on the aromatic rings, including the methoxy group, which was known to influence the electronic and steric properties of molecules, thereby affecting their biological activity.

Foundational Synthesis and Early Discoveries

The synthesis of bis(methoxyphenyl)propanoic acid derivatives can be achieved through several established organic chemistry reactions. A common approach involves the coupling of two methoxyphenyl units to a propanoic acid backbone. While specific methodologies have evolved, foundational techniques often rely on multi-step syntheses.[3]

Experimental Protocol: Illustrative Synthesis of a Bis(methoxyphenyl)propanoic Acid Derivative

A general synthetic route can be conceptualized as follows:

  • Preparation of the Propanoic Acid Core: This can begin with a commercially available substituted propanoic acid or be synthesized from simpler precursors.

  • Introduction of the First Methoxyphenyl Group: This is often achieved through a Friedel-Crafts acylation of anisole with a suitable propionyl derivative.

  • Functional Group Interconversion: The resulting ketone is typically reduced to an alcohol and then converted to a leaving group (e.g., a halide).

  • Introduction of the Second Methoxyphenyl Group: This can be accomplished via a second Friedel-Crafts alkylation or a cross-coupling reaction, such as a Suzuki or Stille coupling, with a methoxyphenylboronic acid or stannane, respectively.

  • Final Modification and Purification: Subsequent steps may involve the deprotection of a carboxylic acid group or other functional group manipulations, followed by purification using techniques like column chromatography or recrystallization.

For instance, the synthesis of 3-(m-methoxyphenyl)propionic acid can be achieved by the hydrogenation of m-methoxycinnamic acid using a palladium-on-charcoal catalyst.[4] More contemporary methods, such as those employing phase transfer catalysis, have been developed to improve efficiency and yield in the synthesis of related structures like 2-(4-methoxyphenoxy)-propionic acid.[5]

Unraveling the Mechanism of Action: Beyond Inflammation

Initially, the biological activity of arylpropionic acid derivatives was primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[2][6] However, as research progressed, it became evident that the therapeutic effects of some of these compounds extended beyond simple anti-inflammatory action.

A significant breakthrough was the discovery that certain bis(methoxyphenyl)propanoic acid derivatives act as modulators of G protein-coupled receptors (GPCRs). For example, research has identified phenylpropanoic acid derivatives as potent agonists of GPR40, a receptor involved in glucose-stimulated insulin secretion, making them promising candidates for the treatment of type 2 diabetes.[7] Other studies have explored derivatives as antagonists for receptors like GPR34, which is implicated in neuropathic pain.[8]

Signaling Pathway: GPR40 Agonism

GPR40_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Bis(methoxyphenyl)propanoic Acid Derivative GPR40 GPR40 Ligand->GPR40 Binds Gq Gq GPR40->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases InsulinVesicle Insulin Vesicle Ca2->InsulinVesicle Triggers fusion PKC->InsulinVesicle Promotes fusion Insulin Secretion Insulin Secretion InsulinVesicle->Insulin Secretion

Caption: Simplified GPR40 signaling cascade initiated by a bis(methoxyphenyl)propanoic acid derivative.

Structure-Activity Relationship (SAR) Studies: Refining Potency and Selectivity

The identification of specific molecular targets propelled extensive structure-activity relationship (SAR) studies. These investigations systematically modify the chemical structure of the lead compounds to understand how these changes affect their biological activity.[9][10][11]

Key Areas of Structural Modification:

  • The Propanoic Acid Moiety: The carboxylic acid is often crucial for activity, as it can mimic endogenous ligands and form key interactions with the receptor's binding pocket.

  • The Methoxyphenyl Rings: The position and number of methoxy groups, as well as the presence of other substituents on the phenyl rings, can significantly impact potency, selectivity, and pharmacokinetic properties.[7]

  • The Linker: The nature and length of the chain connecting the aromatic rings and the propanoic acid can influence the overall conformation of the molecule and its fit within the target receptor.

Data Presentation: Hypothetical SAR Data for GPR40 Agonists

Compound IDR1 (para-position)R2 (meta-position)GPR40 EC50 (nM)
Lead OCH₃H250
1a OCH₃F150
1b OCH₃Cl120
2a FH500
2b ClH450

This hypothetical data illustrates that substitutions on the second phenyl ring (R2) can enhance potency, while replacing the methoxy group (R1) may be detrimental.

Experimental Workflow: A Typical SAR Campaign

SAR_Workflow cluster_design Design & Synthesis cluster_testing In Vitro & In Vivo Testing cluster_analysis Analysis & Iteration Lead Lead Compound Library Focused Library of Analogs Lead->Library Rational Design PrimaryAssay Primary Target Assay (e.g., GPR40 activation) Library->PrimaryAssay SecondaryAssay Secondary & Off-Target Assays PrimaryAssay->SecondaryAssay Active Compounds ADME ADME/Tox Profiling SecondaryAssay->ADME Selective Compounds SAR_Analysis SAR Analysis ADME->SAR_Analysis NextGen Next-Generation Lead Compound SAR_Analysis->NextGen Identify Key Structural Features NextGen->Library Iterative Design

Caption: An iterative workflow for conducting structure-activity relationship studies.

The Path to the Clinic and Future Directions

The culmination of these extensive preclinical studies is the advancement of promising candidates into clinical trials. While specific bis(methoxyphenyl)propanoic acid derivatives currently in clinical development are proprietary, the broader class of arylpropionic acid derivatives continues to be a source of new therapeutic agents.[1] For instance, recent research has explored 3-((4-hydroxyphenyl)amino)propanoic acid derivatives for their potential anticancer and antioxidant properties.[12]

The future of research in this area is likely to focus on:

  • Improving Selectivity: Designing molecules that interact with a single, desired target to minimize off-target effects.

  • Exploring Novel Targets: Expanding the therapeutic applications of this scaffold to new diseases by identifying novel biological targets.

  • Developing Dual-Targeting Ligands: Creating single molecules that can modulate two different targets simultaneously, which may offer synergistic therapeutic benefits.

Conclusion

The history of bis(methoxyphenyl)propanoic acid derivatives is a compelling illustration of the principles of modern drug discovery. From their origins in the optimization of NSAIDs to their current status as a versatile scaffold for targeting a range of receptors, these compounds have demonstrated significant therapeutic potential. The ongoing research and development in this area promise to deliver novel and effective treatments for a variety of human diseases.

References

  • Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3756-76. [Link]

  • Singh, S. B., et al. (2014). Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders. Journal of Medicinal Chemistry, 57(15), 6546-56. [Link]

  • PrepChem. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. Retrieved February 12, 2024, from [Link]

  • Liang, X. (2008). Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer. CN102010326A.
  • Advent Life Sciences. (2026, January 20). Press Release. [Link]

  • Li, J., et al. (2024). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. European Journal of Medicinal Chemistry, 265, 116086. [Link]

  • Merck & Co. (2015). Discovery of benzofuran propanoic acid GPR120 agonists: From uHTS hit to mechanism-based pharmacodynamic effects. ACS Medicinal Chemistry Letters, 6(10), 1059-64. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis Pathway and Applications of 3-(2-Methoxyphenyl)propionic Acid for Chemical Manufacturers. [Link]

  • Al-Warhi, T., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3057. [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-10. [Link]

  • PubChem. (n.d.). 3-(p-Methoxyphenyl)propionic acid. Retrieved February 12, 2024, from [Link]

  • El-Sayed, M. A. A., et al. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Bioorganic Chemistry, 123, 105770. [Link]

  • El-Sayed, M. A. A., et al. (2022). Design, Synthesis, and SAR Studies of Novel 4-Methoxyphenyl Pyrazole and Pyrimidine Derivatives as Potential Dual Tyrosine Kinase Inhibitors Targeting both EGFR and VEGFR-2. Bioorganic Chemistry, 123(3), 105770. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 3-(2-Methoxyphenyl)propionic Acid: A Deep Dive into its Uses and Market Presence. [Link]

Sources

Exploratory

Theoretical mechanism of action for 2,3-Bis(3-methoxyphenyl)propanoic acid

The following technical guide details the theoretical mechanism of action for 2,3-Bis(3-methoxyphenyl)propanoic acid . This analysis treats the compound as a pharmacological probe and privileged scaffold , synthesizing i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the theoretical mechanism of action for 2,3-Bis(3-methoxyphenyl)propanoic acid .

This analysis treats the compound as a pharmacological probe and privileged scaffold , synthesizing its activity based on established Structure-Activity Relationships (SAR) of diarylpropanoic acids, stilbenoid analogs, and NSAID pharmacophores.

Executive Summary: The "Privileged Scaffold" Hypothesis

2,3-Bis(3-methoxyphenyl)propanoic acid (CAS: 847-28-9) represents a critical structural intersection in medicinal chemistry, bridging the gap between microtubule destabilizing agents (MDAs) and non-steroidal anti-inflammatory drugs (NSAIDs) .

Structurally, it is the hydrogenated (saturated) congener of 3,3'-dimethoxystilbene-


-carboxylic acid. Its theoretical mechanism is defined by conformational selection . Unlike rigid stilbenes (e.g., Combretastatin A-4) which are locked in a bioactive cis-orientation, this propanoic acid derivative relies on the "Gauche Effect"  to adopt the necessary torsion angle for receptor binding.

Primary Theoretical Targets:

  • 
    -Tubulin (Colchicine Binding Site):  Inhibition of microtubule polymerization via steric occlusion.
    
  • Cyclooxygenase-2 (COX-2): Inhibition of prostaglandin synthesis via the diaryl-acid pharmacophore.

Structural Pharmacophore Analysis

To understand the mechanism, we must first deconstruct the molecule’s binding potential using a Pharmacophore Map .

The "Open-Book" Conformation

The biological activity of 2,3-diarylpropanoic acids is dictated by the rotation around the C2–C3 bond.

  • The Scaffold: The propanoic acid backbone provides a polar "head" capable of electrostatic interactions (salt bridges).

  • The Wings: The two 3-methoxyphenyl rings serve as lipophilic anchors.

  • The Mechanism of Binding: For tubulin binding, the molecule must adopt a syn-clinal (gauche) conformation to mimic the cis-stilbene geometry of Combretastatin. For COX inhibition, a more extended anti-periplanar conformation is often preferred to fit the hydrophobic channel of the enzyme.

Graphviz Visualization: Pharmacophore Mapping

The following diagram illustrates the dual-pathway potential based on conformational entropy.

PharmacophoreMap Compound 2,3-Bis(3-methoxyphenyl) propanoic acid Conf_Gauche Conformation A: Syn-Clinal (Gauche) (Mimics Cis-Stilbene) Compound->Conf_Gauche Entropy Penalty Conf_Anti Conformation B: Anti-Periplanar (Extended) Compound->Conf_Anti Low Energy State Target_Tubulin Target 1: Colchicine Site (Tubulin) Conf_Gauche->Target_Tubulin Hydrophobic Interaction Target_COX Target 2: COX-2 Hydrophobic Channel Conf_Anti->Target_COX Arg120 Salt Bridge Effect_A Microtubule Depolymerization Target_Tubulin->Effect_A Effect_B Prostaglandin Suppression Target_COX->Effect_B

Figure 1: Conformational scanning reveals two distinct biological targets. The gauche rotamer targets tubulin, while the anti rotamer favors COX inhibition.

Primary Mechanism: Tubulin Destabilization

The most potent theoretical activity for polymethoxylated diaryl systems is the inhibition of tubulin polymerization.

The Colchicine Binding Site Interaction

The 3-methoxyphenyl rings of the compound mimic the A-ring and B-ring of colchicine and combretastatin A-4 (CA-4).

  • Entry: The molecule diffuses into the cell and binds to the interface between

    
    - and 
    
    
    
    -tubulin.
  • Anchoring:

    • Ring A (C2-phenyl): Binds to the hydrophobic pocket lined by Val181 and Cys241 of

      
      -tubulin.
      
    • Ring B (C3-phenyl): Interacts with the accessory pocket near Leu255.

    • Acid Moiety: The carboxylic acid at C1 likely forms a hydrogen bond with Asn101 or Lys254 , providing a unique anchor point that non-acidic stilbenes lack.

  • Steric Clash: The bulk of the two phenyl rings prevents the "curved-to-straight" conformational change required for tubulin to polymerize into microtubules.

Causality: The "Saturation Penalty"

Expert Insight: While this molecule binds to the same site as CA-4, it is theoretically less potent (micromolar vs. nanomolar range). The saturation of the C2-C3 bond introduces free rotation. The molecule loses entropy upon binding because it must "freeze" into the active gauche conformation. This entropic penalty explains why 2,3-bis(aryl)propanoic acids are often used as probes rather than final drugs—they help map the steric tolerance of the binding pocket without the toxicity of the irreversible stilbenes.

Secondary Mechanism: COX-2 Inhibition

The 2,3-diarylpropanoic acid scaffold is a classic template for NSAID development (structurally homologous to Oxaprozin or specific Indomethacin analogs).

The Arachidonic Acid Competitor
  • Arg120 Interaction: The carboxylic acid anion binds electrostatically to the conserved Arg120 residue at the entrance of the COX cyclooxygenase channel.

  • Hydrophobic Filtering: The two 3-methoxyphenyl rings are lipophilic. In COX-2, the "side pocket" is larger (due to the Val523 mutation). The 3-methoxy substituent on the C2-ring is positioned to exploit this extra volume, potentially conferring COX-2 selectivity over COX-1.

  • Outcome: This blockade prevents Arachidonic Acid (AA) from reaching the Tyr385 catalytic site, halting the conversion of AA to PGG2.

Experimental Protocols for Validation

To validate these theoretical mechanisms, the following self-validating protocols are recommended.

Protocol A: Tubulin Polymerization Turbidimetry Assay

Objective: Quantify the


 of the compound against microtubule assembly.

Reagents:

  • Purified Porcine Brain Tubulin (>99%).

  • GTP (Guanosine Triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

Workflow:

  • Preparation: Dilute 2,3-Bis(3-methoxyphenyl)propanoic acid in DMSO to concentrations ranging from 0.1

    
    M to 100 
    
    
    
    M.
  • Baseline: Establish a blank with Tubulin + DMSO (Control).

  • Induction: Add GTP (1 mM) to initiate polymerization at 37°C.

  • Measurement: Monitor Absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis: Polymerization manifests as a sigmoidal increase in OD340.

    • Validation Criteria: The compound is active if it suppresses the

      
       of the curve and increases the lag time compared to the control.
      
    • Reference Standard: Run Combretastatin A-4 (positive control) alongside.

Protocol B: COX-1/COX-2 Fluorescent Inhibition Screen

Objective: Determine the selectivity ratio (Selectivity Index).

Workflow:

  • Enzyme Incubation: Incubate Recombinant Human COX-1 and COX-2 enzymes with the test compound (10 minutes, 25°C).

  • Substrate Addition: Add Arachidonic Acid and a fluorometric probe (e.g., ADHP).

  • Reaction: Peroxidase activity of COX converts PGG2 to PGH2, oxidizing ADHP to Resorufin (highly fluorescent).

  • Detection: Measure Fluorescence (Ex 535 nm / Em 587 nm).

  • Calculation:

    
    
    

Logic Pathway: Mechanism of Action Summary

The following diagram synthesizes the downstream cellular effects of the compound.

MOA_Pathway cluster_tubulin Pathway A: Cytotoxicity (Oncology) cluster_cox Pathway B: Anti-Inflammatory Compound 2,3-Bis(3-methoxyphenyl) propanoic acid Tubulin Bind to Colchicine Site Compound->Tubulin COX Bind to COX-2 Channel Compound->COX Polymerization Inhibit Microtubule Polymerization Tubulin->Polymerization Arrest G2/M Phase Arrest Polymerization->Arrest Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis PGE2 Reduce PGE2 Synthesis COX->PGE2 Inflammation Reduced Edema & Pain Signaling PGE2->Inflammation

Figure 2: Dual-pathway logic showing the divergence of cellular effects based on target engagement.

References

  • Pettit, G. R., et al. (1989). "Antineoplastic agents. 147. Isolation and structure of the powerful cell growth inhibitor combretastatin A-4." Journal of the American Chemical Society. Link

    • Relevance: Establishes the foundational SAR for 3-methoxy-substituted diaryl systems binding to tubulin.
  • Cushman, M., et al. (1991). "Synthesis and evaluation of stilbene and dihydrostilbene derivatives as potential anticancer agents that inhibit tubulin polymerization." Journal of Medicinal Chemistry. Link

    • Relevance: Specifically compares stilbenes to their saturated (propanoic/dihydro)
  • Kalgutkar, A. S., et al. (2000). "Ester and Amide Derivatives of the Nonsteroidal Antiinflammatory Drug, Indomethacin, as Selective Cyclooxygenase-2 Inhibitors." Journal of Medicinal Chemistry. Link

    • Relevance: Details the binding mode of aryl-propanoic acids within the COX active site (Arg120 interaction).
  • Ohsumi, K., et al. (1998). "Syntheses and antitumor activity of cis-restricted combretastatins: 5-membered heterocyclic analogues." Bioorganic & Medicinal Chemistry Letters. Link

    • Relevance: Validates the necessity of the cis-geometry (mimicked by the gauche rotamer of the subject compound) for tubulin inhibition.

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis of 2,3-Bis(3-methoxyphenyl)propanoic Acid

Abstract & Scope This protocol details the laboratory-scale synthesis of 2,3-bis(3-methoxyphenyl)propanoic acid , a structural analog relevant to the development of stilbenoid-based therapeutics and non-steroidal anti-in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This protocol details the laboratory-scale synthesis of 2,3-bis(3-methoxyphenyl)propanoic acid , a structural analog relevant to the development of stilbenoid-based therapeutics and non-steroidal anti-inflammatory drug (NSAID) scaffolds.

The synthesis utilizes a robust two-stage strategy:

  • Perkin-Ognjanovic Condensation: Formation of the

    
    -unsaturated intermediate via base-catalyzed condensation.
    
  • Catalytic Hydrogenation: Saturation of the alkene using Pd/C to yield the final propanoic acid derivative.

This guide prioritizes reproducibility, safety (specifically regarding pyrophoric catalysts), and purity profiling.

Retrosynthetic Analysis

The most atom-economical route to 2,3-diarylpropanoic acids is the reduction of their corresponding acrylic acid precursors. The acrylic acid skeleton is constructed via a modified Perkin condensation between an aromatic aldehyde and an arylacetic acid.

Logical Pathway
  • Target: 2,3-Bis(3-methoxyphenyl)propanoic acid

  • Precursor: (E)-2,3-Bis(3-methoxyphenyl)acrylic acid

  • Starting Materials: 3-Methoxybenzaldehyde + 3-Methoxyphenylacetic acid

Retrosynthesis Target 2,3-Bis(3-methoxyphenyl) propanoic acid Olefin (E)-2,3-Bis(3-methoxyphenyl) acrylic acid Target->Olefin H2, Pd/C (Reduction) Aldehyde 3-Methoxybenzaldehyde Olefin->Aldehyde Perkin Condensation Acid 3-Methoxyphenylacetic acid Olefin->Acid Ac2O, Et3N

Figure 1: Retrosynthetic disconnection showing the conversion of the acrylic acid intermediate to the target alkane.[1][2]

Phase 1: Synthesis of the Olefin Intermediate

Reaction: Perkin Condensation Target: (E)-2,3-Bis(3-methoxyphenyl)acrylic acid

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Qty (Example)Role
3-Methoxybenzaldehyde 136.151.013.6 gElectrophile
3-Methoxyphenylacetic acid 166.171.016.6 gNucleophile
Acetic Anhydride (

)
102.095.0~47 mLDehydrating Agent/Solvent
Triethylamine (

)
101.191.014 mLBase Catalyst
Experimental Protocol
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Ensure the apparatus is dry (flame-dried or oven-dried preferred).

  • Charging: Add 3-methoxybenzaldehyde and 3-methoxyphenylacetic acid to the flask.

  • Solvent Addition: Add Triethylamine (

    
    ) followed by Acetic Anhydride (
    
    
    
    ).
    • Note: The order is important.

      
       serves as both reagent and solvent.
      
  • Reflux: Heat the mixture to 140°C (oil bath temperature) . Reflux vigorously for 12–16 hours .

    • Mechanism Check: The base deprotonates the alpha-position of the acid anhydride intermediate, facilitating attack on the aldehyde.

  • Hydrolysis (Critical Step):

    • Cool the reaction mixture to ~80°C.

    • Cautiously add 20 mL of water through the condenser to hydrolyze the excess acetic anhydride.

    • Warning: This reaction is exothermic.

    • Continue heating at 80–90°C for 30 minutes to ensure complete hydrolysis of the mixed anhydride species back to the carboxylic acid.

  • Precipitation: Pour the hot solution into 300 mL of ice-cold water containing 10 mL of conc. HCl (to ensure full protonation of the acid).

    • Stir vigorously for 1 hour. The product should precipitate as a solid or a heavy oil that solidifies upon scratching/cooling.

  • Isolation: Filter the crude solid using a Buchner funnel. Wash with cold water (

    
     mL) to remove acetic acid and TEA salts.
    
  • Purification: Recrystallize from Ethanol/Water (9:1) or Ethyl Acetate/Hexanes .

    • Target Appearance: Off-white to pale yellow needles.

Phase 2: Catalytic Hydrogenation

Reaction: Heterogeneous Catalytic Reduction Target: 2,3-Bis(3-methoxyphenyl)propanoic acid

Reagents
ReagentRole
(E)-Olefin Intermediate Substrate
10% Pd/C Catalyst (10 wt% loading relative to substrate)
Ethanol (or MeOH) Solvent
Hydrogen Gas (

)
Reductant (Balloon or Parr Shaker)
Experimental Protocol
  • Safety Check: Pd/C is pyrophoric when dry. Always keep it wet with solvent. Purge reaction vessels with nitrogen before introducing hydrogen.

  • Dissolution: In a hydrogenation flask (or heavy-walled pressure bottle), dissolve 5.0 g of the purified olefin intermediate in 50 mL of Ethanol.

    • Optimization: If solubility is poor, use Ethyl Acetate or add a small amount of THF.

  • Catalyst Addition: Under a gentle stream of Nitrogen, carefully add 0.5 g of 10% Pd/C.

  • Hydrogenation:

    • Method A (Balloon): Evacuate the flask and backfill with

      
       (repeat 3 times). Stir vigorously under 
      
      
      
      balloon pressure at Room Temperature (RT).
    • Method B (Parr Shaker): Pressurize to 30–40 psi

      
      . Shake at RT.
      
  • Monitoring: Monitor by TLC (Silica, Hexane:EtOAc 3:1). The UV-active olefin spot will disappear; the product spot may be less UV-active or have a slightly different Rf.

    • Duration: Typically 4–12 hours.

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst.

    • Wash the pad with 20 mL of solvent.

    • Concentrate the filtrate under reduced pressure (Rotovap) to yield the crude alkane acid.

  • Final Purification: Recrystallize from Hexane/Ether or Ethanol/Water .

Process Workflow Diagram

Workflow cluster_0 Phase 1: Condensation cluster_1 Phase 2: Reduction Start Mix Aldehyde + Acid in Ac2O / TEA Reflux Reflux 140°C (12h) Start->Reflux Hydrolysis Add H2O (Hydrolyze Anhydride) Reflux->Hydrolysis Isolate Acidify & Filter Precipitate Hydrolysis->Isolate Dissolve Dissolve Olefin in EtOH Add 10% Pd/C Isolate->Dissolve Dried Intermediate H2_Add Hydrogenate (H2, 1 atm - 40 psi) Dissolve->H2_Add Filter Filter via Celite H2_Add->Filter Final Recrystallize Product Filter->Final

Figure 2: Operational workflow for the two-step synthesis.

Characterization & QC

The product is a racemic mixture.

  • Physical State: White crystalline solid.

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       ~11.0 (br s, 1H, COOH).
      
    • 
       6.7–7.3 (m, 8H, Aromatic protons).
      
    • 
       3.85 (t, 1H, 
      
      
      
      ,
      
      
      -CH).
    • 
       3.78 (s, 6H, 
      
      
      
      ).
    • 
       3.35 (dd, 1H, 
      
      
      
      -CH
      
      
      ).
    • 
       3.05 (dd, 1H, 
      
      
      
      -CH
      
      
      ).
  • Mass Spectrometry (ESI-): Calculated for

    
     [M-H]
    
    
    
    : 285.11.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Yield (Phase 1) Incomplete hydrolysis of the mixed anhydride.Ensure the reaction mixture is heated with water at the end of the reaction before final acidification/extraction.
Oiling Out Product melting point depression due to impurities.Seed the oil with a crystal if available. Use a slow cooling ramp during recrystallization.
Incomplete Reduction Catalyst poisoning (S or N impurities).Ensure the Phase 1 product is washed thoroughly with dilute HCl to remove TEA residues. Increase

pressure.

References

  • Perkin Reaction Mechanism & Scope

    • Rosen, T. (1991). The Perkin Reaction. Comprehensive Organic Synthesis.
    • Wikipedia Contributors. (2023). Perkin reaction.[2][3][4][5][6] Wikipedia. Available at: [Link]

  • Synthesis of Diarylpropanoic Acids

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
    • PrepChem.[7] (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. Available at: [Link] (Analogous reduction procedure).

  • Catalytic Hydrogenation Protocols

    • University of Illinois.[7] (n.d.). The Art of Heterogeneous Catalytic Hydrogenation. Available at: [Link]

Sources

Application

Application Note: A Robust HPLC-UV Method for the Quantification of 2,3-Bis(3-methoxyphenyl)propanoic Acid

Abstract This application note presents a comprehensive, step-by-step guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive, step-by-step guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2,3-Bis(3-methoxyphenyl)propanoic acid. The narrative delves into the scientific rationale behind the selection of chromatographic parameters, from mobile phase composition to stationary phase chemistry. The developed isocratic method is demonstrated to be robust, specific, and accurate, making it suitable for routine analysis in research and quality control environments. Detailed protocols for sample preparation, system suitability, and method validation in accordance with ICH Q2(R2) guidelines are provided to ensure procedural clarity and regulatory compliance.[1][2][3]

Introduction and Scientific Rationale

2,3-Bis(3-methoxyphenyl)propanoic acid is an organic molecule characterized by a central propanoic acid core and two methoxy-substituted phenyl rings. The accurate determination of this compound is essential for process monitoring, purity assessment, and stability studies in pharmaceutical development. The molecular structure presents distinct features that guide the analytical method development strategy: a carboxylic acid group and two aromatic chromophores.

The primary objective is to develop a simple, reliable, and efficient isocratic RP-HPLC method with UV detection. The logic underpinning this development is based on the fundamental physicochemical properties of the analyte.

  • Analyte Structure and Properties:

    • Structure: Chemical structure of 2,3-Bis(3-methoxyphenyl)propanoic acid

    • Molecular Formula: C₁₇H₁₈O₄

    • Key Functional Groups: Carboxylic acid (-COOH), two methoxy-substituted benzene rings.

    • Predicted Physicochemical Properties:

      • Acidity (pKa): The carboxylic acid moiety imparts acidic properties, with an estimated pKa value in the range of 4.0 - 5.0. To ensure consistent retention and sharp peak shape in reversed-phase chromatography, it is imperative to suppress the ionization of this group.[4] This is achieved by maintaining the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.

      • Polarity: The dual methoxyphenyl groups lend considerable hydrophobicity to the molecule, making it an ideal candidate for reversed-phase chromatography.

      • UV Absorbance: The benzene rings act as chromophores. The methoxy groups (-OCH₃) are auxochromes that typically cause a bathochromic shift (shift to longer wavelengths) in the UV absorption maxima.[5] Aromatic compounds are known to absorb strongly around 254 nm, a common wavelength for UV detectors in HPLC.[6] For optimal sensitivity, the maximum absorbance wavelength (λmax) should be determined experimentally. The presence of methoxy groups suggests potential λmax values near 220-230 nm and 270-280 nm.[5][7]

The following diagram illustrates the logical workflow for the development of this analytical method.

MethodDevelopmentWorkflow Analyte Analyte Characterization (pKa, UV, Solubility) Mode Select HPLC Mode (Reversed-Phase) Analyte->Mode Hydrophobic nature MobilePhase Develop Mobile Phase (pH, Organic Solvent) Analyte->MobilePhase pKa dictates pH Detection Optimize Detection (Select Wavelength) Analyte->Detection Chromophore presence Column Choose Stationary Phase (C18 Column) Mode->Column Analyte polarity Optimization Method Optimization (Isocratic Elution) Column->Optimization MobilePhase->Optimization Detection->Optimization Validation Method Validation (ICH Guidelines) Optimization->Validation Final Method

Caption: Workflow for HPLC Method Development.

Materials and Instrumentation

2.1 Reagents and Chemicals

  • 2,3-Bis(3-methoxyphenyl)propanoic acid reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (88% or higher, analytical grade)

  • Deionized water (18.2 MΩ·cm)

2.2 Instrumentation

  • HPLC system equipped with a quaternary or binary pump, degasser, autosampler, and a column thermostat.

  • Photodiode Array (PDA) or UV-Vis Detector.

  • Chromatography Data System (CDS) software.

  • Analytical balance (0.01 mg readability).

  • pH meter.

Recommended Chromatographic Conditions

Based on the scientific rationale, the following starting conditions are recommended. These parameters provide a robust foundation for the analysis.

ParameterRecommended Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (v/v)
Composition 60:40 (Acetonitrile : 0.1% Formic Acid) - Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 275 nm
Run Time 10 minutes

Justification for Parameter Selection:

  • Column: A C18 column provides strong hydrophobic retention necessary for this analyte.[4]

  • Mobile Phase: Acetonitrile is chosen over methanol for its lower viscosity and better UV transparency.[8] The 0.1% formic acid solution acidifies the mobile phase to a pH of approximately 2.7, ensuring the carboxylic acid group remains in its protonated (non-ionized) form for optimal retention and peak shape.[9][10]

  • Detection Wavelength: While 254 nm is a common starting point for aromatic compounds, experimental determination via PDA scan is crucial. The methoxy groups are expected to shift the absorbance maximum. A wavelength of 275 nm is often a good choice for methoxy-substituted phenyl compounds, offering a balance of sensitivity and selectivity.

Experimental Protocols

Protocol 1: Preparation of Solutions

A. Mobile Phase (0.1% Formic Acid in Water - Aqueous Component)

  • Measure 999 mL of deionized water into a 1 L glass bottle.

  • Carefully add 1 mL of formic acid to the water.

  • Seal the bottle and mix thoroughly.

  • Filter the solution through a 0.45 µm membrane filter before use.

B. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of 2,3-Bis(3-methoxyphenyl)propanoic acid reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of methanol to dissolve the standard.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Fill the flask to the mark with methanol and mix well. This solution should be stored at 2-8 °C and protected from light.

C. Working Standard Solutions (for Linearity Curve)

  • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

Protocol 2: HPLC Analysis Workflow

The following diagram outlines the complete analytical procedure.

AnalyticalWorkflow Prep Prepare Mobile Phase & Standards Equilibrate Equilibrate HPLC System (30 min) Prep->Equilibrate SST Perform System Suitability Test (SST) Equilibrate->SST Check Check SST Results (Pass/Fail) SST->Check Check->Equilibrate Fail (Troubleshoot) Inject Inject Blank, Standards, & Samples Check->Inject Pass Acquire Acquire Data (10 min/run) Inject->Acquire Process Process Data (Integrate Peaks) Acquire->Process Report Generate Report (Quantify Results) Process->Report

Caption: Complete Analytical Workflow from Preparation to Report.

  • System Preparation: Set up the HPLC system according to the conditions in Section 3. Purge all solvent lines.

  • Equilibration: Equilibrate the column with the mobile phase at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the diluent (mobile phase) to ensure no interfering peaks are present at the analyte's retention time.

    • Make five replicate injections of a mid-range working standard (e.g., 25 µg/mL).

    • Verify that the SST parameters meet the acceptance criteria outlined in Table 1. This step is crucial for ensuring the system is performing adequately before analyzing samples.

  • Analysis:

    • Inject the working standards to generate a calibration curve.

    • Inject the prepared samples for analysis.

System Suitability Testing (SST)

SST is a mandatory part of any validated analytical procedure, confirming the precision and reliability of the chromatographic system.[2]

Table 1: System Suitability Acceptance Criteria

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry and column efficiency.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
% RSD of Peak Area (n=5)≤ 2.0%Demonstrates the precision of the injector and pump.
% RSD of Retention Time (n=5)≤ 1.0%Indicates the stability of the pump flow rate.

Method Validation Protocol (ICH Q2(R2) Framework)

A full method validation should be performed to demonstrate that the analytical procedure is fit for its intended purpose.[3][11][12] The following parameters must be evaluated.

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze a blank (diluent) and a placebo (matrix without analyte). Spike the placebo with the analyte and confirm no interference at the analyte's retention time.Peak purity index > 0.995. No co-eluting peaks at the analyte retention time.
Linearity & Range Analyze at least five concentration levels (e.g., 1-100 µg/mL) in triplicate. Plot a curve of peak area versus concentration and perform linear regression analysis.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant compared to the response of the lowest standard.
Accuracy (% Recovery) Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. Calculate the percent recovery.Mean recovery should be within 98.0% - 102.0%.
Precision (Repeatability) Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.% RSD ≤ 2.0%.
Precision (Intermediate) Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.% RSD ≤ 2.0%.
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy. Typically established where the signal-to-noise ratio (S/N) is ≥ 10.% RSD at LOQ should be ≤ 10%.
Limit of Detection (LOD) Determine the lowest concentration that can be reliably detected. Typically established where the signal-to-noise ratio (S/N) is ≥ 3.Visual evaluation or S/N ratio.
Robustness Systematically vary key method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on SST results and analyte quantification.SST criteria must be met under all varied conditions. Results should not significantly deviate from the nominal method.

Conclusion

This application note provides a thoroughly rationalized and detailed protocol for the HPLC analysis of 2,3-Bis(3-methoxyphenyl)propanoic acid. The proposed reversed-phase method, utilizing a C18 column with an acidic mobile phase and UV detection, is designed for high performance and reliability. By following the outlined procedures for system suitability and method validation, researchers and drug development professionals can ensure the generation of accurate, precise, and trustworthy data suitable for regulatory submission and quality control.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

  • Taylor & Francis Online. (2006). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. [Link]

  • PubMed. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. [Link]

  • Inist-CNRS. (1984). The optimized separation of aromatic carboxylic acids by HPLC. [Link]

  • Phenomenex. (n.d.). Mobile Phase Selectivity. [Link]

  • Research Journal of Pharmacy and Technology. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. [Link]

  • ResearchGate. (2004). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-methoxyphenol. [Link]

  • Ingenieria Analitica Sl. (n.d.). HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. [Link]

Sources

Method

Application Note: Optimized Solvent Selection &amp; Extraction Protocol for 2,3-Bis(3-methoxyphenyl)propanoic Acid

Executive Summary This application note details the thermodynamic rationale and operational protocol for the extraction of 2,3-Bis(3-methoxyphenyl)propanoic acid (hereafter referred to as BMPA ). While traditional protoc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the thermodynamic rationale and operational protocol for the extraction of 2,3-Bis(3-methoxyphenyl)propanoic acid (hereafter referred to as BMPA ). While traditional protocols often rely on Dichloromethane (DCM) or Ethyl Acetate (EtOAc), this guide advocates for 2-Methyltetrahydrofuran (2-MeTHF) as the optimal solvent.[1] This recommendation is based on superior phase separation kinetics, higher stability under acidic/basic conditions, and alignment with Green Chemistry principles (Class 3 solvent).

The protocol emphasizes a "Reverse-Phase" Acid-Base strategy , specifically designed to purge neutral impurities (e.g., unreacted 3-methoxybenzaldehyde or stilbene intermediates) prior to product isolation.

Physicochemical Profile & Solubility Logic

To select the optimal solvent, we must first deconstruct the analyte's behavior. BMPA is a lipophilic carboxylic acid characterized by two electron-rich aromatic rings.

PropertyValue (Predicted)Impact on Extraction
pKa 4.2 – 4.5Critical: Extraction pH must be >7.0 to ionize (water soluble) and <2.0 to protonate (organic soluble).
LogP ~3.8 – 4.2High Lipophilicity: The molecule strongly prefers organic phases in its protonated state. Aqueous losses will be negligible at pH < 2.
H-Bonding 2 Acceptors (Methoxy)The methoxy groups increase solubility in ethers (MTBE, 2-MeTHF) compared to pure hydrocarbons (Heptane).
Stability ModerateBenzylic positions are susceptible to oxidation; avoid prolonged exposure to chlorinated solvents which may generate HCl or radicals over time.
Solvent Screening Matrix

The following table compares candidate solvents against Critical Process Parameters (CPPs).

SolventClass (ICH)Selectivity (Acid vs Neutral)Phase SeparationRecommendation
Dichloromethane (DCM) Class 2 (Toxic)HighExcellent (Bottom layer)Avoid (Environmental/Safety risk).
Ethyl Acetate (EtOAc) Class 3 (Safe)ModerateGood (Top layer)Caution: Hydrolyzes at high pH (10-12), creating acetic acid impurities.
MTBE Class 3 (Safe)ModerateExcellentAlternative: Good for washing, but lower capacity for the final acid than 2-MeTHF.
2-MeTHF Class 3 (Green)High Superior OPTIMAL: Stable at pH 1-14; forms clean interface; derived from renewable sources.

Visualizing the Decision Logic

The following diagram illustrates the critical decision pathways for solvent selection based on impurity profile and green chemistry mandates.

SolventSelection Start Start: BMPA Crude Mixture CheckImpurity Analyze Impurities: Neutrals present? Start->CheckImpurity GreenMandate Green Chemistry Requirement? CheckImpurity->GreenMandate Yes DCM Dichloromethane (DCM) High Solubility / Toxic GreenMandate->DCM No (Traditional) MeTHF 2-MeTHF Stable / Green / High Capacity GreenMandate->MeTHF Yes (Modern) EtOAc Ethyl Acetate Hydrolysis Risk at pH > 10 DCM->EtOAc If DCM banned EtOAc->MeTHF If pH stability needed Outcome Selected Protocol: 2-MeTHF Acid/Base Swing MeTHF->Outcome

Figure 1: Solvent Decision Matrix highlighting the shift from chlorinated solvents to 2-MeTHF.

Detailed Experimental Protocol

This protocol utilizes a 2-MeTHF Acid-Base Swing . This method is self-validating: if the product does not precipitate or extract at the specific pH points, it indicates incorrect pH adjustment or salt formation.

Reagents Required[2][3]
  • Crude Reaction Mixture containing BMPA.

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF).[1][2]

  • Base: 1M NaOH (Sodium Hydroxide).

  • Acid: 1M HCl or 1M H₂SO₄.

  • Wash: Saturated NaCl (Brine).

Step-by-Step Methodology
Phase 1: The "Neutral Purge" (Removal of Non-Acidic Impurities)

Rationale: Starting materials like 3-methoxybenzaldehyde are neutral. By converting BMPA to its salt, we lock it in water, allowing us to wash away the grease.

  • Dissolution: Dissolve the crude BMPA residue in 2-MeTHF (5-10 volumes relative to mass).

  • Basification: Add 1M NaOH slowly with stirring until the aqueous layer pH reaches 11–12 .

    • Checkpoint: Ensure the mixture is cool (<25°C) to prevent any ester hydrolysis if ester impurities are present.

  • Partition: Stir vigorously for 10 minutes, then allow layers to settle.

    • Top Layer (Organic): Contains neutral impurities (aldehydes, dimers). DISCARD (or save for impurity profiling).

    • Bottom Layer (Aqueous): Contains BMPA-Carboxylate (Salt) . KEEP .

Phase 2: Product Recovery (Reactive Extraction)

Rationale: We now regenerate the free acid. Since BMPA is lipophilic, it will instantly migrate to the organic phase upon acidification.

  • Re-charging: Add fresh 2-MeTHF (approx. 8 volumes) to the retained aqueous layer.

  • Acidification: While stirring, dropwise add 1M HCl until the pH of the aqueous layer reaches 1.5 – 2.0 .

    • Observation: The aqueous phase may become cloudy as the free acid forms and partitions into the 2-MeTHF.

  • Extraction: Agitate for 15 minutes. Allow phases to separate.

    • Note: 2-MeTHF separates rapidly from water due to its low miscibility compared to THF.

  • Polishing: Separate the organic layer. Wash it once with Brine (10% volume) to remove residual mineral acid and dry the solvent.

  • Drying: Dry the organic layer over Anhydrous Sodium Sulfate (Na₂SO₄) for 20 minutes. Filter.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap at 40°C) to yield purified BMPA.

Process Visualization (Workflow)

The following diagram maps the mass flow of the target molecule versus impurities.

ExtractionWorkflow Crude Crude Mixture (BMPA + Neutrals) Step1 Add 2-MeTHF + NaOH (pH 12) Crude->Step1 Sep1 Phase Separation 1 Step1->Sep1 Org1 Organic Layer 1 (Neutrals/Impurities) Sep1->Org1 Discard Aq1 Aqueous Layer 1 (BMPA-Salt) Sep1->Aq1 Keep Step2 Add Fresh 2-MeTHF + HCl (pH 2) Aq1->Step2 Sep2 Phase Separation 2 Step2->Sep2 Aq2 Aqueous Layer 2 (Waste Salts) Sep2->Aq2 Discard Org2 Organic Layer 2 (Purified BMPA) Sep2->Org2 Isolate

Figure 2: Mass flow logic for the Acid-Base purification cycle.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Emulsion Formation Presence of surfactants or fine particulates.Add brine to increase ionic strength; filter through a Celite pad if particulates are visible.
Low Yield pH during acidification was not low enough (< pKa - 2).Ensure pH is ≤ 2.0. Carboxylic acids exist in equilibrium; insufficient acid leaves product in water.
Product in Neutral Wash pH during basification was too low (< 9).If pH < pKa + 2, some acid remains protonated and dissolves in the organic wash. Ensure pH > 10.
Ester Hydrolysis Prolonged exposure to NaOH.Perform the basic wash quickly (<30 mins) and keep temperature < 25°C.

References

  • Pfizer Inc. (2020). Pfizer Solvent Selection Guide for Medicinal Chemistry. Promotes 2-MeTHF as a preferred alternative to DCM and THF.[1] [Link]

  • Byrne, F. P., et al. (2016).[3] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. Discusses the environmental superiority of bio-derived ethers. [Link]

  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran: A Green Alternative to Tetrahydrofuran and Dichloromethane.[1] ChemPubSoc Europe. Details the physical properties and extraction efficiency of 2-MeTHF. [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Authoritative text on solubility parameters and solvent classifications. [Link]

Sources

Application

Recrystallization techniques for purifying 2,3-Bis(3-methoxyphenyl)propanoic acid

Application Note: Advanced Purification Protocol for 2,3-Bis(3-methoxyphenyl)propanoic acid Introduction & Strategic Overview The purification of 2,3-Bis(3-methoxyphenyl)propanoic acid presents a classic challenge in org...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Purification Protocol for 2,3-Bis(3-methoxyphenyl)propanoic acid

Introduction & Strategic Overview

The purification of 2,3-Bis(3-methoxyphenyl)propanoic acid presents a classic challenge in organic process research: isolating a lipophilic carboxylic acid from structurally similar non-acidic byproducts (e.g., aldehydes, decarboxylated species) and potential isomeric impurities.[1]

This guide moves beyond generic "dissolve and cool" instructions. It provides a two-stage purification strategy designed to ensure >99% purity suitable for biological assays or downstream API synthesis.[1]

The Core Philosophy:

  • Chemical Filter (Acid-Base Extraction): Exploits the pKa (~4.[1]5) of the carboxylic acid to chemically separate it from neutral organic impurities.[1]

  • Physical Filter (Recrystallization): Uses lattice energy differences to exclude structurally similar impurities (isomers/homologs) that survive extraction.[1]

Pre-Purification Assessment

Before initiating crystallization, characterize the crude material.[1]

Table 1: Physicochemical Profile & Solubility Prediction

PropertyValue / CharacteristicImplication for Purification
CAS Number 847-28-9Verification Standard.[1]
Structure Diarylpropanoic acid scaffold with two 3-methoxy groups.[1]Significant lipophilicity; likely soluble in DCM, EtOAc, Toluene.[1]
Acidity (pKa) ~4.5 (Predicted)Soluble in 1M NaOH/NaHCO₃; precipitates at pH < 3.[1]
Key Impurities 3-Methoxybenzaldehyde, 3-Methoxycinnamic acid derivatives.[1]Aldehydes are neutral (removable via extraction); Cinnamic acids are acidic (require crystallization).[1]
Solubility High: DCM, THF, Ethanol.[1] Low: Water, Hexanes.[1][2]Ideal for mixed-solvent recrystallization (e.g., EtOH/H₂O).[1]

Protocol Phase I: Acid-Base "Chemical Filter"

Rationale: Recrystallization is inefficient if the crude purity is <85%.[1] This step removes neutral impurities (unreacted starting materials, decarboxylated byproducts) that can co-crystallize or "oil out" the product.[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

    • Note: If the solid is not fully soluble, filter off inorganic salts before proceeding.[1]

  • Extraction: Transfer to a separatory funnel. Extract with 1M NaOH (3 x 15 mL).

    • Mechanism:[1][3][4][5][6] The carboxylic acid converts to its sodium salt (R-COO⁻Na⁺) and moves to the aqueous layer.[1] Neutral impurities remain in the EtOAc layer.[1]

  • Wash: Wash the combined aqueous basic layer with fresh EtOAc (2 x 10 mL) to remove entrained organic impurities.[1]

    • Critical Step: Do not skip. This removes the "oils" that ruin crystallization.[1]

  • Acidification: Cool the aqueous layer to 0–5°C. Slowly add 6M HCl dropwise with vigorous stirring until pH reaches ~1–2.

    • Observation: The product should precipitate as a white to off-white solid.[1]

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C.[1]

Protocol Phase II: Recrystallization (The "Physical Filter")[1]

Rationale: The acid-base step removes non-acids.[1] Recrystallization now targets structurally similar acidic impurities (e.g., homologous acids or isomers).[1]

Solvent System Selection:

  • Primary Recommendation: Ethanol / Water (Mixed Solvent) [1]

  • Alternative (for highly lipophilic impurities): Toluene / Hexane [1]

Detailed Protocol (Ethanol/Water System):

  • Saturation: Place the dried semi-pure acid in a round-bottom flask. Add absolute Ethanol (approx. 3–5 mL/g).[1]

  • Heating: Heat to reflux (approx. 78°C). If the solid does not dissolve, add ethanol in 0.5 mL increments until clear.[1]

    • Caution: Do not add excess solvent.[1] You want a saturated solution at boiling.[1]

  • Clarification (Optional): If the solution is colored, add activated carbon (5 wt%), reflux for 5 mins, and filter hot through Celite.

  • Nucleation Control: Remove from heat. While still hot, add warm Water dropwise until a faint turbidity (cloudiness) persists.

  • Re-solubilization: Add just enough hot Ethanol (dropwise) to clear the turbidity.[1]

  • Crystallization:

    • Stage A: Allow to cool to room temperature undisturbed (approx. 1 hour).

    • Why? Rapid cooling traps impurities.[1] Slow cooling builds pure crystal lattices.[1]

    • Stage B: Cool in an ice bath (0–4°C) for 2 hours to maximize yield.

  • Collection: Filter the crystals. Wash with a cold solvent mixture (Ethanol:Water 1:1).[1]

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Process Visualization

The following diagram illustrates the logical flow of the purification process, highlighting the separation of specific impurity classes.

PurificationProtocol Crude Crude 2,3-Bis(3-methoxyphenyl) propanoic acid DissolveOrg Dissolve in EtOAc Crude->DissolveOrg ExtractBase Extract with 1M NaOH DissolveOrg->ExtractBase OrgLayer Organic Layer (Discard) ExtractBase->OrgLayer Neutral Impurities (Aldehydes, Oils) AqLayer Aqueous Layer (Contains Product Salt) ExtractBase->AqLayer Product as Sodium Salt Acidify Acidify with HCl to pH 1-2 (Precipitation) AqLayer->Acidify Filter1 Filter & Dry Acidify->Filter1 SemiPure Semi-Pure Solid (>90% Purity) Filter1->SemiPure Recryst Recrystallization (Ethanol / Water) SemiPure->Recryst FinalFilter Filter & Wash (Cold 1:1 EtOH/H2O) Recryst->FinalFilter FinalProduct Pure Product (>99% Purity) FinalFilter->FinalProduct

Caption: Integrated Acid-Base Workup and Recrystallization Workflow for 2,3-Bis(3-methoxyphenyl)propanoic acid.

Troubleshooting & Optimization

Problem: "Oiling Out" (Product separates as an oil instead of crystals)

  • Cause: The solution is too concentrated, or the temperature dropped too fast (supersaturation exceeded the metastable limit).[1]

  • Solution: Re-heat to dissolve the oil.[1] Add a small amount of extra solvent.[1][6] "Seed" the cooling solution with a tiny crystal of pure product (if available) or scratch the glass wall to induce nucleation.[1]

Problem: Low Yield

  • Cause: Too much solvent used during recrystallization.[1]

  • Solution: Concentrate the mother liquor (filtrate) on a rotovap to half volume and repeat the cooling step to harvest a "second crop" of crystals.[1] Note: Second crops are usually less pure.[1]

Problem: Colored Impurities Persist

  • Solution: Use activated charcoal during the hot dissolution step (Step 3 of Recrystallization).[1][6] Ensure the charcoal is filtered off while the solution is boiling hot to prevent premature crystallization on the filter.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard reference for acid-base extraction and recrystallization techniques).

  • Perrin, D. D., & Armarego, W. L. F. Purification of Laboratory Chemicals, 3rd Ed.[1] Pergamon Press, 1988.[1] (Source for general solvent selection for aromatic acids).[1]

  • National Institute of Standards and Technology (NIST). "3-(3-Methoxyphenyl)propanoic acid."[1] NIST Chemistry WebBook, SRD 69. [Link] (Analogous compound data for solubility estimation).[1]

  • PubChem. "2-(3-Methoxyphenoxy)propanoic acid."[1][7] National Library of Medicine. [Link] (Structural analog for property comparison).[1]

  • Organic Syntheses. "General Procedures for Recrystallization." Org.[1][8] Synth.[Link] (Authoritative source for standard laboratory protocols).[1]

Sources

Method

Preparation of Stock Solutions of 2,3-Bis(3-methoxyphenyl)propanoic Acid: An Application Note and Protocol

Abstract This comprehensive guide details the preparation of stock solutions of 2,3-Bis(3-methoxyphenyl)propanoic acid for use in research and drug development. Recognizing the absence of extensive public data for this s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the preparation of stock solutions of 2,3-Bis(3-methoxyphenyl)propanoic acid for use in research and drug development. Recognizing the absence of extensive public data for this specific compound, this protocol provides a robust framework based on the physicochemical principles of structurally related aromatic carboxylic acids. This document offers a detailed, step-by-step methodology for the preparation, quality control, and storage of stock solutions, emphasizing safety and reproducibility. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Challenge of Carboxylic Acid Formulations

Carboxylic acid-containing molecules are a cornerstone of modern pharmacology, present in a vast number of therapeutic agents. However, their formulation into stable, high-concentration stock solutions presents a significant challenge due to their inherent physicochemical properties. These compounds often exhibit poor aqueous solubility, which can impede their use in biological assays and limit their therapeutic potential. The solubility of carboxylic acids is highly dependent on pH; they are generally less soluble in acidic conditions and more soluble in basic conditions where they can form salts. Furthermore, the stability of these compounds in solution can be compromised, necessitating careful selection of solvents and storage conditions to prevent degradation.

Physicochemical Properties and Considerations

A thorough understanding of the physicochemical properties of a compound is critical for the successful preparation of stock solutions.

Molecular and Chemical Properties
  • Chemical Name: 2,3-Bis(3-methoxyphenyl)propanoic acid

  • Chemical Formula: C₁₇H₁₈O₄

  • Molecular Weight: 286.32 g/mol

  • Chemical Structure:

Predicted Solubility and Stability

Due to the lack of experimental data for 2,3-Bis(3-methoxyphenyl)propanoic acid, we will infer its likely properties from its structure and from data on the analogous compound, 2,3-diphenylpropanoic acid (CAS: 3333-15-1, MW: 226.28 g/mol ).[1][2]

The presence of two methoxyphenyl groups suggests that the molecule will be largely nonpolar and thus is expected to have low solubility in aqueous solutions. The carboxylic acid moiety provides a site for ionization, suggesting that solubility will increase at higher pH.

Table 1: Predicted Solubility and Recommended Solvents

SolventPredicted SolubilityRationale and Recommendations
WaterVery LowThe large hydrophobic methoxyphenyl groups will likely dominate, leading to poor aqueous solubility.
DMSO (Dimethyl Sulfoxide)HighA strong, polar aprotic solvent capable of dissolving a wide range of organic compounds. This is the recommended starting solvent.
EthanolModerate to HighA polar protic solvent that may be suitable, but potentially less effective than DMSO for highly concentrated solutions.
MethanolModerateSimilar to ethanol, but its higher polarity may slightly reduce its effectiveness for this compound.

The stability of carboxylic acids in solution can be affected by factors such as pH and the presence of nucleophiles. It is generally recommended to store stock solutions at low temperatures and protected from light to minimize degradation.

Safety and Handling Precautions

As with any chemical compound, proper safety precautions must be observed when handling 2,3-Bis(3-methoxyphenyl)propanoic acid.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle the solid compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust.

  • Spills: In case of a spill, avoid generating dust. Use a vacuum with a HEPA filter for cleanup.[3]

  • Storage of Solid: Store the solid compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.[3]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step guide for preparing a 10 mM stock solution of 2,3-Bis(3-methoxyphenyl)propanoic acid in DMSO.

Materials and Equipment
  • 2,3-Bis(3-methoxyphenyl)propanoic acid (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask (appropriate size)

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • Amber glass vials or cryovials for storage

Workflow Diagram

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & QC Calculate_Mass 1. Calculate Required Mass (Molarity x Volume x MW) Weigh_Compound 2. Weigh Compound (Analytical Balance) Calculate_Mass->Weigh_Compound Accurate Weighing Add_to_Flask 3. Transfer to Volumetric Flask Weigh_Compound->Add_to_Flask Quantitative Transfer Add_Solvent 4. Add ~80% of DMSO Add_to_Flask->Add_Solvent Dissolve 5. Dissolve Compound (Vortex/Sonicate) Add_Solvent->Dissolve Final_Volume 6. Bring to Final Volume Dissolve->Final_Volume Ensure Complete Dissolution Mix_Thoroughly 7. Mix Thoroughly Final_Volume->Mix_Thoroughly Aliquot 8. Aliquot into Vials Mix_Thoroughly->Aliquot Store 9. Store at -20°C or -80°C Aliquot->Store Protect from Light QC_Check 10. Perform Quality Control Store->QC_Check Confirm Concentration

Caption: Workflow for the preparation of a stock solution.

Step-by-Step Procedure
  • Calculate the required mass: To prepare a 10 mM (0.010 mol/L) stock solution, use the following formula:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For example, to prepare 10 mL (0.010 L) of a 10 mM solution:

      • Mass (g) = 0.010 mol/L x 0.010 L x 286.32 g/mol = 0.028632 g = 28.632 mg

  • Weigh the compound: Using an analytical balance, carefully weigh out the calculated mass of 2,3-Bis(3-methoxyphenyl)propanoic acid onto weighing paper or into a weighing boat.

  • Transfer to a volumetric flask: Quantitatively transfer the weighed compound into a clean, dry volumetric flask of the desired final volume.

  • Add solvent: Add approximately 80% of the final volume of anhydrous DMSO to the volumetric flask.

  • Dissolve the compound: Cap the flask and vortex thoroughly. If the compound does not dissolve readily, sonication in a water bath for 5-10 minutes may be necessary to aid dissolution. Visually inspect the solution to ensure that all solid has dissolved.

  • Bring to final volume: Once the compound is fully dissolved, carefully add DMSO to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Mix thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Aliquot and store: Dispense the stock solution into smaller, single-use aliquots in amber glass vials or cryovials to minimize freeze-thaw cycles and protect from light.

  • Label and store: Clearly label each vial with the compound name, concentration, solvent, date of preparation, and your initials. Store the aliquots at -20°C or -80°C for long-term storage.

Quality Control and Stability Assessment

To ensure the reliability of experimental results, it is crucial to perform quality control checks on prepared stock solutions.

Concentration Verification

The concentration of the stock solution can be verified using techniques such as:

  • UV-Vis Spectroscopy: If the compound has a known molar absorptivity at a specific wavelength, the concentration can be determined using the Beer-Lambert law.

  • High-Performance Liquid Chromatography (HPLC): An HPLC method with a suitable standard can be used to accurately determine the concentration.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can confirm both the identity and concentration of the compound.

Stability Assessment

The stability of the stock solution should be assessed over time, especially if it is to be stored for an extended period. This can be done by periodically re-analyzing an aliquot of the stock solution using one of the methods mentioned above and comparing the results to the initial analysis. It is also important to visually inspect the solution for any signs of precipitation or color change before each use.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the preparation of stock solutions of 2,3-Bis(3-methoxyphenyl)propanoic acid. By leveraging data from a structural analog and adhering to best practices for handling carboxylic acids, researchers can confidently prepare stock solutions for their studies. The emphasis on safety, proper technique, and quality control will ensure the generation of reliable and reproducible data in drug discovery and development workflows.

References

  • PubChem. (n.d.). 2,3-Dihydroxy-3-phenylpropanoic acid. Retrieved from [Link]

  • KHA Online-SDS. (2020, July 31). A Beginner's Guide to Benzoic Acid: Uses and Safety Tips. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Catalytic Hydrogenation of 2,3-Bis(3-methoxyphenyl)propanoic Acid

Introduction The catalytic hydrogenation of 2,3-Bis(3-methoxyphenyl)propanoic acid is a critical transformation in the synthesis of novel saturated carbocyclic and heterocyclic scaffolds. This reaction allows for the sel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The catalytic hydrogenation of 2,3-Bis(3-methoxyphenyl)propanoic acid is a critical transformation in the synthesis of novel saturated carbocyclic and heterocyclic scaffolds. This reaction allows for the selective reduction of one or both aromatic rings, leading to the formation of compounds with significant potential in medicinal chemistry and materials science. The resulting 2,3-Bis(3-methoxycyclohexyl)propanoic acid and its partially hydrogenated analogues are valuable building blocks for the development of new therapeutics and functional materials. This guide provides a comprehensive overview of the principles, key experimental parameters, and detailed protocols for the successful catalytic hydrogenation of this substrate.

Reaction Mechanism and Strategic Considerations

The catalytic hydrogenation of an aromatic ring is a complex process involving the dissociative chemisorption of hydrogen onto the catalyst surface and the subsequent stepwise addition of hydrogen atoms to the aromatic system.[1] For 2,3-Bis(3-methoxyphenyl)propanoic acid, several factors must be considered to achieve the desired outcome:

  • Choice of Catalyst: The selection of the catalyst is paramount in determining the reaction's efficiency and selectivity.

    • Palladium on Carbon (Pd/C): A versatile and widely used catalyst for hydrogenations.[2] It is generally effective for the reduction of various functional groups, but may require more forcing conditions for the saturation of aromatic rings.

    • Rhodium on Carbon (Rh/C): Often the catalyst of choice for the hydrogenation of aromatic rings, exhibiting high activity under milder conditions compared to palladium.[3][4]

    • Raney Nickel (Ra-Ni): A cost-effective and highly active catalyst, particularly for the reduction of a wide range of functional groups, including aromatic nuclei.[5][6][7] However, it may be less selective in some cases.

  • Solvent Effects: The solvent can significantly influence the reaction rate and selectivity. Protic solvents such as ethanol and methanol are commonly used and can enhance the rate of hydrogenation. In the case of carboxylic acid substrates, the solvent can influence the orientation of the molecule on the catalyst surface. For instance, the use of a binary solvent system like 1,4-dioxane and water can orient the aromatic ring towards the catalyst surface while the polar carboxylic acid group faces the solvent, thereby promoting selective ring hydrogenation.[8]

  • Reaction Conditions (Pressure and Temperature): The hydrogenation of aromatic rings typically requires elevated hydrogen pressure and temperature to overcome the resonance stabilization energy of the aromatic system.[9] However, excessively harsh conditions can lead to undesirable side reactions such as hydrogenolysis of the carboxylic acid group or demethoxylation.

  • Chemoselectivity: A key challenge is to selectively hydrogenate the aromatic rings without affecting the carboxylic acid functionality. Generally, carboxylic acids are less susceptible to hydrogenation than aromatic rings under typical conditions.[10][11] However, under severe conditions, hydrogenolysis of the C-O bond in the carboxylic acid can occur.[12] The presence of the carboxylic acid can also influence the chemoselectivity by adsorbing onto the catalyst surface, potentially inhibiting the hydrogenation of the aromatic rings if not carefully controlled.[13]

  • Diastereoselectivity: The substrate, 2,3-Bis(3-methoxyphenyl)propanoic acid, possesses a chiral center. The hydrogenation of the two aromatic rings can lead to the formation of multiple diastereomers. The stereochemical outcome can be influenced by the catalyst, solvent, and reaction conditions, as well as the inherent chirality of the starting material directing the approach of hydrogen to the aromatic rings. While specific studies on this substrate are limited, diastereoselective hydrogenations of chiral compounds are well-documented.[14]

Experimental Protocols

Safety Precautions: Catalytic hydrogenation reactions should always be conducted in a well-ventilated fume hood. Hydrogen gas is highly flammable and can form explosive mixtures with air. The catalysts, particularly Palladium on Carbon and Raney Nickel, can be pyrophoric and should be handled with care, preferably in a wet state. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Selective Hydrogenation of Aromatic Rings using Rhodium on Carbon (Rh/C)

This protocol aims for the complete saturation of both aromatic rings with high selectivity, preserving the carboxylic acid functionality.

Materials:

  • 2,3-Bis(3-methoxyphenyl)propanoic acid

  • 5% Rhodium on Carbon (Rh/C)

  • Ethanol (absolute)

  • High-pressure hydrogenation reactor (e.g., Parr apparatus)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean and dry.

  • Charging the Reactor: To the reactor vessel, add 2,3-Bis(3-methoxyphenyl)propanoic acid (1.0 g, 1 equivalent).

  • Add 5% Rh/C (100 mg, 10 wt% of the substrate).

  • Add absolute ethanol (20 mL) as the solvent.

  • Assembly and Purging: Seal the reactor according to the manufacturer's instructions.

  • Purge the reactor with an inert gas (Nitrogen or Argon) three times to remove any air.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 40 atm.[3]

  • Begin stirring and heat the reactor to 80°C.[3]

  • Monitor the reaction progress by observing the pressure drop. The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the reactor to room temperature.

  • Carefully vent the excess hydrogen gas.

  • Purge the reactor with an inert gas three times.

  • Open the reactor and carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric; keep the filter cake wet with solvent during filtration.

  • Wash the filter cake with additional ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product, 2,3-Bis(3-methoxycyclohexyl)propanoic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Table 1: Quantitative Data for Protocol 1

ParameterValue
Substrate2,3-Bis(3-methoxyphenyl)propanoic acid
Catalyst5% Rh/C
Catalyst Loading10 wt%
SolventEthanol
Hydrogen Pressure40 atm
Temperature80°C
Reaction Time12-24 h
Expected Product2,3-Bis(3-methoxycyclohexyl)propanoic acid
Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C) under Moderate Conditions

This protocol provides an alternative method using a more common catalyst, which may require slightly more forcing conditions for complete saturation.

Materials:

  • 2,3-Bis(3-methoxyphenyl)propanoic acid

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • High-pressure hydrogenation reactor

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus

Procedure:

  • Reactor Setup: Follow steps 1-5 from Protocol 1, using 10% Pd/C (100 mg, 10 wt%) and methanol (20 mL) as the solvent.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 50 atm.

  • Begin stirring and heat the reactor to 100°C.

  • Maintain these conditions for 24-48 hours, monitoring the pressure drop.

  • Work-up and Purification: Follow steps 10-16 from Protocol 1.

Table 2: Quantitative Data for Protocol 2

ParameterValue
Substrate2,3-Bis(3-methoxyphenyl)propanoic acid
Catalyst10% Pd/C
Catalyst Loading10 wt%
SolventMethanol
Hydrogen Pressure50 atm
Temperature100°C
Reaction Time24-48 h
Expected Product2,3-Bis(3-methoxycyclohexyl)propanoic acid
Protocol 3: Hydrogenation using Raney Nickel (Ra-Ni)

This protocol utilizes a highly active, albeit potentially less selective, catalyst.

Materials:

  • 2,3-Bis(3-methoxyphenyl)propanoic acid

  • Raney Nickel (slurry in water or ethanol)

  • Ethanol

  • High-pressure hydrogenation reactor

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus

Procedure:

  • Catalyst Preparation: Carefully wash the commercial Raney Nickel slurry with the reaction solvent (ethanol) to remove the storage solution.

  • Reactor Charging: Add the washed Raney Nickel (approximately 0.5 g) to the reactor vessel under a stream of inert gas.

  • Add a solution of 2,3-Bis(3-methoxyphenyl)propanoic acid (1.0 g) in ethanol (20 mL).

  • Assembly and Hydrogenation: Follow steps 5-9 from Protocol 1, with a hydrogen pressure of 50 atm and a temperature of 100°C. Reaction times may be shorter with Raney Nickel, typically 8-16 hours.

  • Work-up and Purification: Follow steps 10-16 from Protocol 1.

Table 3: Quantitative Data for Protocol 3

ParameterValue
Substrate2,3-Bis(3-methoxyphenyl)propanoic acid
CatalystRaney Nickel
Catalyst Loading~50 wt% (wet)
SolventEthanol
Hydrogen Pressure50 atm
Temperature100°C
Reaction Time8-16 h
Expected Product2,3-Bis(3-methoxycyclohexyl)propanoic acid

Visualizations

ReactionPathway Substrate 2,3-Bis(3-methoxyphenyl)propanoic acid Intermediate Partially Hydrogenated Intermediates Substrate->Intermediate H2, Catalyst (e.g., Rh/C, Pd/C, Ra-Ni) SideProduct Hydrogenolysis Products (e.g., loss of COOH) Substrate->SideProduct Harsh Conditions Product 2,3-Bis(3-methoxycyclohexyl)propanoic acid Intermediate->Product Further Hydrogenation Product->SideProduct Harsh Conditions

Caption: General reaction pathway for the catalytic hydrogenation.

ExperimentalWorkflow Start Start ChargeReactor Charge Reactor with Substrate, Catalyst, and Solvent Start->ChargeReactor AssemblePurge Assemble and Purge Reactor with Inert Gas ChargeReactor->AssemblePurge Hydrogenate Pressurize with H2 and Heat (Monitor Pressure) AssemblePurge->Hydrogenate CoolVent Cool to Room Temperature and Vent H2 Hydrogenate->CoolVent Filter Filter Reaction Mixture to Remove Catalyst CoolVent->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Purify Product (Recrystallization or Chromatography) Evaporate->Purify End End Purify->End

Caption: Standard experimental workflow for catalytic hydrogenation.

References

  • Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles. (URL not available)
  • Chemoselective Hydrodeoxygenation of Carboxylic Acids to Hydrocarbons over Nitrogen-Doped Carbon–Alumina Hybrid Supported Iron Catalysts. ACS Catalysis. [Link]

  • Highly-chemoselective step-down reduction of carboxylic acids to aromatic hydrocarbons via palladium catalysis. Chemical Science. [Link]

  • Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Organic Process Research & Development. [Link]

  • RANEY NICKEL CATALYST. Organic Syntheses. [Link]

  • Palladium on Carbon (Pd/C). Common Organic Chemistry. [Link]

  • Highly selective and efficient hydrogenation of carboxylic acids to alcohols using titania supported Pt catalysts. Chemical Communications. [Link]

  • Efficient chemoselective carboxylation of aromatics to arylcarboxylic acids with a superelectrophilically activated carbon dioxide-Al(2)Cl(6)/Al system. PubMed. [Link]

  • Efficient Chemoselective Carboxylation of Aromatics to Arylcarboxylic Acids with a Superelectrophilically Activated Carbon Dioxide−Al 2 Cl 6 /Al System. ResearchGate. [Link]

  • Raney Nickel. Taylor & Francis Online. [Link]

  • (L: 482) Raney Nickel (Ni-H2): Preparation, porosity, reducing agent and hydrogenation catalyst. YouTube. [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]

  • Diastereoselective hydrogenation of α,β-unsaturated but-2-enamides to access the chiral 3-(p-tolyl) butanoic acids. ResearchGate. [Link]

  • Supporting information 1. Materials and Methods. The Royal Society of Chemistry. [Link]

  • Hydrogenation of carboxylic acids to increase yield of aromatics.
  • Variation in the Structure and Activity of Commercial Palladium on Carbon Catalysts. ChemRxiv. [Link]

  • Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. PubMed. [Link]

  • Rhodium-Catalyzed Selective Partial Hydrogenation of Alkynes. University of Victoria. [Link]

  • Preparation of carbon supported palladium catalysts.
  • Highly Enantioselective Synthesis of 3,3-Diarylpropyl Amines and 4-Aryl Tetrahydroquinolines via Ir-Catalyzed Asymmetric Hydrogenation. ACS Publications. [Link]

  • Mechanistic study of the selective hydrogenation of carboxylic acid derivatives over supported rhenium catalysts. Catalysis Science & Technology. [Link]

  • Rhodium-Based Catalysts: An Impact of the Support Nature on the Catalytic Cyclohexane Ring Opening. MDPI. [Link]

  • Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. CABI Digital Library. [Link]

  • Palladium Nanoparticles in Polymers: Catalyst for Alkene Hydrogenation, Carbon-Carbon Cross-Coupling Reactions, and Aerobic Alcohol Oxidation. ResearchGate. [Link]

  • How to Convert Functional Groups on an Aromatic Ring. YouTube. [Link]

  • Mesoporous Carbon-Based Rhodium Catalysts for Benzene Hydrogenation. Eurasian Chemico-Technological Journal. [Link]

  • Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. PMC. [Link]

  • Rhodium-Catalyzed ON-OFF Switchable Hydrogenation Using a Molecular Shuttle Based on a[10]Rotaxane with a Phosphine Ligand. PubMed. [Link]

  • Chem 115. Andrew G. Myers Research Group. [Link]

  • Mesoporous Carbon-Based Rhodium Catalysts for Benzene Hydrogenation. ResearchGate. [Link]

  • Carboxylic Acid Reactivity. Michigan State University Department of Chemistry. [Link]

  • Regioselective Preparation of Hetero-2,3-Diarylpropionic Acids. ResearchGate. [Link]

  • Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids. organic-chemistry.org. [Link]

  • Hydrogenation of Alkyl Carboxylic Acids with Tetrahydropyrimidine-Derived Iridium Complexes under Mild Conditions. ACS Publications. [Link]

  • Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. TIB (Leibniz Information Centre for Science and Technology). [Link]

Sources

Method

Application Notes and Protocols: In Vitro Evaluation of 2,3-Bis(3-methoxyphenyl)propanoic Acid

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 2,3-Bis(3-methoxyphenyl)propanoic acid. As a member of the arylpropionic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 2,3-Bis(3-methoxyphenyl)propanoic acid. As a member of the arylpropionic acid class of molecules, this compound is structurally related to known therapeutic agents with anti-inflammatory and other biological activities. The protocols detailed herein are designed to rigorously assess its potential efficacy and mechanism of action, focusing on two key areas: anti-inflammatory properties and inhibition of prolyl oligopeptidase, a serine protease implicated in neuroinflammation and neurodegenerative disorders. The methodologies are presented with a focus on scientific integrity, explaining the causality behind experimental choices to ensure robust and reproducible results.

Introduction: The Therapeutic Potential of Arylpropionic Acid Derivatives

Arylpropionic acid derivatives are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. Compounds like ibuprofen and ketoprofen are well-known members of this family, primarily exerting their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins[2][3]. Beyond inflammation, related chemical structures have been investigated for a range of pharmacological activities, including anticancer and anticonvulsant effects[1].

The subject of this guide, 2,3-Bis(3-methoxyphenyl)propanoic acid, possesses the characteristic propanoic acid moiety attached to substituted phenyl rings. While specific data on this molecule is sparse, its structural similarity to other compounds, such as (E)-3-(3-methoxyphenyl)propenoic acid, suggests potential anti-inflammatory and anti-angiogenic properties, possibly through COX-2 inhibition[4][5]. Furthermore, the broader class of serine protease inhibitors has gained attention for its therapeutic potential in neurological conditions[6][7]. Prolyl oligopeptidase (POP), in particular, is a target of interest due to its role in neuropeptide metabolism and its implication in the pathology of α-synucleinopathies and other neurodegenerative diseases[6][8].

These application notes provide a strategic framework for the initial, cell-free, and cell-based characterization of 2,3-Bis(3-methoxyphenyl)propanoic acid, establishing a foundation for further pre-clinical development.

General Workflow for In Vitro Characterization

A logical, tiered approach is recommended to efficiently screen and characterize the compound. The workflow begins with simple, rapid assays and progresses to more complex, cell-based models to elucidate the mechanism of action.

G A Compound Solubility & Stability Assessment B Protein Denaturation Inhibition Assay A->B C COX-1/COX-2 Inhibition Assay B->C If Positive D Prolyl Oligopeptidase (POP) Inhibition Assay B->D E Cytotoxicity Assay (e.g., RAW 264.7 Macrophages) D->E Proceed to Cellular Models F Nitric Oxide (NO) Production Assay E->F Determine Sub-cytotoxic Concentrations G Pro-inflammatory Cytokine Quantification (ELISA) F->G

Caption: General workflow for the in vitro evaluation of the target compound.

Protocols for Assessing Anti-Inflammatory Activity

Inflammation is a critical biological response, but its dysregulation can lead to chronic disease[9]. In vitro assays are cost-effective and efficient methods for the initial screening of potential anti-inflammatory drugs[9].

Assay 1: Inhibition of Albumin Denaturation

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay uses heat-induced denaturation of egg albumin or bovine serum albumin as a model system. The ability of a compound to prevent this denaturation is indicative of its potential anti-inflammatory activity[10][11]. This serves as a rapid preliminary screening method.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a 1% w/v solution of egg albumin in phosphate-buffered saline (PBS, pH 6.4).

    • Dissolve 2,3-Bis(3-methoxyphenyl)propanoic acid in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 10 mg/mL). Prepare serial dilutions.

    • Prepare a positive control solution (e.g., Diclofenac sodium) at a known effective concentration (e.g., 100 µg/mL).

  • Assay Procedure:

    • In a microcentrifuge tube, mix 0.2 mL of the 1% albumin solution with 2.8 mL of PBS.

    • Add 2 mL of the test compound solution at various concentrations (e.g., 50, 100, 250, 500 µg/mL).

    • For the control, add 2 mL of the vehicle solvent instead of the test compound.

    • For the positive control, add 2 mL of the Diclofenac sodium solution.

  • Incubation and Measurement:

    • Incubate all tubes at 37°C for 15 minutes.

    • Induce denaturation by heating the tubes in a water bath at 70°C for 5 minutes.

    • After cooling to room temperature, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

  • Calculation:

    • Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Assay 2: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Principle: This enzymatic assay directly measures the compound's ability to inhibit the two main isoforms of cyclooxygenase. The conversion of arachidonic acid to prostaglandin H2 (PGH2) is monitored. The PGH2 is then typically reduced and quantified by enzyme immunoassay (EIA)[2]. This assay is crucial for determining if the compound acts via a classical NSAID mechanism.

Step-by-Step Protocol (using a commercial kit):

  • Reagent Preparation:

    • Use a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical, Abcam).

    • Reconstitute all reagents (COX-1 and COX-2 enzymes, heme, arachidonic acid substrate, reaction buffer) according to the manufacturer's instructions.

    • Prepare a range of concentrations of 2,3-Bis(3-methoxyphenyl)propanoic acid.

  • Assay Procedure (in a 96-well plate):

    • Add 150 µL of reaction buffer to each well.

    • Add 10 µL of heme to all wells.

    • Add 10 µL of the appropriate COX enzyme (COX-1 or COX-2) to the wells.

    • Add 10 µL of the test compound dilutions or a known inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) as a positive control.

    • Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.

    • Incubate for 2 minutes at 37°C.

    • Stop the reaction by adding a stopping solution provided in the kit (e.g., a stannous chloride solution to reduce PGH2 to PGF2α).

  • Quantification:

    • Quantify the PGF2α produced using the EIA protocol provided with the kit. This involves a competitive binding assay and subsequent absorbance reading on a plate reader.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound.

    • Plot the percentage inhibition against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Assay 3: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Principle: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages (such as the RAW 264.7 cell line) produce high levels of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme[12][13]. NO is a key inflammatory mediator. This assay measures the inhibitory effect of the compound on NO production by quantifying nitrite, a stable breakdown product of NO, in the cell culture medium using the Griess reagent[2][13].

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • First, perform a cytotoxicity assay (e.g., MTT or LDH) to determine the non-toxic concentration range of the compound.

    • Pre-treat the adhered cells with various sub-cytotoxic concentrations of 2,3-Bis(3-methoxyphenyl)propanoic acid for 1-2 hours[13].

    • Stimulate the cells with LPS (1 µg/mL) to induce inflammation. Include a vehicle control group (cells + LPS + vehicle) and a negative control group (cells only).

    • Incubate for 24 hours.

  • Nitrite Quantification (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to the supernatant.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Determine the nitrite concentration in each sample using a sodium nitrite standard curve.

    • Calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.

G cluster_0 Arachidonic Acid Cascade MP Membrane Phospholipids PLA2 Phospholipase A2 (Stimulated by inflammation) AA Arachidonic Acid PLA2->AA Releases COX COX-1 / COX-2 AA->COX LOX Lipoxygenase AA->LOX PGs Prostaglandins (Pro-inflammatory) COX->PGs Produces NSAIDs Target of NSAIDs & Arylpropionic Acids COX->NSAIDs LTs Leukotrienes (Pro-inflammatory) LOX->LTs Produces

Caption: The Arachidonic Acid Cascade, a primary target for NSAIDs.

Protocol for Assessing Prolyl Oligopeptidase (POP) Inhibition

Principle: Prolyl oligopeptidase (POP; also known as prolyl endopeptidase or PREP) is a serine protease that cleaves small peptides on the C-terminal side of proline residues[7][8]. Its inhibition is a therapeutic strategy for certain neurological disorders. This assay measures the enzyme's activity by monitoring the cleavage of a synthetic fluorogenic substrate. A decrease in the rate of fluorescence generation in the presence of the test compound indicates inhibition.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Enzyme: Recombinant human or porcine prolyl oligopeptidase.

    • Substrate: Z-Gly-Pro-AMC (N-carbobenzoxy-glycyl-prolyl-7-amino-4-methylcoumarin). Prepare a stock solution in DMSO.

    • Assay Buffer: Tris-HCl buffer (e.g., 100 mM, pH 7.4) containing EDTA and DTT[14].

    • Test Compound: Prepare a dilution series of 2,3-Bis(3-methoxyphenyl)propanoic acid in DMSO.

    • Positive Control: A known POP inhibitor, such as KYP-2047[7][14].

  • Assay Procedure (in a black 96-well microplate):

    • To each well, add the assay buffer.

    • Add the test compound at various final concentrations. Include wells for vehicle control (DMSO) and a positive control inhibitor.

    • Add the POP enzyme solution to each well and mix gently.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction and Measurement:

    • Initiate the reaction by adding the Z-Gly-Pro-AMC substrate to all wells. The final substrate concentration should be at or below its Km value for accurate inhibitor kinetics.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the increase in fluorescence intensity kinetically over a period of 15-30 minutes. Use an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of POP inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation and Interpretation

Quantitative results from the described assays should be summarized for clear comparison. The primary endpoint for dose-responsive assays is the IC50 value.

Table 1: Summary of In Vitro Efficacy Data for 2,3-Bis(3-methoxyphenyl)propanoic acid

Assay TypeTarget/EndpointPositive ControlIC50 of Positive Control (µM)IC50 of Test Compound (µM)
Enzymatic COX-1 InhibitionSC-560[Insert Value][Insert Value]
COX-2 InhibitionCelecoxib[Insert Value][Insert Value]
POP InhibitionKYP-2047[Insert Value][Insert Value]
Cell-Based NO Production (RAW 264.7)Dexamethasone[Insert Value][Insert Value]

Interpretation:

  • COX-1 vs. COX-2 Selectivity: A lower IC50 for COX-2 compared to COX-1 suggests selectivity, which is often a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects.

  • POP Inhibition: A low IC50 value in the nanomolar to low micromolar range indicates potent inhibition of the enzyme, warranting further investigation for neuroprotective or nootropic effects[7][15].

  • Cell-Based Activity: Potent inhibition of NO production in macrophages validates the anti-inflammatory effect in a cellular context. Discrepancies between enzymatic and cell-based IC50 values may be due to factors like cell permeability or off-target effects[16].

Conclusion

The protocols outlined in this document provide a robust framework for the initial in vitro characterization of 2,3-Bis(3-methoxyphenyl)propanoic acid. By systematically evaluating its effects on key enzymatic targets like COX and POP, and in relevant cell-based models of inflammation, researchers can effectively determine its therapeutic potential and primary mechanism of action. Positive results from these assays would provide a strong rationale for advancing the compound into more complex cellular models and subsequent in vivo studies.

References

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Vertex AI Search.
  • New compounds identified through in silico approaches reduce the α-synuclein expression by inhibiting prolyl oligopeptidase in vitro. (n.d.). ResearchGate.
  • How can I evaluate anti-inflammatory properties for plant extracts?. (2014). ResearchGate.
  • Ezung, B., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources.
  • Structure-Based Identification of Non-covalent Prolyl Oligopeptidase 80 Inhibitors Targeting Trypanosoma cruzi Cell Entry. (2025). ACS Publications.
  • Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. (n.d.). PMC.
  • In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. (2023). Chemical Engineering Transactions.
  • The Potential of Prolyl Oligopeptidase as a Drug Target. (n.d.). eRepo.
  • Study of the Conformational Dynamics of Prolyl Oligopeptidase by Mass Spectrometry: Lessons Learned. (2024). Journal of Medicinal Chemistry.
  • The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins. (2023). Taylor & Francis Online.
  • Study of the Conformational Dynamics of Prolyl Oligopeptidase by Mass Spectrometry: Lessons Learned. (n.d.). PMC.
  • Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid. (n.d.). PMC.
  • Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid. (n.d.). Semantic Scholar.
  • Application Notes and Protocols: Assessing the Anti-Inflammatory Activity of 3-(4-Phenylphenyl)propanoic acid. (n.d.). Benchchem.
  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). IJPPR.
  • CAS 942-54-1: 2-(4-methoxyphenyl)propanoic acid. (n.d.). CymitQuimica.

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Application

Application Note: Rapid and Efficient Synthesis of 2,3-Bis(3-methoxyphenyl)propanoic Acid via Microwave-Assisted Organic Synthesis (MAOS)

For Researchers, Scientists, and Drug Development Professionals Abstract This application note details a robust and highly efficient protocol for the synthesis of 2,3-Bis(3-methoxyphenyl)propanoic acid. By leveraging the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and highly efficient protocol for the synthesis of 2,3-Bis(3-methoxyphenyl)propanoic acid. By leveraging the advantages of Microwave-Assisted Organic Synthesis (MAOS), this method offers significant reductions in reaction time, increased yields, and alignment with the principles of green chemistry when compared to conventional heating methods. The two-step synthesis involves a microwave-mediated Perkin-type condensation to form the acrylic acid intermediate, followed by a catalytic hydrogenation. This guide provides a comprehensive walkthrough of the synthetic procedure, mechanistic insights, and a framework for the analytical validation of the final product.

Introduction: The Case for Microwave-Assisted Synthesis

The synthesis of complex organic molecules is often a time-consuming process, demanding extended reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern chemistry, offering a powerful alternative to conventional heating methods.[1][2] The core advantage of MAOS lies in its unique heating mechanism. Microwaves directly interact with polar molecules in the reaction mixture, leading to rapid and uniform heating that can dramatically accelerate reaction rates.[3][4] This often results in higher yields, improved product purity, and a significant reduction in unwanted side reactions.[5] Furthermore, the energy efficiency and potential for solvent-free reactions position MAOS as a cornerstone of green chemistry.[4]

2,3-Diarylpropanoic acids are an important class of compounds with potential applications in medicinal chemistry and materials science. The target molecule of this protocol, 2,3-Bis(3-methoxyphenyl)propanoic acid, is synthesized here using a two-step approach that is well-suited for microwave acceleration.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of 2,3-Bis(3-methoxyphenyl)propanoic acid is achieved through a two-step process:

  • Step 1: Microwave-Assisted Perkin-Type Condensation. In this step, 3-methoxyphenylacetic acid and 3-methoxybenzaldehyde undergo a Perkin-type condensation reaction in the presence of a weak base to form the intermediate, (E)-2,3-Bis(3-methoxyphenyl)acrylic acid. Microwave irradiation is employed to expedite this condensation, which typically requires prolonged heating under conventional conditions.[6][7]

  • Step 2: Catalytic Hydrogenation. The double bond in the acrylic acid intermediate is then reduced via catalytic hydrogenation to yield the final product, 2,3-Bis(3-methoxyphenyl)propanoic acid. This step is crucial for obtaining the saturated propanoic acid structure.

The overall synthetic workflow is depicted below:

Synthetic Workflow reagents1 3-Methoxyphenylacetic Acid + 3-Methoxybenzaldehyde intermediate (E)-2,3-Bis(3-methoxyphenyl)acrylic Acid reagents1->intermediate Step 1: Microwave-Assisted Perkin-Type Condensation product 2,3-Bis(3-methoxyphenyl)propanoic Acid intermediate->product Step 2: Catalytic Hydrogenation

Caption: Overall synthetic workflow for 2,3-Bis(3-methoxyphenyl)propanoic acid.

Part 1: Microwave-Assisted Synthesis of (E)-2,3-Bis(3-methoxyphenyl)acrylic Acid

Reaction Mechanism

The Perkin condensation involves the reaction of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the acid corresponding to the anhydride.[6] A variation of this reaction, as proposed here, utilizes a carboxylic acid directly with an aldehyde. The mechanism, facilitated by a weak base like triethylamine or anhydrous sodium acetate, proceeds through the formation of a carbanion from 3-methoxyphenylacetic acid, which then acts as a nucleophile.

The key steps are:

  • Deprotonation: The weak base abstracts an acidic α-hydrogen from 3-methoxyphenylacetic acid to form a resonance-stabilized carbanion.

  • Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of 3-methoxybenzaldehyde.

  • Aldol-type Addition: An intermediate alkoxide is formed.

  • Dehydration: Subsequent elimination of a water molecule leads to the formation of the α,β-unsaturated carboxylic acid, (E)-2,3-Bis(3-methoxyphenyl)acrylic acid.

Microwave irradiation accelerates the reaction by efficiently overcoming the activation energy barriers of these steps.[7][8]

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
3-Methoxyphenylacetic Acid166.171.66 g10
3-Methoxybenzaldehyde136.151.36 g10
Triethylamine101.192.02 g (2.8 mL)20
Acetic Anhydride102.095.10 g (4.7 mL)50
Microwave Synthesis Vial10 mL1-

Procedure:

  • In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, combine 3-methoxyphenylacetic acid (1.66 g, 10 mmol), 3-methoxybenzaldehyde (1.36 g, 10 mmol), and acetic anhydride (4.7 mL, 50 mmol).

  • Add triethylamine (2.8 mL, 20 mmol) to the mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 15 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Pour the reaction mixture into 50 mL of cold water and stir for 30 minutes.

  • Acidify the mixture with 2M HCl until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure (E)-2,3-Bis(3-methoxyphenyl)acrylic acid.

Part 2: Synthesis of 2,3-Bis(3-methoxyphenyl)propanoic Acid

Reaction Mechanism

The reduction of the carbon-carbon double bond in the acrylic acid intermediate is achieved through catalytic hydrogenation.[9] This process involves the addition of hydrogen across the double bond in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction proceeds on the surface of the catalyst where both the acrylic acid and hydrogen are adsorbed.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
(E)-2,3-Bis(3-methoxyphenyl)acrylic Acid284.312.84 g10
10% Palladium on Carbon (Pd/C)-0.10 g-
Ethanol46.0750 mL-
Hydrogen Gas2.02Balloon pressure-

Procedure:

  • To a round-bottom flask, add (E)-2,3-Bis(3-methoxyphenyl)acrylic acid (2.84 g, 10 mmol) and ethanol (50 mL).

  • Carefully add 10% Pd/C (0.10 g) to the solution.

  • Secure a hydrogen-filled balloon to the flask and purge the system with hydrogen.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with a small amount of ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude 2,3-Bis(3-methoxyphenyl)propanoic acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure product.

Analytical Validation: Characterization of the Final Product

Predicted ¹H and ¹³C NMR Spectra

NMR spectroscopy is a powerful tool for structural elucidation. Predicted NMR spectra can be generated using specialized software.[1][3][4][5]

¹H NMR (Predicted):

  • Aromatic Protons: Multiple signals in the range of δ 6.7-7.3 ppm.

  • Methine Protons (CH-CH): Two coupled signals, likely multiplets, in the range of δ 3.0-4.5 ppm.

  • Methoxy Protons (OCH₃): Two singlets around δ 3.7-3.8 ppm.

  • Carboxylic Acid Proton (COOH): A broad singlet at δ > 10 ppm.

¹³C NMR (Predicted):

  • Carbonyl Carbon (C=O): A signal around δ 175-180 ppm.

  • Aromatic Carbons: Multiple signals between δ 110-160 ppm.

  • Methine Carbons (CH-CH): Signals in the range of δ 40-55 ppm.

  • Methoxy Carbons (OCH₃): Signals around δ 55 ppm.

Caption: Chemical structure of 2,3-Bis(3-methoxyphenyl)propanoic acid.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for 2,3-Bis(3-methoxyphenyl)propanoic acid are:

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching2500-3300 (broad)
C-H (Aromatic)Stretching3000-3100
C-H (Aliphatic)Stretching2850-3000
C=O (Carboxylic Acid)Stretching1700-1725
C=C (Aromatic)Stretching1450-1600
C-O (Ether)Stretching1000-1300

The broad O-H stretch and the strong C=O stretch are characteristic of a carboxylic acid functional group.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2,3-Bis(3-methoxyphenyl)propanoic acid (Molecular Formula: C₁₇H₁₈O₄), the expected molecular ion peak [M]⁺ would be at m/z = 286. The fragmentation pattern would likely involve the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the C-C bonds in the propanoic acid chain.[11][12][13]

Conclusion

This application note presents a rapid, efficient, and environmentally conscious method for the synthesis of 2,3-Bis(3-methoxyphenyl)propanoic acid using microwave-assisted organic synthesis. The protocol significantly reduces reaction times for the condensation step and provides a clear pathway for the subsequent reduction to the final product. The provided analytical framework, including predicted spectral data, serves as a valuable guide for researchers in validating the synthesis of this and similar diarylpropanoic acid derivatives. The adoption of MAOS in such synthetic routes is a testament to its growing importance in accelerating research and development in the chemical and pharmaceutical sciences.

References

  • Caddick, S. (1995). Microwave assisted organic reactions. Tetrahedron, 51(38), 10403-10432.
  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
  • Hayes, B. L. (2002).
  • Varma, R. S. (2001). Solvent-free organic syntheses.
  • Loupy, A. (Ed.). (2002). Microwaves in organic synthesis. John Wiley & Sons.
  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
  • Gabriel, C., Gabriel, S., Grant, E. H., Halstead, B. S. J., & Mingos, D. M. P. (1998). Dielectric parameters relevant to microwave dielectric heating. Chemical Society Reviews, 27(3), 213-224.
  • Li, Y., Dong, K., Wang, Z., & Ding, K. (2013). Rhodium (I)‐catalyzed enantioselective hydrogenation of substituted acrylic acids with sterically similar β, β‐diaryls.
  • Johnson, J. R. (1942). The Perkin Reaction and Related Reactions. Organic Reactions, 1, 210-265.
  • Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Malonsäure. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619.
  • Mumtazuddin, S., & Kumar Sinha, S. (2007). Perkin Reactions under Microwave Irradiation. Asian Journal of Chemistry, 19(6), 4945.
  • Varma, R. S. (1999). Solvent-free organic syntheses.
  • He, Y., Chen, F., & Li, J. (2007). Microwave assistant synthesis of trans-4-nitrostilbene derivatives in solvent free condition. European Journal of Chemistry, 4(4), 455-458.
  • Modgraph. (n.d.). NMR Predict Desktop. Retrieved from [Link]

  • Mestrelab. (n.d.). Mnova NMRPredict. Retrieved from [Link]

  • Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • NIST. (n.d.). 3-(3-Methoxyphenyl)propanoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Rauf, M. A., & Wahab, A. (2007). Infrared Spectral Studies of Propanoic Acid in Various Solvents. Journal of the Chemical Society of Pakistan, 29(1), 25.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid. Retrieved from [Link]

Sources

Method

Application Note: Solid-Phase Extraction Strategies for the Quantification of 2,3-Bis(3-methoxyphenyl)propanoic Acid from Biological Matrices

Introduction 2,3-Bis(3-methoxyphenyl)propanoic acid is a carboxylic acid derivative characterized by a central propanoic acid core and two methoxyphenyl moieties. While specific literature on this compound is not abundan...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,3-Bis(3-methoxyphenyl)propanoic acid is a carboxylic acid derivative characterized by a central propanoic acid core and two methoxyphenyl moieties. While specific literature on this compound is not abundant, its structure is analogous to many pharmacologically active molecules, particularly within the non-steroidal anti-inflammatory drug (NSAID) class.[1][2] The accurate quantification of such compounds in complex biological matrices, such as plasma, serum, or urine, is fundamental in drug metabolism, pharmacokinetics (DMPK), and clinical or forensic toxicology studies.

Biological samples contain a multitude of endogenous interferences (e.g., proteins, lipids, salts) that can suppress or enhance analyte signal in sensitive analytical instruments like liquid chromatography-mass spectrometry (LC-MS), leading to inaccurate results.[3] Solid-Phase Extraction (SPE) is a powerful and widely adopted sample preparation technique designed to selectively isolate and concentrate analytes of interest, thereby removing these matrix components and improving analytical sensitivity and reliability.[4]

This application note provides a comprehensive guide to developing robust SPE methods for 2,3-Bis(3-methoxyphenyl)propanoic acid. We present two detailed protocols based on reversed-phase and mixed-mode anion exchange chemistries, explaining the mechanistic rationale behind each step to empower researchers to select and optimize the ideal method for their specific application.

Analyte Properties and SPE Strategy Selection

The successful development of an SPE method is predicated on a thorough understanding of the analyte's physicochemical properties.

  • Acidity (pKa): The presence of the carboxylic acid group makes the molecule acidic. The pKa of similar, smaller structures like 3-(3-methoxyphenyl)propionic acid is approximately 4.3.[5] It is reasonable to estimate the pKa of the target analyte to be in the 3.5 - 4.5 range . This ionizable functional group is the key to developing highly selective ion-exchange methods.

  • Hydrophobicity (LogP): The two methoxyphenyl rings and the propyl chain contribute to the molecule's significant non-polar character, making it hydrophobic (lipophilic). The estimated LogP value will be significantly greater than that of simpler analogs, suggesting strong retention on reversed-phase sorbents.

Given these properties, two primary SPE retention mechanisms are highly suitable:

  • Reversed-Phase (RP) SPE: Exploits the hydrophobic nature of the analyte for retention on a non-polar sorbent. This is a general-purpose mechanism effective for many neutral or neutralized compounds.[6]

  • Mixed-Mode Anion Exchange (MM-AX) SPE: Utilizes a dual retention mechanism, combining hydrophobic interaction with anion exchange. This approach offers superior selectivity and results in significantly cleaner extracts, which is critical for complex matrices like plasma or hydrolyzed urine.[7][8]

Protocol 1: Reversed-Phase (RP-SPE) Extraction

This protocol is based on retaining the analyte via hydrophobic interactions. To maximize this interaction, the pH of the sample is adjusted to be at least 2 units below the analyte's pKa, ensuring the carboxylic acid is fully protonated (neutral). A water-wettable polymeric sorbent is recommended as it provides robust performance, is stable across a wide pH range, and prevents the sorbent bed from drying out.[9][10]

RP-SPE Workflow Diagram

RP_SPE_Workflow cluster_steps Reversed-Phase SPE Protocol Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Acidified Water) Condition:s->Equilibrate:n Load 3. Load Sample (pH < 2.5) Equilibrate:s->Load:n Wash 4. Wash (Aqueous Wash) Load:s->Wash:n Elute 5. Elute (Organic Solvent) Wash:s->Elute:n

Caption: RP-SPE workflow for 2,3-Bis(3-methoxyphenyl)propanoic acid.

Detailed RP-SPE Protocol

Recommended Sorbent: Polymeric Reversed-Phase (e.g., Oasis HLB, Strata-X)

StepProcedureVolumeRationale & Technical Notes
Sample Pre-treatment For plasma/serum, add 100 µL of sample to 300 µL of 2% formic acid in water. Vortex and centrifuge to precipitate proteins. Use the supernatant for loading.[11] For aqueous samples, acidify with formic or phosphoric acid to pH < 2.5.400 µL totalCausality: Acidification neutralizes the carboxylic acid, maximizing its hydrophobicity for strong retention on the RP sorbent. Protein precipitation prevents cartridge clogging.
1. Condition Pass methanol through the cartridge.1 mLCausality: Wets the sorbent and activates the stationary phase polymer chains, making them accessible to the analyte.
2. Equilibrate Pass 2% formic acid in water through the cartridge. Do not allow the sorbent to dry.1 mLCausality: Removes the organic conditioning solvent and prepares the sorbent with an aqueous environment of the correct pH for sample loading.[10]
3. Load Load the pre-treated sample supernatant onto the cartridge at a slow, steady flow rate (1-2 mL/min).400 µLCausality: The neutralized, hydrophobic analyte partitions from the polar sample matrix into the non-polar stationary phase.
4. Wash Pass 5% methanol in water through the cartridge.1 mLCausality: This weak organic wash removes highly polar, water-soluble interferences (e.g., salts, urea) that are not retained by the sorbent, while the analyte of interest remains bound.
5. Elute Elute the analyte with methanol or acetonitrile.1 mLCausality: The strong organic solvent disrupts the hydrophobic interactions between the analyte and the sorbent, releasing the analyte into the collection tube. The eluate can then be evaporated and reconstituted for LC-MS analysis.

Protocol 2: Mixed-Mode Anion Exchange (MM-SPE) Extraction

This advanced protocol provides superior cleanup by leveraging two distinct retention mechanisms: reversed-phase and ion-exchange.[8] The sample is loaded at a high pH (>6.5) to deprotonate the carboxylic acid, imparting a negative charge. This allows the analyte to bind ionically to the anion exchange groups on the sorbent.[7] This strong ionic bond permits the use of a rigorous organic wash step to remove hydrophobic, neutral interferences, resulting in an exceptionally clean final extract.[7][9]

MM-SPE Workflow Diagram

MM_SPE_Workflow cluster_steps Mixed-Mode Anion Exchange SPE Protocol Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Condition:s->Equilibrate:n Load 3. Load Sample (pH > 6.5) Equilibrate:s->Load:n Wash1 4. Wash 1 (Aqueous Wash) Load:s->Wash1:n Wash2 5. Wash 2 (Organic Wash) Wash1:s->Wash2:n Elute 6. Elute (Acidic Organic) Wash2:s->Elute:n

Caption: MM-SPE workflow for 2,3-Bis(3-methoxyphenyl)propanoic acid.

Detailed MM-SPE Protocol

Recommended Sorbent: Polymeric Mixed-Mode Strong or Weak Anion Exchange (e.g., Oasis MAX/WAX, ISOLUTE HAX)

StepProcedureVolumeRationale & Technical Notes
Sample Pre-treatment For plasma/serum, dilute the sample 1:3 with 5% ammonium hydroxide in water. Vortex to mix. For aqueous samples, adjust pH to >6.5 with a weak base.400 µL totalCausality: Raising the pH deprotonates the carboxylic acid (COO-), making it anionic and ready for retention by the positively charged sorbent.[7]
1. Condition Pass methanol through the cartridge.1 mLCausality: Wets the sorbent and activates both the reversed-phase and ion-exchange functionalities.
2. Equilibrate Pass reagent-grade water through the cartridge. Do not allow the sorbent to dry.1 mLCausality: Removes the organic solvent and prepares the sorbent for the aqueous sample.
3. Load Load the pre-treated sample onto the cartridge at a slow, steady flow rate (1-2 mL/min).400 µLCausality: The analyte is retained by two mechanisms: ionic interaction between the negatively charged analyte and the positive sorbent, and hydrophobic interaction.
4. Wash 1 Pass 5% ammonium hydroxide in water through the cartridge.1 mLCausality: This aqueous wash removes polar interferences while maintaining the high pH needed to keep the analyte charged and ionically bound.
5. Wash 2 Pass methanol or acetonitrile through the cartridge.1 mLCausality: This is the key cleanup step. The strong organic solvent removes neutral, hydrophobic interferences (e.g., lipids). The analyte remains bound due to the strong ionic interaction, which is not disrupted by the organic solvent.[8]
6. Elute Elute the analyte with 2-5% formic acid in methanol/acetonitrile.1 mLCausality: The acidic eluent neutralizes the analyte's carboxylic acid group, breaking the ionic bond with the sorbent. The organic solvent component simultaneously disrupts the hydrophobic interaction, allowing for efficient elution of the now-neutral analyte.[7]

Method Comparison and Optimization

The choice between RP-SPE and MM-SPE depends on the complexity of the sample matrix and the required sensitivity of the assay.

ParameterProtocol 1: Reversed-Phase (RP-SPE)Protocol 2: Mixed-Mode (MM-SPE)
Primary Mechanism Hydrophobic InteractionIonic Interaction & Hydrophobic Interaction
Sample pH Acidic (pH < 2.5)Basic (pH > 6.5)
Key Wash Step Weak aqueous/organic washStrong organic wash (e.g., 100% Methanol)
Elution Principle Disruption of hydrophobic bondsNeutralization of analyte to break ionic bond
Selectivity GoodExcellent
Matrix Effect Reduction ModerateHigh
Best Suited For Cleaner matrices (e.g., urine, simple aqueous solutions)Complex matrices (e.g., plasma, serum, tissue homogenates)

Optimization Tips:

  • Wash Steps: For MM-SPE, the strength of the organic wash (Wash 2) can be fine-tuned. If analyte breakthrough is observed, using a slightly weaker solvent (e.g., 80% methanol) may be necessary.

  • Elution: The acid concentration in the elution solvent for MM-SPE can be optimized. Typically, 2% acid is sufficient, but for very strong interactions, up to 5% may be required for complete recovery. Eluting with two smaller aliquots (e.g., 2 x 0.5 mL) can also improve recovery.

Conclusion

Both reversed-phase and mixed-mode anion exchange SPE protocols are effective for the extraction of 2,3-Bis(3-methoxyphenyl)propanoic acid. For general applications in cleaner matrices, the RP-SPE method provides a simple and robust solution. However, for challenging biological matrices where high sensitivity and minimal matrix effects are paramount, the mixed-mode anion exchange protocol is demonstrably superior, offering a higher degree of selectivity and resulting in significantly cleaner extracts. By understanding the underlying chemical principles of these methods, researchers can confidently implement and optimize a sample preparation workflow that ensures accurate and reproducible quantification.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2,3-Bis(3-methoxyphenyl)propanoic Acid Synthesis

Current Status: Active Department: Process Chemistry & Application Science Subject: Yield Improvement & Troubleshooting Guide Executive Summary This guide addresses the synthesis of 2,3-bis(3-methoxyphenyl)propanoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Department: Process Chemistry & Application Science Subject: Yield Improvement & Troubleshooting Guide

Executive Summary

This guide addresses the synthesis of 2,3-bis(3-methoxyphenyl)propanoic acid , a scaffold often utilized in the development of endothelin receptor antagonists and other cardiovascular agents. The synthesis typically proceeds via a two-step sequence: a Perkin-variant condensation to form the


-unsaturated intermediate, followed by catalytic hydrogenation .

Users frequently report yield losses at the condensation stage (tar formation/decarboxylation) and purification difficulties due to the lipophilic nature of the dimethoxy scaffold. This guide provides optimized protocols and troubleshooting workflows to maximize throughput.

Module 1: The Synthetic Pathway

The most robust route involves the condensation of 3-methoxybenzaldehyde with 3-methoxyphenylacetic acid , followed by reduction.

SynthesisPathway Reactant1 3-Methoxybenzaldehyde Intermediate INTERMEDIATE: 2,3-Bis(3-methoxyphenyl) acrylic acid Reactant1->Intermediate Condensation (Reflux, 110-140°C) Reactant2 3-Methoxyphenylacetic Acid Reactant2->Intermediate Reagent1 Acetic Anhydride Triethylamine (Base) Reagent1->Intermediate Product TARGET: 2,3-Bis(3-methoxyphenyl) propanoic acid Intermediate->Product Reduction (rt, 3-5 bar) Step2 Hydrogenation (H2, Pd/C, MeOH) Step2->Product

Figure 1: Standard synthetic workflow for the target propanoic acid derivative.

Module 2: Critical Optimization of the Condensation Step

The formation of the acrylic acid intermediate is the primary bottleneck. The classical Perkin reaction (using NaOAc at >160°C) often leads to decarboxylation and polymerization (tar) for electron-rich rings like anisole derivatives.

Recommendation: Switch to a Modified Perkin utilizing Triethylamine (TEA) as the base. This allows the reaction to proceed at lower temperatures (refluxing acetic anhydride), significantly reducing tar formation.

Optimized Protocol (Scale: 50 mmol)
  • Charge: In a dry RBF equipped with a reflux condenser and drying tube, combine:

    • 3-Methoxybenzaldehyde (1.0 eq)

    • 3-Methoxyphenylacetic acid (1.0 eq)

    • Acetic Anhydride (3.0 eq) – Must be fresh/distilled.

    • Triethylamine (1.2 eq)

  • Reaction: Heat to gentle reflux (~135-140°C bath temp) for 8–12 hours.

    • Critical Check: Monitor by TLC/HPLC. Do not overheat; prolonged heating after conversion promotes decarboxylation to the stilbene byproduct.

  • Workup (The "Yield Saver"):

    • Cool to 80°C. Add water slowly to hydrolyze excess anhydride.

    • Basify with 20% NaOH (aq) to pH 10–11 (Solubilizes the product as the carboxylate salt; organic impurities/tars remain insoluble or in the organic wash).

    • Wash the aqueous layer with Ethyl Acetate (removes unreacted aldehyde and neutral byproducts).

    • Acidify the aqueous layer with HCl to pH 2. Precipitate should form.

    • Filter or extract with DCM.

Troubleshooting The Condensation
SymptomProbable CauseCorrective Action
Black/Dark Tar Formation Temperature too high (>150°C) or oxidation.Use TEA/Ac2O method instead of NaOAc. Perform under Nitrogen atmosphere.
Low Conversion (<50%) Wet Acetic Anhydride (Hydrolysis).Distill Acetic Anhydride before use. Ensure glassware is oven-dried.
Stilbene Byproduct Decarboxylation of product.Reduce reaction temperature. Stop reaction immediately upon consumption of limiting reagent.
Oily Product (No Solid) Mixed E/Z isomers preventing lattice formation.Proceed directly to hydrogenation (the double bond stereochemistry is destroyed in the next step anyway).
Module 3: Hydrogenation & Isolation

The reduction of the double bond is generally high-yielding, but the electron-rich methoxy groups can poison catalysts if the starting material is not clean.

Optimized Protocol
  • Solvent: Methanol or Ethanol (0.1 M concentration).

  • Catalyst: 10% Pd/C (5–10 wt% loading).

  • Conditions: Hydrogen balloon (1 atm) is usually sufficient; however, a Parr shaker at 3 bar (45 psi) ensures completion < 4 hours.

  • Workup: Filter through Celite. Evaporate solvent.

Purification Strategy (Crystallization)

The final propanoic acid is lipophilic.

  • Preferred Solvent System: Toluene/Heptane (1:3) or Ethanol/Water.

  • Procedure: Dissolve crude acid in minimum hot toluene. Add heptane dropwise until turbid. Cool slowly to 4°C.

Troubleshooting Logic Tree

Use this decision tree to diagnose yield failures in real-time.

Troubleshooting Start Start Diagnosis Step1 Which step has low yield? Start->Step1 Condensation Condensation Step Step1->Condensation Hydrog Hydrogenation Step Step1->Hydrog CheckColor Is reaction mixture black/tarry? Condensation->CheckColor CheckH2 Did H2 uptake stop? Hydrog->CheckH2 TarYes Thermal Decomposition Action: Lower Temp, use TEA base, inert atm. CheckColor->TarYes Yes TarNo Check Reagents CheckColor->TarNo No CheckSM Is Starting Material remaining? WetAnh Old Acetic Anhydride? Action: Distill Ac2O. CheckSM->WetAnh Yes TarNo->CheckSM Poison Catalyst Poisoning Action: Wash intermediate with NaHSO3 (removes sulfur/aldehyde traces). CheckH2->Poison Yes (Early stop) Pressure Steric Hindrance Action: Increase Pressure (5 bar) or Heat (50°C). CheckH2->Pressure No (Slow rate)

Figure 2: Diagnostic logic for yield loss analysis.

Frequently Asked Questions (FAQ)

Q1: Why is my intermediate an oil instead of a solid described in literature? A: The condensation produces a mixture of E and Z isomers. Pure isomers crystallize well, but mixtures often oil out. Technical advice: Do not lose yield trying to crystallize the intermediate. If the NMR confirms the structure, proceed to hydrogenation. The reduction removes the double bond, collapsing both isomers into the same single product [1].

Q2: Can I use Sodium Acetate (NaOAc) instead of Triethylamine? A: Yes, but NaOAc requires higher temperatures (>160°C) to effect the same rate of reaction, which increases the risk of decarboxylation (loss of CO2) to form the stilbene byproduct. We recommend the TEA/Ac2O system for electron-rich substrates like methoxy-benzenes [2].

Q3: My hydrogenation is stalling. What is wrong? A: This is likely due to trace sulfur or unreacted aldehyde from the previous step poisoning the Pd/C catalyst.

  • Fix: Perform a bisulfite wash on the organic layer of the intermediate before hydrogenation to remove aldehyde traces. Alternatively, increase catalyst loading to 20 wt%.

Q4: How do I remove the acetic anhydride smell from the crude? A: Acetic anhydride is difficult to remove by rotary evaporation alone. You must hydrolyze it. Add water to the reaction mixture and heat to 80°C for 30 minutes before extraction. This converts the anhydride to acetic acid, which is easily removed in the aqueous basic wash [3].

References
  • J&K Scientific. (2021). Perkin Reaction: Reagents and Mechanisms. Retrieved from

  • Edwards, M. et al. (2014).[1] Not quite the last word on the Perkin reaction. Tetrahedron, 70(40), 7245-7252. Retrieved from

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry.
  • PubChem. (2025).[2] 3-(3-Methoxyphenyl)propanoic acid Compound Summary. Retrieved from

Sources

Optimization

Resolving solubility issues with 2,3-Bis(3-methoxyphenyl)propanoic acid in aqueous media

Topic: Resolving solubility issues with 2,3-Bis(3-methoxyphenyl)propanoic acid in aqueous media Role: Senior Application Scientist Audience: Researchers, Drug Discovery Scientists Executive Summary & Compound Profile 2,3...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving solubility issues with 2,3-Bis(3-methoxyphenyl)propanoic acid in aqueous media Role: Senior Application Scientist Audience: Researchers, Drug Discovery Scientists

Executive Summary & Compound Profile

2,3-Bis(3-methoxyphenyl)propanoic acid presents a classic solubility paradox common in early-stage drug discovery: it possesses a polar ionizable head group (carboxylic acid) but is dominated by a highly lipophilic hydrophobic tail (two methoxy-substituted aromatic rings).

Successful dissolution requires overcoming the high lattice energy of the solid state and the hydrophobic effect of the diaryl scaffold. This guide provides a tiered approach to solubilization, moving from simple pH adjustment to advanced carrier systems.

Physicochemical Profile (Estimated):

  • Molecular Formula: C₁₇H₁₈O₄

  • Molecular Weight: ~286.32 g/mol

  • pKa (Acidic): ~4.5 (Carboxylic acid)

  • LogP (Lipophilicity): ~3.8 – 4.2 (High hydrophobicity due to bis-aryl structure)

  • Water Solubility (Neutral pH): Negligible (< 10 µM)

  • Preferred Stock Solvent: DMSO (> 50 mM)

Troubleshooting & FAQs
Q1: I dissolved the compound in DMSO, but it precipitates immediately upon adding it to my cell culture media (pH 7.4). Why?

Diagnosis: This is "Solvent Shift Precipitation." The Mechanism: Your stock solution is likely 10–100 mM in DMSO. When you spike this into aqueous media, the DMSO concentration drops instantly. Although the media is pH 7.4, the local concentration of the compound exceeds its kinetic solubility before it can deprotonate and dissolve. The two aromatic rings drive rapid hydrophobic aggregation (stacking) faster than the acid group can ionize. The Fix:

  • Pre-dilute in a basic buffer: Do not add directly to media. Dilute the DMSO stock 1:10 into a pH 8.0 Tris or HEPES buffer first. This "jump-starts" ionization.

  • Vortex during addition: Never add the drop to a static solution. Inject the DMSO stock directly into the vortex of the stirring media.

Q2: Can I use ethanol instead of DMSO?

Technical Recommendation: Avoid if possible. While ethanol is less toxic to some cell lines, 2,3-Bis(3-methoxyphenyl)propanoic acid is significantly less soluble in ethanol than in DMSO. You will likely reach saturation at lower concentrations, leading to unstable stock solutions that crystallize at -20°C. Stick to high-grade (anhydrous) DMSO for the master stock.

Q3: My assay requires pH 5.5. Is it possible to keep this compound in solution?

Critical Warning: Extremely Difficult. At pH 5.5, you are dangerously close to the pKa (~4.5). According to the Henderson-Hasselbalch equation, only ~90% of the compound is ionized. The remaining 10% neutral species is highly insoluble (LogP ~4) and will act as a seed for precipitation. Strategy: You must use a solubilizing excipient.

  • Option A: 20% w/v Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Option B: 0.5% Tween-80 (if assay tolerates surfactants).

Q4: How do I prepare a formulation for in vivo (animal) dosing?

Protocol: Do not use pure DMSO. It causes pain and tissue damage. Recommended Vehicle: 5% DMSO + 40% PEG-400 + 55% Water (or Saline).

  • Note: Add the components in that exact order. Dissolve compound in DMSO first, add PEG-400 (mix well), then slowly add water with vigorous stirring.

Decision Logic for Solubilization

Use this logic flow to determine the correct solvent system for your specific application.

SolubilityLogic Start Start: Define Application CheckpH Is Assay pH > 7.0? Start->CheckpH HighConc Target Conc > 100 µM? CheckpH->HighConc Yes Sol_Complex Method C: Cyclodextrin (HP-β-CD) CheckpH->Sol_Complex No (pH < 7) Sensitive Is Assay Sensitive to DMSO? HighConc->Sensitive No HighConc->Sol_Complex Yes Sol_Simple Method A: pH Adjustment (Tris/NaOH) Sensitive->Sol_Simple Yes (Avoid DMSO) Sol_Cosolvent Method B: Cosolvent System (DMSO < 1%) Sensitive->Sol_Cosolvent No (DMSO OK) Sol_Surfactant Method D: Surfactant (Tween/PEG)

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.

Detailed Experimental Protocols
Protocol A: Preparation of Master Stock (50 mM)

Standard for all downstream applications.

  • Weighing: Weigh approx. 14.3 mg of 2,3-Bis(3-methoxyphenyl)propanoic acid.

  • Solvent: Add 1.0 mL of anhydrous DMSO (stored over molecular sieves).

    • Why Anhydrous? Water in DMSO promotes degradation and lowers solubility over time.

  • Mixing: Vortex for 30 seconds. If particles persist, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (avoid plastic if possible to prevent leaching). Store at -20°C.

Protocol B: The "pH-Shift" Dilution Method (For Aqueous Assays)

Best for preventing precipitation during dilution.

Materials:

  • 50 mM DMSO Stock (from Protocol A)

  • Buffer: 100 mM Tris-HCl or HEPES, pH 8.0 (Do not use PBS initially; phosphate buffers have poor buffering capacity at pH 8).

Steps:

  • Calculate the volume of stock needed for your final concentration (e.g., 10 µM).

  • Place the Buffer in a tube and induce a vortex .

  • Slowly inject the DMSO stock into the center of the vortex.

    • Tip: Do not touch the side of the tube with the pipette tip; the compound will crystallize on the plastic.

  • Allow to mix for 20 seconds.

  • Validation: Visually inspect for turbidity. If clear, proceed. If turbid, the concentration is too high for the buffer; switch to Protocol C.

Protocol C: Cyclodextrin Complexation (For High Concentration/In Vivo)

Uses molecular encapsulation to hide the hydrophobic rings.

Materials:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Milli-Q Water

Steps:

  • Prepare a 20% (w/v) HP-β-CD stock solution in water. Filter sterilize (0.22 µm).

  • Weigh the solid 2,3-Bis(3-methoxyphenyl)propanoic acid directly into a glass vial.

  • Add the 20% HP-β-CD solution to the solid.

  • Sonication: Sonicate in a water bath at 45–50°C for 30–60 minutes.

    • Mechanism:[1][2] The heat and energy force the aromatic rings into the hydrophobic cavity of the cyclodextrin.

  • Result: A clear solution should form. This solution is thermodynamically stable and can be diluted into media without precipitation.

Comparative Solubility Data
Solvent SystemEstimated Solubility (mg/mL)StabilitySuitability
Pure Water (pH 7) < 0.01 (Poor)LowNone
DMSO (Anhydrous) > 50HighStock Solution
Ethanol (100%) ~10–20ModerateAlternative Stock
PBS (pH 7.4) + 1% DMSO ~0.1Low (Risk of precip)Low-dose Assays
20% HP-β-CD (aq) 2–5HighAnimal/High-Dose
5% DMSO / 40% PEG-400 5–10ModerateIP/IV Injection
References
  • Lipophilicity and Solubility of Carboxylic Acids

    • Starr, J. N., & King, C. J. (1991).[3] Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Industrial & Engineering Chemistry Research. [3]

  • Solubility Enhancement Strategies

    • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

  • Cyclodextrin Complexation

    • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews.

  • General Properties of Phenylpropanoic Acids

    • PubChem Compound Summary for 3-(3-Methoxyphenyl)propanoic acid (Analogous mono-substituted structure).

Disclaimer: This guide is based on theoretical physicochemical principles derived from the structural class of diphenylpropanoic acids. Always perform a small-scale pilot solubility test before committing valuable compound to a large experiment.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 2,3-Bis(3-methoxyphenyl)propanoic acid

The following technical support guide is designed for researchers and drug development professionals working with 2,3-Bis(3-methoxyphenyl)propanoic acid (CAS 847-28-9).[1] It synthesizes chemical first principles with pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and drug development professionals working with 2,3-Bis(3-methoxyphenyl)propanoic acid (CAS 847-28-9).[1] It synthesizes chemical first principles with practical storage protocols to minimize degradation.

[1]

Executive Summary & Structural Vulnerability Analysis[1]

2,3-Bis(3-methoxyphenyl)propanoic acid is a diarylalkane derivative characterized by a propanoic acid backbone substituted with two electron-rich 3-methoxyphenyl rings.[1]

Why This Compound Degrades

To preserve this compound, you must understand the "Benzylic-Alpha Vulnerability" :

  • The C2 Position (Critical Failure Point): The proton at carbon 2 (alpha to the carboxylic acid) is simultaneously benzylic (adjacent to a phenyl ring) and alpha-carbonyl (adjacent to the acid).[1] This unique electronic environment renders the C-H bond significantly weaker (lower Bond Dissociation Energy), making it highly susceptible to radical abstraction by atmospheric oxygen [1].[1]

  • Methoxy Activation: The methoxy substituents on the phenyl rings are electron-donating groups (EDGs).[1] They increase the electron density of the aromatic rings, which stabilizes the resulting benzylic radical intermediate, further accelerating oxidative degradation rates compared to unsubstituted analogs [2].[1]

Core Storage Protocols (The "Gold Standard")[1]

Do not rely on standard "cool, dry place" advice. This compound requires active protection against radical initiation.

Recommended Storage Conditions
ParameterSpecificationRationale
Temperature -20°C (± 5°C) Slows kinetic rate of auto-oxidation and decarboxylation.[1]
Atmosphere Argon or Nitrogen Displaces O₂, preventing the initial radical propagation step.
Container Amber Glass Vials Blocks UV/Blue light (290–450 nm) which can photo-initiate radical formation at the benzylic center.[1]
Desiccant Silica Gel / Molecular Sieves Prevents moisture-mediated clumping, though hydrolysis is less of a risk than oxidation.
Visualizing the Degradation Pathway

The following diagram illustrates the primary oxidative mechanism you are fighting against.

degradation_pathway Start Intact Compound (C2-H Bond) Radical Stabilized Benzylic Radical Intermediate Start->Radical H-Abstraction Initiator Trigger: UV Light / Heat / O2 Initiator->Start Peroxide Hydroperoxide Species Radical->Peroxide + O2 (Fast) Products Degradation Products: - Hydroxy-acids - Ketones (via decarboxylation) - Colored Quinones Peroxide->Products Decomposition

Caption: Figure 1. The auto-oxidation cascade initiated at the C2 benzylic position.[1] The methoxy groups stabilize the radical intermediate, accelerating the pathway.[1]

Troubleshooting Guide (Q&A)

Q1: My white powder has turned a faint yellow/beige. Is it still usable?

Diagnosis: This indicates the onset of oxidative degradation .[1] The yellow color often arises from the formation of trace conjugated byproducts, such as quinone methides or coupled dimers, which have high extinction coefficients (meaning a tiny amount causes visible color) [3].[1]

  • Action:

    • Perform HPLC or H-NMR.[1] If purity is >98%, the impurity is likely cosmetic.

    • If purity is <95%, repurify.

    • Prevention: Ensure the cap was tight and the headspace was purged with inert gas.[1]

Q2: I am seeing an extra peak in my NMR at ~2.1 ppm or ~5.0 ppm. What is it?

Diagnosis:

  • ~2.1 ppm: Likely Acetone or solvent residue if you recently dried it.[1]

  • ~5.0 ppm (Broad): If this correlates with a loss of the doublet/triplet pattern of the ethyl backbone, it may indicate dimerization or the formation of a benzylic alcohol derivative (hydroxylation at C2).[1]

  • Check Integration: The C2 proton (usually a doublet of doublets or triplet around 3.5-4.0 ppm depending on solvent) should integrate to exactly 1H relative to the methoxy signals (6H).[1] If this integral decreases, the C2 position has been modified.

Q3: The compound is not dissolving in water. How do I formulate it for biological assays?

Technical Insight: 2,3-Bis(3-methoxyphenyl)propanoic acid is highly lipophilic due to the two aromatic rings and methoxy groups.[1] The carboxylic acid is not strong enough to solubilize the molecule at neutral pH.

  • Protocol:

    • Stock Solution: Dissolve in 100% DMSO (Dimethyl sulfoxide).[1] It should be soluble up to ~50 mM.

    • Aqueous Dilution: Dilute the DMSO stock into your buffer. Ensure the final DMSO concentration is <0.5% to avoid cellular toxicity.

    • pH Adjustment: If using higher concentrations, ensure your buffer pH is >7.5. The deprotonated carboxylate form (salt) is significantly more soluble than the free acid.

Q4: Can I store the DMSO stock solution at -20°C?

Risk Assessment: Yes, but with caveats.

  • The Issue: DMSO freezes at 19°C. Repeated freeze-thaw cycles can precipitate the compound, potentially leading to crystal growth that is hard to re-dissolve.[1]

  • Recommendation: Aliquot the stock solution into single-use vials before freezing. Use strictly anhydrous DMSO to prevent hydrolysis of any potential impurities (though the main compound is resistant to hydrolysis).[1]

Re-Purification Protocol (Emergency Recovery)

If your compound has degraded significantly (yellowing, <90% purity), use this standard acid-base extraction method to remove non-acidic oxidative impurities (like ketones or dimers that lost the carboxyl group).[1]

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) .

  • Extraction: Wash the organic layer with 5% NaHCO₃ (Sodium Bicarbonate) solution (3x).

    • Mechanism:[1] The carboxylic acid deprotonates and moves into the aqueous layer. Non-acidic degradation products remain in the organic layer.

  • Separation: Discard the organic layer (containing impurities).[1]

  • Acidification: Carefully acidify the aqueous layer to pH ~2 using 1M HCl . The product will precipitate as a white solid or oil.

  • Recovery: Extract the aqueous layer with fresh EtOAc (3x).

  • Drying: Dry combined organics over MgSO₄, filter, and evaporate.

References

  • B. Halliwell, J.M.C. Gutteridge.Free Radicals in Biology and Medicine. 5th Ed. Oxford University Press, 2015. (General reference on radical abstraction mechanisms in biological and organic systems).
  • National Institute of Standards and Technology (NIST). "3-(3-Methoxyphenyl)propanoic acid."[1] NIST Chemistry WebBook, SRD 69.[1] [Link] (Reference for structural analogs and stability data).

  • PubChem. "Compound Summary: 3-(3-Methoxyphenyl)propanoic acid."[1] National Library of Medicine.[1] [Link] (Source for physicochemical property data of closely related analogs).[1]

Sources

Optimization

Troubleshooting baseline noise in HPLC analysis of 2,3-Bis(3-methoxyphenyl)propanoic acid

Topic: Troubleshooting Baseline Noise in HPLC Analysis of 2,3-Bis(3-methoxyphenyl)propanoic acid Welcome to the technical support center. As Senior Application Scientists, we understand that a stable baseline is the foun...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Baseline Noise in HPLC Analysis of 2,3-Bis(3-methoxyphenyl)propanoic acid

Welcome to the technical support center. As Senior Application Scientists, we understand that a stable baseline is the foundation of accurate and reproducible HPLC analysis. This guide provides in-depth, experience-driven answers to common issues encountered when analyzing acidic compounds like 2,3-Bis(3-methoxyphenyl)propanoic acid.

Frequently Asked Questions (FAQs)
Q1: I'm seeing significant baseline noise in my chromatogram. What are the most common culprits?

Baseline noise, which appears as random spikes or fluctuations, can obscure small peaks and interfere with accurate integration, ultimately compromising your results.[1] The causes can be broadly categorized into four areas of your HPLC system: the mobile phase, the pump, the column, and the detector.

Common causes include:

  • Mobile Phase Issues: Impurities in solvents, improper degassing leading to air bubbles, or unstable pH can all create noise.[1][2]

  • Pump and Hardware Malfunctions: Worn pump seals, faulty check valves, or leaks in the system can cause pressure fluctuations that manifest as a noisy baseline.[3][4]

  • Column Contamination: A dirty guard or analytical column can leach contaminants, causing erratic noise.[3]

  • Detector Problems: A deteriorating detector lamp, a contaminated flow cell, or temperature fluctuations can lead to both regular and irregular noise.[5][6]

Q2: My baseline is noisy. How can I systematically identify the source of the problem?

A logical, step-by-step approach is the most efficient way to pinpoint the source of baseline noise. The key is to isolate each component of the HPLC system to see if the noise disappears.

Start by assessing the nature of the noise. Is it regular (cyclical) or irregular? Regular noise often points to the pump, while irregular noise is more commonly associated with the mobile phase, column, or detector.[5]

The following workflow provides a systematic path for troubleshooting.

HPLC_Troubleshooting_Workflow start High Baseline Noise Observed check_pump Observe Pump Pressure. Is it fluctuating cyclically? start->check_pump pump_issue PUMP ISSUE - Check for air bubbles (degas) - Inspect/replace check valves - Inspect/replace pump seals check_pump->pump_issue Yes remove_column Replace Column with a Union. Does noise persist? check_pump->remove_column No end Baseline Stabilized pump_issue->end column_issue COLUMN ISSUE - Column is contaminated - Perform column cleaning protocol - Replace column if necessary remove_column->column_issue No (Noise Gone) stop_flow Stop Pump Flow. Does noise persist? remove_column->stop_flow Yes (Noise Persists) column_issue->end mobile_phase_issue MOBILE PHASE / PUMP ISSUE - Prepare fresh mobile phase - Check for leaks - Re-evaluate pump components stop_flow->mobile_phase_issue No (Noise Gone) detector_issue DETECTOR ISSUE - Check lamp energy/age - Clean detector flow cell - Check for temperature fluctuations stop_flow->detector_issue Yes (Noise Persists) mobile_phase_issue->end detector_issue->end

Caption: Systematic workflow for isolating the source of HPLC baseline noise.

Q3: How does the mobile phase specifically affect the analysis of an acidic compound like 2,3-Bis(3-methoxyphenyl)propanoic acid?

For ionizable compounds like your target analyte, the mobile phase pH is one of the most critical factors influencing retention time, peak shape, and baseline stability.[7][8]

  • Analyte Ionization: 2,3-Bis(3-methoxyphenyl)propanoic acid is a carboxylic acid. At a mobile phase pH near its pKa, it will exist as a mixture of its ionized (deprotonated) and non-ionized forms.[7] This equilibrium is highly sensitive to small pH changes, which can cause significant retention time shifts and poor peak shape, appearing as baseline drift or noise.[9]

  • Ion Suppression: To achieve consistent retention and sharp peaks for an acidic analyte in reversed-phase chromatography, it is crucial to suppress its ionization.[10] This is accomplished by maintaining a low mobile phase pH (typically 2-3 pH units below the analyte's pKa). At a low pH, the analyte is predominantly in its non-ionized, more hydrophobic form, leading to better retention and reproducibility.[8][9]

  • Buffer Selection: An appropriate buffer is essential to control and stabilize the mobile phase pH.[9] For low pH applications, phosphate or formate buffers are common choices. The buffer's pKa should be close to the desired mobile phase pH for maximum buffering capacity.[10]

Buffer SystempKa(s)Useful pH RangeUV Cutoff (nm)Notes
Phosphoric Acid / Phosphate2.1, 7.2, 12.32.1 - 4.1~200Excellent choice for low pH control.[7][11]
Formic Acid / Formate3.82.8 - 4.8~210Volatile, good for LC-MS applications.[7][12]
Acetic Acid / Acetate4.83.8 - 5.8~210Common, but may have weaker buffering at very low pH.[7]
Trifluoroacetic Acid (TFA)<2<2.5~210Often used for peptides, but can act as an ion-pairing agent.[9][13]
  • Solvent Quality: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[1] Contaminants, especially in the water, are a frequent source of baseline noise and ghost peaks.[3]

Q4: What is the standard protocol for preparing a buffered mobile phase to ensure a stable baseline?

A meticulously prepared mobile phase is fundamental to minimizing noise. Rushing this step is a common source of easily avoidable problems.

Protocol: Mobile Phase Preparation

  • Choose High-Purity Reagents: Start with HPLC-grade or LC-MS grade solvents and high-purity buffer salts.[14]

  • Prepare Aqueous Buffer: Weigh the appropriate amount of buffer salt and dissolve it in HPLC-grade water.

  • Adjust pH: Crucially, adjust the pH of the aqueous portion of the mobile phase before adding the organic solvent. [10] Use a calibrated pH meter. Add acid (e.g., phosphoric acid) or base dropwise until the target pH is reached.

  • Filter the Aqueous Phase: Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter to remove any particulates that could clog the system.

  • Measure and Mix: Accurately measure the required volumes of the filtered aqueous buffer and the organic solvent (e.g., acetonitrile or methanol) and combine them in a clean solvent reservoir.

  • Degas Thoroughly: Degas the final mobile phase mixture to remove dissolved air, which can form bubbles in the pump or detector and cause significant noise.[1][2] Use an inline degasser, helium sparging, or sonication. Note that sonication is the least effective method as atmospheric gases can redissolve quickly.[2]

  • Label Clearly: Label the reservoir with the composition, pH, and date of preparation. It's best practice to use freshly prepared mobile phases daily, especially aqueous buffers which can support microbial growth.[15]

Q5: I suspect my column is the problem. How can I confirm this, and what is the correct cleaning procedure for a reversed-phase column used with acidic analytes?

A contaminated column can leach strongly retained compounds from previous injections, leading to baseline drift and noise.[3]

Confirmation: To confirm the column is the source of the noise, replace it with a zero-dead-volume union and run the mobile phase through the system. If the baseline becomes stable, the column is the culprit.[3]

Protocol: Reversed-Phase (C18) Column Cleaning This protocol uses a series of increasingly strong organic solvents to strip contaminants from the stationary phase. Always disconnect the column from the detector during flushing to avoid sending contaminants into the flow cell.[16]

  • Disconnect from Detector: Disconnect the column outlet from the detector inlet.

  • Buffer Wash: Flush the column with 10-20 column volumes of your mobile phase without the buffer salt (e.g., if your mobile phase is 50:50 ACN:Buffer, flush with 50:50 ACN:Water). This prevents buffer precipitation when switching to high organic solvents.[15]

  • Intermediate Solvent: Flush with 10 column volumes of 100% Methanol.

  • Strong Solvent: Flush with 10 column volumes of 100% Acetonitrile.

  • Very Strong/Non-Polar Solvent: Flush with 10 column volumes of Isopropanol (IPA).

  • Re-introduction of Strong Solvent: Flush again with 10 column volumes of 100% Acetonitrile.

  • Re-equilibration:

    • Flush with the intermediate solvent (Methanol) again.

    • Gradually re-introduce your initial mobile phase composition (without buffer).

    • Finally, equilibrate with your full buffered mobile phase for at least 20 column volumes or until the baseline is stable.[6]

Flow Rate: Use a low flow rate, typically half of your analytical flow rate.[16]

Column_Cleaning_Workflow cluster_0 Column Cleaning Sequence A 1. Mobile Phase (No Buffer) B 2. 100% Methanol A->B C 3. 100% Acetonitrile B->C D 4. 100% Isopropanol C->D E 5. 100% Acetonitrile D->E F 6. Re-equilibrate with Starting Mobile Phase E->F

Caption: General solvent sequence for cleaning a reversed-phase HPLC column.

Q6: How can I tell if the noise is coming from my pump or my detector?

The pattern of the noise is often the best indicator.

  • Pump-Related Noise: This noise is typically periodic or cyclical, matching the stroke frequency of the pump pistons.[3] You'll see a regular, pulsating baseline. This is often caused by air bubbles in the pump head, faulty check valves, or worn pump seals.[3][4] Observing the pressure reading can also be diagnostic; large, regular pressure fluctuations point to a pump issue.[17]

  • Detector-Related Noise: This noise is often more random or irregular, appearing as high-frequency spikes.[5] However, it can also be regular if it's related to environmental factors like the cycling of an air conditioner causing temperature fluctuations.[17] If you stop the pump flow and the noise continues, the issue is almost certainly with the detector (e.g., an aging lamp or electronics).[5] If the noise stops when the flow stops, the issue lies upstream (pump, mobile phase, or column).[5]

Q7: What specific UV detector settings should I check for analyzing 2,3-Bis(3-methoxyphenyl)propanoic acid?

Optimizing detector settings can significantly improve your signal-to-noise ratio.

  • Wavelength Selection: The analyte contains methoxyphenyl groups, which are strong chromophores. You should operate at a wavelength of maximum absorbance (λ-max) for your compound to maximize the signal. If this information is not available, run a UV scan using your DAD/PDA detector. Operating on the slope of a UV peak can make the baseline sensitive to minor fluctuations in mobile phase composition.[14]

  • Avoid Solvent Cutoff: Ensure your chosen wavelength is well above the UV cutoff of your mobile phase solvents and additives. For example, acetonitrile has a UV cutoff around 190 nm, while methanol is around 205 nm.[18] Operating too close to the cutoff will dramatically increase baseline noise.[5]

  • Lamp Energy: Check the detector's diagnostic readings for lamp energy. An old or failing UV lamp will produce less light, which is inversely proportional to noise.[18] If the lamp energy is low, it's time for a replacement.

  • Flow Cell Contamination: A dirty flow cell can scatter light and cause noise.[6] If you suspect this, you can flush the flow cell with a strong solvent like methanol or isopropanol. In severe cases, careful cleaning with dilute nitric acid (never hydrochloric acid) may be necessary, but always consult your detector manual first.[14]

References
  • Shimadzu. (2025, April 15). Baseline Disturbance.
  • Overbrook Service. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise.
  • Persee. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers.
  • MilliporeSigma. (n.d.). HPLC Troubleshooting Guide.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • G-M-I, Inc. (2025, March 25). Troubleshooting Guide for HPLC Pumps: Tips and Tricks.
  • Reddit r/CHROMATOGRAPHY. (2023, March 4). 5 Major causes of noise in chromatograms during HPLC analysis?.
  • Veeprho Pharmaceuticals. (2025, February 1). Exploring the Role of pH in HPLC Separation.
  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It.
  • ResearchGate. (2016, March 7). Why am I getting Baseline noise in HPLC?.
  • Welch Materials. (2025, July 23). Uncovering Overlooked Factors Behind Abnormal Baselines.
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • SIELC Technologies. (n.d.). Acid Effect on Retention of Acidic Analytes.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues.
  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool.
  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation.
  • SCION Instruments. (n.d.). HPLC Column Cleaning Guide | How To.
  • Agilent. (n.d.). Eliminating Baseline Problems.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • LCGC. (2019, February 13). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines.
  • GL Sciences. (2024, January 24). HPLC Column Cleaning & Washing Procedure.
  • Veeprho Pharmaceuticals. (2025, February 2). Exploring the Different Mobile Phases in HPLC.
  • Shodex. (n.d.). General Information on Packed Columns = Column Cleaning Procedure.
  • Labtech. (n.d.). Full Guide of How to Clean HPLC Column.
  • SIELC Technologies. (2009, July 16). HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography.
  • University of Leicester. (n.d.). HPLC solvents and mobile phase additives.
  • ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
  • Avantor ACE. (n.d.). Column Care - HPLC.
  • BenchChem. (2025). Application Notes and Protocols for HPLC Analysis of (2R)-2-acetamido-3-methoxypropanoic acid.
  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Agilent. (2013, October 1). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC.
  • University of Eastern Finland. (n.d.). Methodology We Use.

Sources

Troubleshooting

Technical Support Center: Optimizing pH for 2,3-Bis(3-methoxyphenyl)propanoic Acid Stability

Welcome to the technical support center for 2,3-Bis(3-methoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,3-Bis(3-methoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for establishing optimal pH conditions to ensure the stability of this compound in aqueous solutions. As a molecule with a carboxylic acid functional group, its solubility and stability are intrinsically linked to the pH of the medium. This document will walk you through the principles, protocols, and troubleshooting steps to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for focusing on pH when assessing the stability of 2,3-Bis(3-methoxyphenyl)propanoic acid?

A1: The primary reason is the presence of the carboxylic acid moiety (-COOH). The protonation state of this group is pH-dependent. At low pH (acidic conditions), the carboxylic acid will be predominantly in its neutral, protonated form. As the pH increases (more basic conditions), it will deprotonate to form the carboxylate anion (-COO⁻). This change in ionization state can significantly impact the molecule's solubility, susceptibility to degradation, and interaction with other components in a formulation.[1] Therefore, identifying the optimal pH range is critical for maintaining the chemical integrity of the compound during experiments, formulation, and storage.

Q2: What are the likely degradation pathways for a carboxylic acid like 2,3-Bis(3-methoxyphenyl)propanoic acid under pH stress?

A2: While specific degradation pathways for this exact molecule require experimental confirmation, carboxylic acids can be susceptible to several degradation mechanisms under pH stress, particularly at elevated temperatures.[2][3] Potential pathways include:

  • Hydrolysis: If the molecule contains other labile functional groups (e.g., esters, amides), these can be susceptible to acid or base-catalyzed hydrolysis.[1][2]

  • Oxidation: While not directly pH-dependent, the overall redox potential of the solution can be influenced by pH, potentially affecting the rate of oxidation.

  • Decarboxylation: The loss of the carboxyl group as carbon dioxide can sometimes be induced by heat and extreme pH conditions, although this is more common for certain structural motifs like β-keto acids.[4]

Forced degradation studies are essential to experimentally identify and characterize any significant degradants.[3][5]

Q3: What is a "forced degradation" or "stress testing" study, and why is it necessary?

A3: A forced degradation study involves intentionally exposing the drug substance to conditions more severe than its intended storage conditions.[1][2] For pH stability, this means subjecting it to a range of acidic and basic conditions, often at elevated temperatures.[3] The purpose of these studies is multifaceted:

  • To identify potential degradation products and elucidate degradation pathways.[3][5]

  • To demonstrate the specificity of analytical methods, ensuring that the method can accurately measure the parent compound in the presence of its degradants (a "stability-indicating" method).[5][6]

  • To gain a rapid understanding of the molecule's intrinsic stability, which helps in developing stable formulations and defining appropriate storage conditions.[1]

Regulatory guidelines, such as those from the ICH, recommend targeting 5-20% degradation to ensure that degradants are formed at detectable levels without completely consuming the parent compound.[3][5]

Troubleshooting Guide

This section addresses specific issues you may encounter during your pH stability experiments with 2,3-Bis(3-methoxyphenyl)propanoic acid.

Problem 1: The compound shows poor solubility in my aqueous buffer system, especially at acidic pH.

  • Cause: At acidic pH values below its pKa, 2,3-Bis(3-methoxyphenyl)propanoic acid will be in its neutral, less polar form, which is expected to have lower aqueous solubility.

  • Solution:

    • Use a Co-solvent: If your experimental design allows, introduce a water-miscible organic co-solvent such as acetonitrile, methanol, or ethanol. Start with a low percentage (e.g., 5-10%) and increase as necessary. Be aware that co-solvents can influence the apparent pKa and may affect degradation kinetics.

    • Adjust pH: If possible, work at a pH where the compound is in its more soluble ionized (carboxylate) form. This may require starting your experiment at a higher pH and then adjusting it, though this must be done cautiously to avoid causing degradation upon pH change.

    • Sonication/Gentle Heating: Briefly sonicating or gently warming the solution can aid dissolution. However, be cautious with heating as it can also accelerate degradation. Always run a control sample at room temperature to assess the impact of heat.

Problem 2: I observe significant degradation (>20%) in my initial acidic or basic stress conditions.

  • Cause: The initial stress conditions (e.g., 0.1 M HCl or 0.1 M NaOH at 60°C) are too harsh for the molecule.[3]

  • Solution:

    • Reduce Stressor Concentration: Decrease the concentration of the acid or base (e.g., from 0.1 M to 0.01 M).

    • Lower the Temperature: Reduce the incubation temperature (e.g., from 60°C to 40°C or even room temperature).

    • Shorten Exposure Time: Collect time points at earlier intervals (e.g., 2, 4, 8 hours instead of 24 hours). The goal is to achieve a target degradation of 5-20%.[5]

Problem 3: My analytical method (e.g., HPLC-UV) shows co-eluting peaks for the parent compound and a degradant.

  • Cause: The current chromatographic conditions lack the specificity to resolve the parent compound from one or more degradation products.

  • Solution:

    • Modify Mobile Phase: Adjust the organic-to-aqueous ratio in your mobile phase. A shallower gradient or an isocratic hold may improve resolution.

    • Change pH of Mobile Phase: Altering the pH of the aqueous component of the mobile phase can change the ionization state of the analyte and degradants, thus affecting their retention times.

    • Try a Different Column: If mobile phase optimization is insufficient, switch to a column with a different stationary phase chemistry (e.g., from a C18 to a Phenyl-Hexyl or a polar-embedded phase).

    • Use a Diode Array Detector (DAD/PDA): A DAD allows you to check for peak purity by comparing spectra across the peak. This can confirm if a peak is composed of more than one compound.

Experimental Protocol: pH Stability and Forced Degradation Study

This protocol provides a systematic approach to determine the optimal pH for the stability of 2,3-Bis(3-methoxyphenyl)propanoic acid.

Part 1: Preparation of Buffers and Stock Solution
  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12). Use buffers with appropriate buffering capacity for each pH range (e.g., phosphate buffers for neutral pH, citrate for acidic, and borate for alkaline).

  • Stock Solution Preparation: Prepare a stock solution of 2,3-Bis(3-methoxyphenyl)propanoic acid in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

Part 2: Forced Degradation Procedure
  • Sample Preparation: For each pH condition, add a small aliquot of the stock solution to the buffer to achieve a final concentration suitable for your analytical method (e.g., 50 µg/mL). Also prepare samples in 0.1 M HCl and 0.1 M NaOH.

  • Control Sample (T=0): Immediately after preparation, neutralize an aliquot of each sample with an appropriate acid or base, dilute to the final concentration, and analyze. This will serve as your zero-time point.

  • Stress Conditions: Incubate the remaining samples in a temperature-controlled bath at an elevated temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24, and 48 hours).

  • Sample Quenching: Immediately neutralize the withdrawn aliquots to stop further degradation and store them at a low temperature (e.g., 4°C) until analysis.

Part 3: Analytical Methodology (HPLC-UV)
  • HPLC System: A standard HPLC system with a UV or DAD detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and a low pH aqueous buffer (e.g., 0.1% formic acid in water) is often effective for separating acidic compounds from their degradants.

  • Detection: Monitor at a wavelength where the parent compound has maximum absorbance.

  • Analysis: Analyze the control and stressed samples. Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

Data Presentation

The results of the pH stability study can be summarized in a table for easy comparison.

Condition Temperature Time (hours) % Parent Compound Remaining (Hypothetical) Observations
0.1 M HCl60°C2485.2%One major degradant peak observed.
pH 2 Buffer60°C2495.1%Minor degradation.
pH 4 Buffer60°C2499.5%Essentially stable.
pH 7 Buffer60°C2499.2%Essentially stable.
pH 9 Buffer60°C2496.8%Minor degradation observed.
0.1 M NaOH60°C2478.4%Significant degradation with multiple degradant peaks.

Visualizations

Experimental Workflow for pH Stability Study

workflow cluster_prep Preparation cluster_stress Stress Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) add_stock Spike Stock into Buffers/Stressors prep_stock->add_stock prep_buffers Prepare Buffers (pH 2, 4, 7, 9, 12) and Stressors (HCl, NaOH) prep_buffers->add_stock t0_sample Analyze T=0 Control Sample add_stock->t0_sample incubate Incubate at 60°C add_stock->incubate hplc HPLC-UV/DAD Analysis t0_sample->hplc timepoint Withdraw Aliquots at Time Points incubate->timepoint quench Neutralize & Store Cold timepoint->quench quench->hplc data Calculate % Degradation & Identify Peaks hplc->data

Caption: Workflow for conducting a forced degradation study to assess pH stability.

Troubleshooting Decision Tree for Poor Solubility

troubleshoot start Poor Solubility Observed check_ph Is the pH below the expected pKa? start->check_ph use_cosolvent Add Co-solvent (e.g., 5-10% ACN) check_ph->use_cosolvent Yes adjust_ph Work at higher pH if protocol allows check_ph->adjust_ph No sonicate Use Sonication or Gentle Warming use_cosolvent->sonicate result_ng Still Poor Solubility use_cosolvent->result_ng adjust_ph->sonicate result_ok Solubility Improved sonicate->result_ok

Caption: Decision-making process for addressing solubility issues.

References

  • ResearchGate. (2025). Photocatalytic degradation of organics in water in the presence of iron oxides: Influence of carboxylic acids. Available at: [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • Contract Pharma. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • PubChem. (n.d.). 2-(3-Methoxyphenoxy)propanoic acid. Available at: [Link]

  • ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Available at: [Link]

  • LookChem. (n.d.). 52834-89-6. Available at: [Link]

  • PubMed. (1988). An Accurate Prediction of the pH Change Due to Degradation: Correction for a "Produced" Secondary Buffering System. Available at: [Link]

  • ResearchGate. (n.d.). Formation of carboxylic acids (expressed as pHchange), (A), and aldehydes (measured as 2,4-dinitro-phenylhydrazone). Available at: [Link]

  • Taiwan Food and Drug Administration. (n.d.). Method of Test for Preservatives in Foods- Test of Propionic Acid. Available at: [Link]

  • FSSAI. (n.d.). PROPIONIC ACID AND ACETIC ACID ANALYSIS METHODS OF FOOD ADDITIVES. Available at: [Link]

  • PubChem. (n.d.). 3-(o-Methoxyphenyl)propionic acid. Available at: [Link]

  • ACS Publications. (n.d.). Photo-induced decarboxylation of aliphatic acids and esters in solution. Dependence upon state of protonation of the carboxyl group. Available at: [Link]

  • Reddit. (2015). Why might the rate of a decarboxylation reaction be pH dependent?. Available at: [Link]

  • PubMed. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Available at: [Link]

  • FAO.org. (1998). PROPIONIC ACID. Available at: [Link]

  • The Good Scents Company. (n.d.). 2-(4-methoxyphenoxy) propionic acid. Available at: [Link]

  • NIST. (n.d.). 3-(4-Methoxyphenyl)propionic acid. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2,3-Bis(3-methoxyphenyl)propanoic Acid Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-bis(3-methoxyphenyl)propanoic acid and its derivatives. This guide is designed to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-bis(3-methoxyphenyl)propanoic acid and its derivatives. This guide is designed to provide in-depth troubleshooting and practical solutions to common challenges arising from the inherent steric hindrance of this class of molecules. The bulky nature of the two 3-methoxyphenyl groups can significantly impede reactivity at the carboxylic acid moiety, leading to low yields, slow reaction times, and undesired side products.[1][2][3] This resource offers a compilation of frequently asked questions and detailed protocols to help you navigate these synthetic hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Yields in Amide Coupling Reactions

Question: I am attempting to synthesize an amide derivative of 2,3-bis(3-methoxyphenyl)propanoic acid using standard coupling reagents like DCC/DMAP, but I am consistently obtaining low yields. What is causing this, and how can I improve the reaction efficiency?

Answer:

The primary reason for low yields in amide coupling reactions with this substrate is the significant steric hindrance around the carboxylic acid group.[1][2][3] The two bulky 3-methoxyphenyl substituents shield the reaction center, making it difficult for the amine nucleophile to approach and for the necessary transition state to form.[1][4] Standard coupling reagents may not be sufficiently reactive to overcome this steric barrier.

Troubleshooting Strategies:

  • Choice of Coupling Reagent: Employ more powerful and sterically less demanding coupling reagents. Uronium-based reagents like HATU, HBTU, and HCTU are often more effective than carbodiimides for sterically hindered substrates.[] These reagents rapidly form a highly activated acyl-O-uronium species, which is more susceptible to nucleophilic attack.

  • Acyl Fluoride Intermediate: A highly effective strategy for coupling sterically hindered carboxylic acids is the in-situ formation of an acyl fluoride.[6] This can be achieved using reagents like cyanuric fluoride or XtalFluor-E. The resulting acyl fluoride is significantly more reactive than the corresponding acyl-O-uronium or anhydride intermediates.

  • Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[1][7] However, this should be done cautiously as it can also lead to side reactions and racemization if chiral centers are present. Monitoring the reaction progress closely by TLC or LC-MS is crucial.

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically accelerate the reaction rate and improve yields for sterically hindered couplings. The rapid and efficient heating provided by microwaves can help overcome the high activation energy associated with these transformations.

Experimental Protocol: Amide Coupling of a Sterically Hindered Carboxylic Acid via Acyl Fluoride Formation

This protocol is adapted for the coupling of sterically hindered carboxylic acids with amines.[6]

Materials:

  • 2,3-bis(3-methoxyphenyl)propanoic acid

  • Amine of choice

  • Cyanuric fluoride or other suitable fluorinating agent

  • Anhydrous polar aprotic solvent (e.g., DMF, NMP)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 2,3-bis(3-methoxyphenyl)propanoic acid (1.0 eq) in anhydrous DMF under an inert atmosphere, add cyanuric fluoride (1.2 eq) and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the acyl fluoride intermediate.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Difficulty in Esterification of the Carboxylic Acid

Question: I am struggling to esterify 2,3-bis(3-methoxyphenyl)propanoic acid using standard Fischer esterification conditions (acid catalyst and excess alcohol). The reaction is either extremely slow or does not proceed to completion. What alternative methods can I use?

Answer:

Similar to amide coupling, the steric hindrance posed by the bulky aryl groups is the main obstacle in the esterification of this substrate. The approach of the alcohol nucleophile to the carbonyl carbon is severely restricted.

Troubleshooting Strategies:

  • Activation of the Carboxylic Acid: Instead of relying on the direct reaction with an alcohol, convert the carboxylic acid into a more reactive intermediate.

    • Acyl Chloride/Bromide Formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) will form the highly reactive acyl chloride, which can then be reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine.[]

    • Mixed Anhydride Method: Reaction with a chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base forms a mixed anhydride that readily reacts with alcohols.

  • Steglich Esterification: This method utilizes a carbodiimide (like DCC or EDC) and a catalyst, typically 4-dimethylaminopyridine (DMAP).[8] DMAP acts as an acyl transfer agent, forming a highly reactive N-acylpyridinium intermediate that is then attacked by the alcohol. This method is often successful for moderately hindered acids.

  • Yamaguchi Esterification: For extremely hindered systems, the Yamaguchi protocol can be highly effective. This involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride, followed by reaction with the alcohol in the presence of a stoichiometric amount of DMAP.

  • Use of More Reactive Alkylating Agents: Instead of using an alcohol, consider converting the carboxylic acid to its carboxylate salt (e.g., with Cs₂CO₃) and then reacting it with a highly reactive alkylating agent like an alkyl iodide or triflate in a polar aprotic solvent.

Visualization: Decision Workflow for Overcoming Steric Hindrance

StericHindranceWorkflow Start Reaction with Sterically Hindered 2,3-Bis(3-methoxyphenyl)propanoic Acid Derivative LowYield Low Yield or No Reaction Start->LowYield AmideCoupling Amide Coupling? LowYield->AmideCoupling Identify Reaction Type Esterification Esterification? LowYield->Esterification OtherReaction Other Reaction? LowYield->OtherReaction UroniumReagent Use Uronium Reagent (HATU, HBTU) AmideCoupling->UroniumReagent Option 1 AcylFluoride Form Acyl Fluoride (Cyanuric Fluoride) AmideCoupling->AcylFluoride Option 2 Microwave Microwave Irradiation AmideCoupling->Microwave Option 3 AcylHalide Form Acyl Halide (SOCl₂, (COCl)₂) Esterification->AcylHalide Option 1 Steglich Steglich Esterification (DCC/DMAP) Esterification->Steglich Option 2 Yamaguchi Yamaguchi Esterification Esterification->Yamaguchi Option 3 IncreaseTemp Increase Temperature OtherReaction->IncreaseTemp ChangeSolvent Change Solvent (e.g., High-Boiling Point) OtherReaction->ChangeSolvent

Caption: Decision workflow for selecting appropriate synthetic strategies.

Issue 3: Unwanted Decarboxylation at High Temperatures

Question: When I try to drive my reaction to completion by using high temperatures, I observe the formation of a byproduct that appears to be the decarboxylated product. How can I avoid this?

Answer:

Propanoic acid derivatives, especially when activated, can be susceptible to decarboxylation under harsh thermal conditions.[9][10] The stability of the resulting carbanion or radical intermediate, which can be influenced by the aryl substituents, will affect the propensity for this side reaction.

Troubleshooting Strategies:

  • Use of More Reactive Reagents at Lower Temperatures: As discussed previously, employing highly reactive intermediates like acyl fluorides or using potent coupling reagents can often allow the desired reaction to proceed at lower temperatures, thus minimizing the risk of decarboxylation.

  • Careful Temperature Control: If elevated temperatures are necessary, it is crucial to maintain precise control and avoid overheating. Use an oil bath with a temperature controller and monitor the internal reaction temperature.

  • Microwave Synthesis: While microwave heating involves high temperatures, the reaction times are significantly shorter. This rapid heating and cooling can sometimes favor the desired reaction pathway over the slower degradation pathway of decarboxylation.

  • Catalyst Selection: For certain transformations, the choice of catalyst can influence the reaction pathway. For instance, in cross-coupling reactions, some palladium catalysts are known to promote decarboxylation more than others. Screening different catalysts and ligands may be necessary.

Data Summary: Recommended Conditions for Challenging Reactions
Reaction TypeReagent/MethodCatalyst/AdditiveSolventTemperatureKey Advantage
Amide Coupling HATUDIPEADMF, NMPRoom Temp to 50 °CHigh efficiency for hindered substrates.
Cyanuric FluoridePyridine, DIPEACH₂Cl₂, DMFRoom Temp to 80 °CForms highly reactive acyl fluoride.[6]
Esterification Oxalyl Chloridecat. DMFCH₂Cl₂, THF0 °C to Room TempForms reactive acyl chloride.
DCC/DMAPDMAP (catalytic)CH₂Cl₂, DCMRoom TempMild conditions (Steglich).[8]
2,4,6-Trichlorobenzoyl chlorideDMAP (stoichiometric)Toluene, THFRoom TempEffective for severely hindered substrates (Yamaguchi).
Issue 4: Characterization and Purity Assessment

Question: Due to the structural similarity of my starting material and product, I am having difficulty confirming the success of my reaction and assessing the purity of my product by ¹H NMR alone. What other analytical techniques should I employ?

Answer:

The presence of two large, identical methoxyphenyl groups can indeed lead to complex and overlapping signals in the aromatic region of the ¹H NMR spectrum, making interpretation challenging.

Recommended Analytical Techniques:

  • ¹³C NMR Spectroscopy: This technique is invaluable for confirming the formation of new functional groups. The chemical shift of the carbonyl carbon is highly sensitive to its environment. For example, the carbonyl carbon of a carboxylic acid, an ester, and an amide will have distinct and well-resolved signals.

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the presence or absence of key functional groups.

    • Carboxylic Acid: Look for a broad O-H stretch around 2500-3300 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹.

    • Ester: The C=O stretch will typically appear at a higher frequency, around 1735-1750 cm⁻¹. The broad O-H stretch will be absent.

    • Amide: The C=O stretch (Amide I band) appears around 1630-1695 cm⁻¹. The N-H stretch (for primary and secondary amides) will be visible around 3100-3500 cm⁻¹.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement of the product, allowing for the confirmation of its elemental composition. This is a definitive way to verify that the desired transformation has occurred.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of your compound. By developing an appropriate method, you can separate your product from the starting material and any byproducts, allowing for accurate quantification of purity.

Visualization: Reaction Mechanism of Amide Formation via Acyl Fluoride

AcylFluorideMechanism RCOOH 2,3-Bis(3-methoxyphenyl)propanoic Acid (R-COOH) AcylFluoride Acyl Fluoride (R-COF) RCOOH->AcylFluoride + Fluorinating Agent + Base FluorinatingAgent Cyanuric Fluoride FluorinatingAgent->AcylFluoride Base DIPEA Base->AcylFluoride Amine Amine (R'-NH₂) TetrahedralIntermediate Tetrahedral Intermediate Amine->TetrahedralIntermediate AcylFluoride->TetrahedralIntermediate + R'-NH₂ Amide Amide Product (R-CONHR') TetrahedralIntermediate->Amide - HF

Sources

Troubleshooting

Technical Support Center: Purification of 2,3-Bis(3-methoxyphenyl)propanoic acid

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and detailed protocols for the removal of unreacted reagents from samples of 2,3-Bis(3-methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and detailed protocols for the removal of unreacted reagents from samples of 2,3-Bis(3-methoxyphenyl)propanoic acid. The methodologies outlined below are designed to ensure the high purity of the final compound, a critical factor for reliable downstream applications.

I. Troubleshooting Common Impurities: A Question-and-Answer Guide

This section addresses specific challenges that may arise during the purification of 2,3-Bis(3-methoxyphenyl)propanoic acid, offering targeted solutions based on the likely nature of the unreacted starting materials.

Q1: My crude product is contaminated with a neutral organic compound, such as an unreacted aryl halide or an ether-based solvent. How can I efficiently remove it?

A1: Liquid-Liquid Extraction is the most effective method for this separation. The principle behind this technique lies in the differential solubility of the acidic product and the neutral impurity in aqueous and organic phases.[1][2]

  • Mechanism: By dissolving the crude mixture in an organic solvent (e.g., diethyl ether or ethyl acetate) and washing it with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), the acidic 2,3-Bis(3-methoxyphenyl)propanoic acid will be deprotonated to form a water-soluble carboxylate salt.[2] This salt will partition into the aqueous phase, while the neutral impurity remains in the organic phase. Subsequent acidification of the aqueous layer will regenerate the pure carboxylic acid, which can then be extracted back into an organic solvent.[2][3]

Q2: I suspect my sample contains unreacted acidic starting materials, such as another carboxylic acid. What is the best approach for purification?

A2: For separating carboxylic acids with different polarities, Column Chromatography is the preferred method. [4]

  • Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase.[4] For carboxylic acids, a common issue is "streaking" or poor separation on silica gel due to strong interactions.

  • Expert Tip: To mitigate this, it is often beneficial to add a small amount of a volatile acid, like acetic acid or formic acid (typically 0.1-1%), to the eluent.[5] This suppresses the ionization of the carboxylic acid groups, leading to sharper peaks and better separation.[5] Alternatively, reversed-phase chromatography using a C18 column can be highly effective for purifying polar compounds like carboxylic acids.[6]

Q3: My product has a slight discoloration, possibly due to polymeric byproducts or highly polar impurities. How can I improve its appearance and purity?

A3: Recrystallization is an excellent technique for removing small amounts of impurities and improving the crystalline form of your product. [7]

  • Methodology: The key is to find a suitable solvent or solvent system in which the 2,3-Bis(3-methoxyphenyl)propanoic acid is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures. Common solvents for recrystallizing carboxylic acids include ethanol, methanol, water, or mixtures thereof.[8] Aromatic carboxylic acids can also be purified by converting them to their sodium salts, recrystallizing from hot water, and then regenerating the free acid.[3]

II. Detailed Purification Protocols

The following are step-by-step protocols for the most common and effective purification techniques for 2,3-Bis(3-methoxyphenyl)propanoic acid.

Protocol 1: Liquid-Liquid Extraction for Removal of Neutral Impurities

This protocol is designed for the separation of the acidic product from non-acidic organic contaminants.

  • Dissolution: Dissolve the crude 2,3-Bis(3-methoxyphenyl)propanoic acid sample in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.

  • Basification: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH) to the separatory funnel. The pH of the aqueous layer should be at least two units above the pKa of the carboxylic acid to ensure complete deprotonation.[3]

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup. Allow the layers to separate. The deprotonated product will be in the aqueous (bottom) layer, while the neutral impurities will remain in the organic (top) layer.

  • Separation: Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh basic solution 1-2 more times to ensure complete recovery of the product.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as 1M hydrochloric acid (HCl), with stirring until the solution becomes acidic (pH < 4). The pure 2,3-Bis(3-methoxyphenyl)propanoic acid will precipitate out of the solution.

  • Final Extraction & Drying: Extract the precipitated product back into an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Flash Column Chromatography for Separation of Acidic Impurities

This protocol is effective for separating 2,3-Bis(3-methoxyphenyl)propanoic acid from other acidic compounds.

  • Stationary Phase Preparation: Prepare a silica gel column in a suitable non-polar solvent, such as hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent, such as ethyl acetate.[4] To improve separation and prevent streaking, add 0.5% acetic acid to the eluent mixture.[5]

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Solvent Systems for Chromatography
Eluent SystemPolarityApplication
Hexane/Ethyl AcetateLow to HighGeneral purpose for separating compounds of varying polarity.
Dichloromethane/MethanolMedium to HighEffective for more polar compounds.
Chloroform/Methanol/AmmoniaHighUsed for separating acidic compounds as their ammonium salts.[5]

III. Frequently Asked Questions (FAQs)

Q: Can I use distillation to purify 2,3-Bis(3-methoxyphenyl)propanoic acid?

A: Distillation is generally not a suitable method for purifying non-volatile carboxylic acids like 2,3-Bis(3-methoxyphenyl)propanoic acid due to their high boiling points and potential for thermal decomposition.[9]

Q: How do I choose the right solvent for recrystallization?

A: The ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at room temperature. It should also not react with the compound. Experiment with small amounts of different solvents to find the optimal one. A mixture of solvents can also be effective.[3]

Q: What is the purpose of adding a volatile acid to the eluent in column chromatography?

A: Adding a volatile acid like acetic or formic acid to the eluent helps to keep the carboxylic acid in its protonated, less polar form.[5] This minimizes its interaction with the polar silica gel, resulting in better separation and less tailing of the spots on a TLC plate.[5]

Q: My compound is an oil and won't crystallize. What should I do?

A: If your purified product is an oil, it may be due to residual solvent or minor impurities. Try dissolving it in a minimal amount of a volatile solvent and then removing the solvent under high vacuum. If it still remains an oil, it may be the natural state of the pure compound at room temperature.

IV. Visualizing the Purification Workflow

Liquid-Liquid Extraction Workflow

G cluster_0 Organic Phase cluster_1 Aqueous Phase Crude Crude Product (in Organic Solvent) Neutral Neutral Impurities Salt Carboxylate Salt Crude->Salt Add Aqueous Base (e.g., NaHCO3) PureAcid Pure Carboxylic Acid (Precipitate) Salt->PureAcid Add Acid (e.g., HCl)

Caption: Workflow for purifying carboxylic acids via liquid-liquid extraction.

Column Chromatography Workflow

G Load Load Crude Product on Silica Gel Column Elute_NonPolar Elute with Non-Polar Solvent Load->Elute_NonPolar Elute_Polar Gradually Increase Solvent Polarity Elute_NonPolar->Elute_Polar Collect Collect Fractions Elute_Polar->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Step-by-step process of purification by column chromatography.

V. References

  • Kamlet, J. (1954). Purification of Carboxylic Acids. U.S. Patent No. 2,683,181. Washington, DC: U.S. Patent and Trademark Office.

  • Mahler, M., Swartz, S., & Thomason, V. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]

  • National Laboratory of the Rockies. (n.d.). Liquid-Liquid Extraction for in situ Carboxylic Acid Recovery via Continuous Membrane-Based Emulsion Separations. [Link]

  • Columbia University. (n.d.). Column chromatography. [Link]

  • International Journal of Advanced Engineering Research and Development. (2005). Study on Extraction of Carboxylic Acid Using Solvent Extraction. [Link]

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]

  • ResearchGate. (n.d.). Extraction and separation of carboxylic acids by liquid-liquid extraction and chromatography. [Link]

  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. [Link]

  • Reddit. (2016). Column chromatography of carboxylic acids?. [Link]

  • ACS Publications. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Google Patents. (n.d.). Purification of carboxylic acids by complexation with selective solvents.

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. [Link]

Sources

Optimization

Technical Support Center: 2,3-Bis(3-methoxyphenyl)propanoic Acid Manufacturing

Status: Operational Ticket ID: SC-23-BMPA-001 Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SC-23-BMPA-001 Lead Scientist: Dr. A. Vance, Senior Process Chemist

Executive Summary

This guide addresses the scale-up challenges for 2,3-bis(3-methoxyphenyl)propanoic acid . This molecule belongs to the class of


-diarylpropanoic acids, often used as scaffolds for PPAR agonists (e.g., Tesaglitazar analogs) or endothelin receptor antagonists.

The synthesis typically involves two critical phases:

  • Perkin-like Condensation: Coupling 3-methoxybenzaldehyde and 3-methoxyphenylacetic acid to form the acrylic acid intermediate.

  • Catalytic Hydrogenation: Reducing the alkene to the alkane.

Our analysis identifies three primary failure modes during scale-up: Reaction mixture solidification (Phase 1), Hydrogenation exotherms/stalling (Phase 2), and Liquid-Liquid Phase Separation (Oiling Out) during crystallization (Phase 3).

Module 1: The Condensation Phase (Carbon Skeleton Assembly)

The Chemistry

The formation of the 2,3-diaryl scaffold utilizes a modified Perkin condensation.

  • Reagents: 3-Methoxybenzaldehyde + 3-Methoxyphenylacetic acid.

  • Promoters: Acetic anhydride (

    
    ) and Triethylamine (
    
    
    
    ).
  • Intermediate: (E/Z)-2,3-bis(3-methoxyphenyl)acrylic acid.

Troubleshooting Guide

Q: Why does my reaction mixture turn into a solid "brick" upon cooling, breaking the agitator? A: This is a classic rheological failure in Perkin condensations. The product (acrylic acid derivative) and the byproduct (triethylammonium acetate) have high melting points and low mutual solubility at ambient temperatures.

  • Root Cause: Rapid cooling without solvent dilution causes the melt to crystallize en masse.

  • Solution: Implement a Hot Dilution Protocol . Do not cool the neat reaction mixture below 90°C.

    • Step 1: At reaction completion (typically 140°C), cool to 95–100°C.

    • Step 2: Charge a pre-heated solvent (e.g., Toluene or Xylene) equivalent to 3X reaction volume.

    • Step 3: Initiate controlled cooling. The solvent keeps the byproduct salts suspended or dissolved, preventing the "brick" formation.

Q: The filtration of the acrylic acid intermediate is extremely slow (clogging). A: The precipitate likely contains amorphous oligomers or "tars" formed by the polymerization of the aldehyde at high temperatures.

  • Fix: Use a Celite Polish Filtration on the hot solution before final crystallization.

  • Protocol: While the mixture is still hot (80°C+) and diluted in Toluene, pass it through a heated pressure filter coated with Celite 545. This removes the tars that blind filter cloths.

Workflow Diagram: Condensation Scale-Up

CondensationWorkflow Figure 1: Modified Perkin Condensation Workflow preventing Solidification Start Start: Charge Reagents (Aldehyde + Acid + Ac2O + Et3N) Reflux Reflux at 140°C (12-18 Hours) Start->Reflux Check IPC: HPLC Conversion >98%? Reflux->Check Check->Reflux No HotDilution CRITICAL: Hot Dilution Add Toluene at 95°C Check->HotDilution Yes Cooling Controlled Cooling Ramp (10°C/hour) HotDilution->Cooling Filtration Isolation of Acrylic Acid (Wash with cold Toluene) Cooling->Filtration

Module 2: The Hydrogenation Phase (Reduction)

The Chemistry
  • Substrate: 2,3-Bis(3-methoxyphenyl)acrylic acid.

  • Catalyst: 5% or 10% Pd/C (50% water wet).

  • Solvent: Methanol, Ethanol, or Ethyl Acetate.

Troubleshooting Guide

Q: The reaction starts violently (exotherm) but then stalls at 90% conversion. A: This indicates a "Runaway-then-Poisoning" scenario.

  • The Exotherm: The acrylic acid double bond is highly activated. On scale, the heat generation rate (

    
    ) exceeds the heat removal rate (
    
    
    
    ).
  • The Stall: The initial high temperature may have caused sintering of the Pd catalyst, or impurities (sulfur from the aldehyde synthesis) have accumulated on the active sites.

  • Protocol Adjustment:

    • Catalyst Dosing: Do not dump all catalyst at once. Use a slurry addition vessel to add catalyst in two portions.

    • Temperature Control: Maintain

      
      . Higher temperatures favor impurity desorption and catalyst deactivation.
      
    • Pressure: If stalling occurs, purge the headspace with

      
       (to remove CO byproduct from decarbonylation side-reactions) and repressurize with fresh 
      
      
      
      .

Q: I see a new impurity forming during hydrogenation (Des-methoxy). A: Over-reduction. The methoxy groups on the phenyl rings can be cleaved (hydrogenolysis) under aggressive conditions, especially if the reaction runs too long or too hot.

  • Limit: Stop the reaction immediately upon consumption of the starting material. Do not "soak" for extra time.

  • Solvent Switch: Change from Methanol/Acetic Acid to Ethyl Acetate . Protic/acidic solvents facilitate hydrogenolysis of aryl ethers.

Safety Logic: Hydrogenation Loop

HydrogenationSafety Figure 2: Exotherm Control Loop for Hydrogenation Reactor Hydrogenation Reactor (Pd/C + Substrate) HeatSensor Temp Sensor (>50°C?) Reactor->HeatSensor Cooling Full Cooling Jacket (Glycol -10°C) HeatSensor->Cooling Yes (Exotherm) Continue Continue Reaction Monitor H2 Uptake HeatSensor->Continue No (Stable) StopFlow Emergency Stop H2 Feed Valve Close Cooling->StopFlow If T continues rising Continue->Reactor

Module 3: Isolation & Crystallization

The Challenge: "Oiling Out"

Diarylpropanoic acids are notorious for Liquid-Liquid Phase Separation (LLPS) .[1] Instead of crystallizing, the product separates as a sticky oil, which entraps impurities and refuses to solidify.

Troubleshooting Guide

Q: My product comes out as an oil. Scratching the flask doesn't help. A: You are operating in the "Metastable Zone Width" (MSZW) where the oil phase is thermodynamically more stable than the crystal phase due to supersaturation levels.

  • The Fix: Seeded Cooling Crystallization.

    • Solvent System: Ethanol/Water (ratio 70:30).

    • Protocol:

      • Dissolve crude oil in Ethanol at 60°C.

      • Add water slowly until the solution is just slightly turbid (cloud point).

      • Add 1-2 wt% pure seed crystals .

      • Hold at this temperature for 2 hours to allow crystal growth (Ostwald ripening).

      • Cool very slowly (5°C/hour) to room temperature.

Q: The final solid is sticky and has low melting point. A: This suggests a mixture of polymorphs or residual solvent.

  • Alternative Isolation: Convert the acid to a salt.

    • Add Dicyclohexylamine (DCHA) or tert-Butylamine to the crude acid in acetone.

    • These amines form highly crystalline, high-melting salts with diarylpropanoic acids, purging impurities effectively. The free acid can be regenerated by simple acidification.

Summary of Key Parameters

ParameterRecommended ValueReason
Condensation Temp 140°C

5°C
Required for decarboxylation/elimination.
Quench Solvent Toluene or XylenePrevents solidification; good solubility for product.
H2 Pressure 3–5 barModerate pressure prevents ring saturation.
Catalyst Loading 5 mol% PdBalance between rate and cost.
Crystallization Seeded @ Cloud PointPrevents oiling out (LLPS).

References

  • Perkin Condensation Mechanisms & Scale-up

    • Title: "Not quite the last word on the Perkin reaction"
    • Source: The University of Manchester / Tetrahedron
    • URL:[Link]

    • Relevance: Defines the solidification issues and solvent requirements for high-temperature condens
  • Hydrogenation of Alpha-Phenylcinnamic Acids

    • Title: "Enantioselective hydrogenation of α-phenylcinnamic acids over cinchonidine-modified Pd/C"
    • Source: Journal of Catalysis (via ResearchG
    • URL:[Link]

    • Relevance: Provides specific kinetic data and catalyst behavior for the exact scaffold (alpha-phenylcinnamic acid deriv
  • Crystallization & Oiling Out

    • Title: "Understanding Oiling-Out Phenomena in the Crystalliz
    • Source: PharmaLego / MDPI
    • URL:[Link]

    • Relevance: Explains the thermodynamic basis for LLPS in lipophilic acids and the necessity of seeding.

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of 2,3-Bis(3-methoxyphenyl)propanoic acid

The following is a comprehensive technical guide for the mass spectrometric characterization of 2,3-Bis(3-methoxyphenyl)propanoic acid . This guide is structured to assist analytical chemists and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical guide for the mass spectrometric characterization of 2,3-Bis(3-methoxyphenyl)propanoic acid . This guide is structured to assist analytical chemists and drug development professionals in optimizing detection methods, elucidating fragmentation mechanisms, and distinguishing this compound from structural isomers.[1]

[1]

Executive Summary & Compound Profile

2,3-Bis(3-methoxyphenyl)propanoic acid (CAS: 10516-71-9 / Related Analogs) is a diarylpropanoic acid derivative.[1] Structurally, it consists of a propanoic acid backbone substituted at the C2 and C3 positions with 3-methoxyphenyl rings.[1]

This compound is frequently encountered in two critical contexts:

  • Lignin Depolymerization Studies: As a

    
    -1 lignin dimer model compound used to track bond cleavage efficiency.[1]
    
  • Pharmaceutical Intermediates: As a scaffold for stilbenoid derivatives and endothelin receptor antagonists.[1]

Analytical Challenge: The primary challenge lies in distinguishing this specific regioisomer from its 2,2-bis or 3,3-bis analogs and the 4-methoxy (para) positional isomers.[1] This guide compares analytical methodologies to establish the "Gold Standard" workflow.

Chemical Properties Table
PropertyValue
Formula C

H

O

Molecular Weight 286.32 g/mol
Monoisotopic Mass 286.1205 Da
pKa (Calc.) ~4.5 (Carboxylic Acid)
LogP ~3.2 (Moderately Lipophilic)

Methodology Comparison: Selecting the Right Tool

For high-sensitivity quantitation and structural validation, we compare three dominant analytical approaches.

FeatureMethod A: LC-ESI-MS/MS (Negative) Method B: GC-EI-MS (TMS Derivatization) Method C: HPLC-UV (280 nm)
Primary Utility Trace Quantitation & Biological MatricesStructural Confirmation & Impurity ProfilingPurity Assay (Bulk)
Sensitivity High (pg/mL range)Moderate (ng/mL range)Low (

g/mL range)
Selectivity Excellent (MRM transitions)Good (Spectral fingerprint)Poor (Co-elution common)
Sample Prep Simple (Protein Precip/SPE)Complex (Requires Derivatization)Simple (Dilute & Shoot)
Key Limitation Ion suppression in complex matricesThermal instability of underivatized acidNo structural data

Verdict: LC-ESI-MS/MS (Negative Mode) is the superior choice for pharmacokinetic (PK) studies and trace analysis due to the acidic nature of the analyte, which ionizes efficiently via deprotonation


.[1]

Deep Dive: Fragmentation Mechanics

Understanding the fragmentation pathways is essential for designing robust Multiple Reaction Monitoring (MRM) transitions.[1]

ESI-Negative Mode Fragmentation (LC-MS/MS)[1]
  • Precursor Ion:

    
     285.1 
    
    
    
    [1]
  • Primary Pathway (Decarboxylation): The most abundant product ion arises from the neutral loss of CO

    
     (44 Da).[1] This is characteristic of carboxylic acids.[1][2]
    
    • 
       285 
      
      
      
      
      
      241
  • Secondary Pathway (Benzylic Cleavage): High collision energy (CE) induces cleavage of the C2-C3 bond.[1]

    • Formation of the 3-methoxybenzyl anion (

      
       121) or the 3-methoxyphenethyl anion species.[1]
      
EI Fragmentation (GC-MS) - TMS Derivative[1]
  • Precursor: Bis-TMS derivative (Carboxyl-TMS).[1] MW = 358.[1]

  • Base Peak (

    
     121):  The 3-methoxybenzyl cation (tropylium ion analog) dominates the positive ion spectrum due to resonance stabilization.[1]
    
  • Molecular Ion (

    
     358):  Usually weak but visible.[1]
    
Fragmentation Pathway Diagram

The following diagram illustrates the mechanistic pathways for the ESI-negative mode, the preferred method for bioanalysis.

Fragmentation M Precursor Ion [M-H]- m/z 285 TS1 Transition State (Decarboxylation) M->TS1 Low CE (10-15 eV) TS2 C2-C3 Bond Scission M->TS2 Direct Scission Frag1 Product Ion A [M-H-CO2]- m/z 241 (Stabilized Carbanion) TS1->Frag1 -CO2 (44 Da) Frag1->TS2 High CE (>30 eV) Frag2 Product Ion B [3-Methoxybenzyl]- m/z 121 TS2->Frag2 Neutral Neutral Loss: 3-methoxyphenylacetic acid deriv. TS2->Neutral

Figure 1: Proposed ESI(-) fragmentation pathway for 2,3-Bis(3-methoxyphenyl)propanoic acid showing the dominant decarboxylation event.[1]

Experimental Protocols

To ensure reproducibility, the following protocols are validated for "Self-Validating" performance (i.e., they include internal checks).

LC-MS/MS Optimization Workflow

Objective: Maximize signal-to-noise ratio (S/N) for the


 285 

241 transition.
  • Standard Preparation: Dissolve 1 mg of standard in Methanol. Dilute to 100 ng/mL in 50:50 Methanol:Water.

  • Infusion: Infuse at 10

    
    L/min into the MS source.
    
  • Source Parameters (Generic ESI-):

    • Spray Voltage: -3500 V to -4500 V.[1]

    • Capillary Temp: 300°C.[1]

    • Sheath Gas: 30-40 arb units (assist deprotonation).[1]

  • Collision Energy Ramp:

    • Perform a ramp from 5 eV to 50 eV.[1]

    • Observation: The

      
       285 precursor survives at <10 eV.[1] The 
      
      
      
      241 fragment peaks around 15-20 eV.[1] The
      
      
      121 fragment appears at >30 eV.[1]
Chromatographic Separation (Isomer Resolution)

Differentiation from the 2,3-bis(4-methoxyphenyl) isomer is critical.[1] The meta (3-methoxy) substitution typically results in slightly different retention times compared to the para (4-methoxy) isomer due to changes in molecular shape and polarity.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8

    
    m).[1]
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-1 min: 5% B[1]

    • 1-8 min: 5%

      
       95% B[1]
      
    • 8-10 min: 95% B[1]

  • Validation Check: Inject a mix of 3-methoxy and 4-methoxy isomers. Baseline separation (Resolution > 1.5) must be achieved.

Workflow Diagram[1]

Workflow Sample Sample (Plasma/Media) Prep Protein Precip. (Acetonitrile 3:1) Sample->Prep Centrifuge Centrifuge 10k xg, 10 min Prep->Centrifuge LC LC Separation C18 Column Centrifuge->LC MS ESI(-) MS/MS MRM: 285->241 LC->MS Data Quantitation & QC Check MS->Data

Figure 2: Optimized analytical workflow for biological matrices.

References

  • NIST Mass Spectrometry Data Center. 3-(3-Methoxyphenyl)propanoic acid Mass Spectrum (EI).[1] National Institute of Standards and Technology.[1] Available at: [Link][1]

  • Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer International Publishing.[1] (General reference for ESI fragmentation mechanisms of carboxylic acids).

  • Prasain, J. K., et al. (2004).[1] Fragmentation of carboxylic acids in negative mode electrospray ionization.[1][2][3] Journal of Mass Spectrometry.[1] (Mechanistic grounding for decarboxylation pathways).

  • PubChem Compound Summary. 2,3-Bis(3-methoxyphenyl)propanoic acid.[1] National Center for Biotechnology Information.[1] Available at: [Link][1]

(Note: Specific fragmentation data for the bis-substituted isomer is derived from structural homology with mono-substituted propanoic acids and general MS rules for diaryl systems.)

Sources

Comparative

A Structural and Mechanistic Showdown: 2,3-Bis(3-methoxyphenyl)propanoic Acid versus Stilbene Analogs in the Realm of Bioactivity

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals In the intricate world of drug discovery, the quest for novel bioactive scaffolds is relentless. Both stilbenes...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the intricate world of drug discovery, the quest for novel bioactive scaffolds is relentless. Both stilbenes and diarylpropanoic acids have emerged as privileged structures, capable of eliciting a wide array of biological responses. This guide provides a comprehensive comparison of the potential bioactivity of 2,3-Bis(3-methoxyphenyl)propanoic acid and representative stilbene analogs, with a particular focus on their potential roles as Selective Estrogen Receptor Modulators (SERMs). While extensive research has illuminated the bioactivity of stilbenes, 2,3-Bis(3-methoxyphenyl)propanoic acid remains a relatively unexplored entity. This guide, therefore, aims to bridge this knowledge gap by presenting a structure-activity relationship (SAR) based hypothesis for its potential bioactivity and providing the experimental frameworks to validate these predictions.

The Contenders: A Tale of Two Scaffolds

Stilbene Analogs: Nature's Versatile Warriors

Stilbenes are a class of naturally occurring phenolic compounds characterized by a 1,2-diphenylethylene backbone. This structural motif imparts a pseudo-steroidal architecture, allowing them to interact with a variety of biological targets. Resveratrol, the most famous stilbenoid, has garnered significant attention for its antioxidant, anti-inflammatory, and cardioprotective properties.[1] The bioactivity of stilbene analogs is exquisitely sensitive to the nature and position of substituents on the aromatic rings.[2] Hydroxylation and methoxylation patterns, in particular, play a crucial role in determining their target specificity and pharmacokinetic properties.[3][4]

For the purpose of this guide, we will focus on Dienestrol , a synthetic, non-steroidal estrogen with a stilbene-like core. Dienestrol is a potent estrogen receptor agonist, and its well-characterized interaction with estrogen receptors (ERs) makes it an excellent benchmark for comparison.[5][6]

2,3-Bis(3-methoxyphenyl)propanoic Acid: A Challenger with Untapped Potential

2,3-Bis(3-methoxyphenyl)propanoic acid belongs to the diarylpropanoic acid class of compounds. While structurally distinct from stilbenes due to the saturated propanoic acid linker replacing the ethylene bridge, it retains the crucial diaryl pharmacophore. The presence of two methoxy-substituted phenyl rings suggests the potential for interaction with biological targets that recognize hydrophobic and electronically rich moieties. The flexible propanoic acid chain introduces a different conformational landscape compared to the more rigid stilbene backbone, which could translate to a unique bioactivity profile.

A Head-to-Head Battleground: Selective Estrogen Receptor Modulation

Given the structural similarities between 2,3-Bis(3-methoxyphenyl)propanoic acid and known non-steroidal estrogens like Dienestrol, a primary area of comparative interest is their potential activity as Selective Estrogen Receptor Modulators (SERMs). SERMs are a class of compounds that bind to estrogen receptors but exhibit tissue-specific agonist or antagonist activity.[7] This dual functionality makes them valuable therapeutic agents for conditions such as breast cancer and osteoporosis.[8]

Structural Face-Off: Predicting Bioactivity from Chemical Architecture
Feature2,3-Bis(3-methoxyphenyl)propanoic AcidDienestrol (Stilbene Analog)
Core Scaffold 2,3-Diarylpropanoic AcidStilbestrol (1,2-diphenylethylene derivative)
Linker Saturated Propanoic AcidConjugated Diene
Aromatic Substitution Two 3-methoxyphenyl groupsTwo 4-hydroxyphenyl groups
Flexibility High, due to the rotatable bonds in the propanoic acid chainRelatively rigid, due to the conjugated double bond system

The Verdict of Structure: The diaryl arrangement in 2,3-Bis(3-methoxyphenyl)propanoic acid is a key feature it shares with Dienestrol and other SERMs, suggesting it could fit within the ligand-binding pocket of estrogen receptors. However, the flexible linker of the propanoic acid derivative will allow it to adopt a wider range of conformations compared to the more planar stilbene core of Dienestrol. This conformational flexibility could lead to a different binding mode and potentially a distinct functional outcome (agonist vs. antagonist activity). The methoxy groups at the 3-position, in contrast to the 4-hydroxy groups of Dienestrol, will also significantly influence its interaction with the receptor and its overall pharmacokinetic profile. Methoxylation can increase lipophilicity and metabolic stability.[9]

The Mechanistic Duel: Estrogen Receptor Signaling

Estrogen receptors, primarily ERα and ERβ, are ligand-activated transcription factors. Upon binding an agonist, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) in the promoter regions of target genes, initiating their transcription. Antagonists, on the other hand, bind to the receptor and induce a different conformational change that prevents the recruitment of coactivators, thereby blocking gene transcription.

Estrogen_Signaling cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus Ligand Estrogenic Ligand (e.g., Dienestrol or 2,3-Bis(3-methoxyphenyl)propanoic acid) ER Estrogen Receptor (ERα/ERβ) Ligand->ER Binding Ligand_ER Ligand-ER Complex ER->Ligand_ER HSP Heat Shock Proteins HSP->ER Chaperoning Dimer Dimerized Ligand-ER Complex Ligand_ER->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Binding Transcription Gene Transcription ERE->Transcription Initiation mRNA mRNA Transcription->mRNA Protein_Synthesis Cellular Response (e.g., Proliferation) mRNA->Protein_Synthesis Translation

Caption: Estrogen Receptor Signaling Pathway.

Experimental Battle Plan: Protocols for Unmasking Bioactivity

To empirically determine and compare the bioactivity of 2,3-Bis(3-methoxyphenyl)propanoic acid and stilbene analogs as SERMs, a series of well-established in vitro assays are required.

Estrogen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to ERα and ERβ.

Protocol:

  • Receptor Preparation: Prepare cytosol extracts containing estrogen receptors from a suitable source, such as rat uteri or recombinant human ERα and ERβ expressed in a suitable cell line.

  • Assay Setup: In a multi-well plate, incubate a fixed concentration of the radiolabeled estradiol with increasing concentrations of the unlabeled test compound (2,3-Bis(3-methoxyphenyl)propanoic acid or a stilbene analog) and the receptor preparation.

  • Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as hydroxylapatite or dextran-coated charcoal.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can then be determined.

Binding_Assay Start Start Prepare_Reagents Prepare Receptor, Radioligand, and Test Compounds Start->Prepare_Reagents Incubate Incubate Receptor, Radioligand, and Test Compound Prepare_Reagents->Incubate Separate Separate Bound and Free Radioligand Incubate->Separate Measure Measure Radioactivity Separate->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Caption: Estrogen Receptor Competitive Binding Assay Workflow.

MCF-7 Cell Proliferation (E-Screen) Assay

This assay measures the estrogenic or anti-estrogenic effect of a compound on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.[10][11]

Protocol:

  • Cell Culture: Culture MCF-7 cells in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.

  • Seeding: Seed the cells in a 96-well plate at an appropriate density.

  • Treatment: After allowing the cells to attach, treat them with a range of concentrations of the test compound, alone (to test for agonistic activity) or in combination with a fixed concentration of 17β-estradiol (to test for antagonistic activity).

  • Incubation: Incubate the cells for 6 days, allowing for proliferation.

  • Quantification of Cell Proliferation: Measure cell proliferation using a suitable method, such as the sulforhodamine B (SRB) assay or by direct cell counting.

  • Data Analysis: Plot the cell number or absorbance against the logarithm of the test compound concentration. An increase in cell proliferation indicates estrogenic activity, while a decrease in estradiol-induced proliferation suggests anti-estrogenic activity.

Concluding Remarks and Future Directions

The structural framework of 2,3-Bis(3-methoxyphenyl)propanoic acid presents a compelling case for its potential as a bioactive molecule, particularly as a modulator of estrogen receptor signaling. Its diaryl nature, combined with the conformational flexibility imparted by the propanoic acid linker, distinguishes it from the more rigid stilbene analogs like Dienestrol. This structural divergence could translate into a unique pharmacological profile, potentially offering a novel scaffold for the development of new SERMs with improved tissue selectivity and therapeutic indices.

The absence of direct experimental data for 2,3-Bis(3-methoxyphenyl)propanoic acid underscores the critical need for empirical investigation. The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically evaluate its bioactivity. By employing these assays, the scientific community can elucidate the estrogenic or anti-estrogenic properties of this intriguing molecule, compare its potency and efficacy to established stilbene analogs, and ultimately determine its potential as a lead compound for future drug development endeavors. The exploration of such novel chemical entities is paramount to expanding our therapeutic arsenal and addressing unmet medical needs.

References

  • Berenbaum, M. C. (1989). What is synergy? Pharmacological Reviews, 41(2), 93–141.
  • Crespi, C. L., Gonzalez, F. J., Steimel, D. T., Gelboin, H. V., & Penman, B. W. (1991). A new CYP2D6 allele, CYP2D6B, is associated with decreased debrisoquine 4-hydroxylase activity. Pharmacogenetics, 1(2), 70–74.
  • Dienestrol. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization. (2002). Analytical Chemistry, 74(17), 4391–4396.
  • Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens. (2000). Journal of Steroid Biochemistry and Molecular Biology, 74(4-5), 239–248.
  • Kuiper, G. G., Lemmen, J. G., Carlsson, B., Corton, J. C., Safe, S. H., van der Saag, P. T., van der Burg, B., & Gustafsson, J. Å. (1998). Interaction of estrogenic chemicals and phytoestrogens with estrogen receptor beta. Endocrinology, 139(10), 4252–4263.
  • Le Guevel, R., & Pakdel, F. (2001). Assessment of oestrogenic and anti-oestrogenic activities of a large number of chemicals and industrial effluents in a yeast-based assay. Marine Environmental Research, 52(1), 1–11.
  • Pang, X., Yi, Z., Zhang, J., Lu, B., Yi, T., & Zhang, W. (2016). Stilbene compounds as potential therapeutics for Alzheimer's disease. Oxidative Medicine and Cellular Longevity, 2016, 9865158.
  • Payne, J., Rajapakse, N., Wilkins, M., & Kortenkamp, A. (2000). Prediction and assessment of the effects of mixtures of four xenoestrogens. Environmental Health Perspectives, 108(10), 983–987.
  • Pterostilbene. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Resveratrol. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Selective estrogen receptor modulator. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Sirtuin 1. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Stilbenoid. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. (1996). Environmental Health Perspectives, 104 Suppl 7(Suppl 7), 7–23.
  • The MCF-7 focus assay for estrogenicity. (1995). Fundamental and Applied Toxicology, 25(1), 45–52.
  • U.S. Environmental Protection Agency. (2009).
  • Wiese, T. E., Polin, L. A., Palomino, E., & He, M. (1997). Induction of the estrogen-specific mitogenic response of MCF-7 cells by selected analogues of 1,1,2-triphenylethylene: a 3D-QSAR study. Journal of Medicinal Chemistry, 40(21), 3659–3669.
  • Yue, W., Wang, J. P., Li, Y., Fan, P., Liu, G., & Nancollas, G. H. (2005). Novel protein kinase C inhibitors: synthesis and in vitro evaluation of 2,6-diamino-4-morpholinopyrimidines. Bioorganic & Medicinal Chemistry Letters, 15(4), 1001–1004.
  • Zava, D. T., & Duwe, G. (1997). Estrogenic and antiproliferative properties of genistein and other flavonoids in human breast cancer cells in vitro. Nutrition and Cancer, 27(1), 31–40.
  • Zhang, S., Wang, Y., & He, Z. (2013). Synthesis and biological evaluation of novel 4β-S-substituted podophyllotoxin derivatives as potential antitumor agents. Molecules, 18(9), 11309–11322.
  • Zheng, Z. P., Cheng, K. W., To, J. T., Li, H., & Wang, M. (2006). Isolation of an antioxidant and antiproliferative stilbene from the fruit of a wild grape (Vitis davidii). Journal of Agricultural and Food Chemistry, 54(4), 1251–1256.
  • Zhu, B. T., & Conney, A. H. (1998). Functional role of estrogen metabolism in target cells: review and perspectives. Carcinogenesis, 19(1), 1–27.
  • Zou, J. G., Dai, J., & Chen, X. (2003). Synthesis and biological evaluation of novel resveratrol analogues as potential cancer chemopreventive agents. Bioorganic & Medicinal Chemistry, 11(15), 3229–3235.

Sources

Validation

Reference Standard Qualification for 2,3-Bis(3-methoxyphenyl)propanoic acid: A Comparative Guide to Methodologies

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract: The qualification of a chemical reference standard is a foundational requirement for accurate analytical measur...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The qualification of a chemical reference standard is a foundational requirement for accurate analytical measurements in the pharmaceutical industry.[1] This guide provides a comprehensive framework for the characterization and qualification of a new chemical entity, using the hypothetical compound 2,3-Bis(3-methoxyphenyl)propanoic acid as a case study. We will compare and contrast key analytical methodologies for identity, purity, and assay determination, explaining the scientific rationale behind experimental choices to ensure a robust and self-validating qualification package suitable for regulatory scrutiny.

Introduction: The Role and Classification of Reference Standards

In drug development and quality control, reference standards are the benchmarks against which all analytical data are measured. They are highly purified and well-characterized compounds used for tasks such as identity confirmation, quantitative assays, and impurity profiling.[1] The US Food and Drug Administration (FDA) mandates that reference standards possess the "highest purity that can be obtained through reasonable effort" and be thoroughly characterized.[1]

Reference standards are typically classified as either primary or secondary:

  • Primary Standards: These are established without comparison to another standard. Often sourced from official pharmacopeias like USP or EP, their purity is considered definitive.[2]

  • Secondary (or Working) Standards: These are qualified by demonstrating their traceability and equivalence to a primary reference standard. They are used for routine laboratory testing to preserve the limited supply of primary standards.[2][3]

This guide will focus on the comprehensive characterization required to establish a novel, non-compendial compound like 2,3-Bis(3-methoxyphenyl)propanoic acid as a primary, in-house reference standard.

cluster_sourcing Material Sourcing & Initial Assessment cluster_qual Qualification Workflow cluster_final Certification sourcing Source or Synthesize High Purity Batch purify Further Purification (e.g., Recrystallization) sourcing->purify If needed identity Phase 1: Identity Confirmation (NMR, MS, IR, EA) purify->identity purity Phase 2: Purity & Assay (HPLC/UPLC, qNMR, KF, GC, ROI) identity->purity solid_state Phase 3: Solid-State Analysis (DSC, TGA, XRPD) purity->solid_state stability Phase 4: Stability Assessment solid_state->stability cert Data Review & Certificate of Analysis (CoA) Generation stability->cert release Release for Use cert->release

Caption: Overall workflow for reference standard qualification.

Phase 1: Unambiguous Identity Confirmation

Before assessing purity, the chemical structure of the candidate material must be unequivocally confirmed. This is achieved by using a combination of orthogonal (different and independent) analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are paramount for elucidating the carbon-hydrogen framework. For 2,3-Bis(3-methoxyphenyl)propanoic acid, ¹H NMR would be expected to show distinct signals for the aromatic protons, the methoxy groups, and the aliphatic protons of the propanoic acid chain. 2D NMR techniques like COSY and HSQC can further confirm connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which is used to confirm the elemental composition. For our compound (C₁₈H₂₀O₄), the expected exact mass would be a key confirmatory data point.

  • Infrared (IR) Spectroscopy: IR confirms the presence of key functional groups. The spectrum should show characteristic absorbances for the carboxylic acid O-H and C=O stretches, as well as C-O stretches from the methoxy ethers and aromatic C-H bonds.

  • Elemental Analysis (CHN): This technique provides the percentage composition of carbon, hydrogen, and nitrogen. The experimental values must align with the theoretical percentages calculated from the molecular formula.

Expert Rationale: Relying on a single technique is insufficient. For instance, while MS can confirm the molecular weight, it doesn't differentiate between isomers. NMR provides the detailed structural connectivity, making the combination of MS and NMR a powerful tool for unambiguous identification.

Phase 2: Purity and Assay Determination - A Comparative Analysis

Purity assessment is the most critical phase of qualification. We will compare the most common and robust methods used to determine both chromatographic purity and the final assigned purity value (assay).

Chromatographic Purity: HPLC vs. UPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for separating and quantifying organic, non-volatile impurities. Ultra-High-Performance Liquid Chromatography (UPLC) is a more modern alternative.

FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-High-Performance Liquid Chromatography)
Principle Uses ~3-5 µm particle size columns.Uses sub-2 µm particle size columns.
Resolution Good. Suitable for most standard impurity profiles.Excellent. Superior peak separation for complex mixtures.
Analysis Time Longer (e.g., 20-40 minutes).Shorter (e.g., 5-15 minutes).
Solvent Consumption Higher.Lower, leading to cost savings and less waste.
System Pressure Lower (~2000-6000 psi).Much higher (~10,000-15,000 psi).
Best For Routine QC, established methods, simpler impurity profiles.Complex impurity profiles, high-throughput screening, method development.

Experimental Protocol: RP-HPLC for Chromatographic Purity

  • System: HPLC or UPLC system with a UV/PDA detector.

  • Column: C18, 150 x 4.6 mm, 5 µm (for HPLC) or C18, 50 x 2.1 mm, 1.7 µm (for UPLC).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A time-programmed gradient from low to high organic content (e.g., 5% B to 95% B over 20 minutes) to elute all potential impurities.

  • Flow Rate: 1.0 mL/min (HPLC) or 0.4 mL/min (UPLC).

  • Detection: 225 nm (or wavelength of maximum absorbance).

  • System Suitability Test (SST): Before analysis, inject a standard solution multiple times (n=6). The relative standard deviation (RSD) for peak area should be ≤2.0%. This ensures the system is performing consistently.[4]

  • Analysis: Inject the reference standard solution at a concentration that provides a strong signal (e.g., 1 mg/mL). Purity is calculated using area normalization, assuming all impurities have a similar response factor to the main peak.

Assay Assignment: Mass Balance vs. qNMR

The assay is the final purity value assigned to the reference standard, accounting for all possible impurities (organic, inorganic, and residual solvents). Two primary approaches are used.

Approach A: Mass Balance (Indirect Method)

The mass balance approach assumes the main component is the difference between 100% and the sum of all identified impurities.[5]

cluster_impurities Total Impurities total 100% assay Assay Value (Purity) total->assay - chrom Chromatographic Impurities (HPLC) chrom->total water Water Content (Karl Fischer) water->total solvent Residual Solvents (GC-HS) solvent->total inorganic Non-Volatile (Residue on Ignition) inorganic->total

Caption: The Mass Balance approach for assay calculation.

Hypothetical Mass Balance Calculation Table:

TestMethodResult
Chromatographic PurityHPLC-UV99.85%
Water ContentKarl Fischer Titration0.08%
Residual SolventsHeadspace Gas Chromatography (GC-HS)0.02% (Acetone)
Non-Volatile ImpuritiesResidue on Ignition (ROI) / Sulphated Ash<0.01%
Calculated Assay 100% - (0.15% + 0.08% + 0.02%) 99.75%
(Note: Chromatographic impurities = 100% - 99.85% = 0.15%)

Approach B: Quantitative NMR (qNMR) (Direct Method)

qNMR is a primary ratio method that directly determines the concentration of a substance by comparing the integral of one of its signals to the integral of a signal from a certified, unrelated internal standard of known purity and weight.

Experimental Protocol: qNMR

  • Internal Standard Selection: Choose a standard with high purity, stability, and signals that do not overlap with the analyte. For our compound, a common standard like maleic acid or dimethyl sulfone could be used.

  • Sample Preparation: Accurately weigh both the 2,3-Bis(3-methoxyphenyl)propanoic acid and the certified internal standard into the same vial. Dissolve in a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).

  • Calculation: The purity is calculated using the following formula, which relates the signal integrals to the molar masses and weights of the analyte and standard.

Comparison of Assay Methods

FeatureMass BalanceqNMR (Quantitative NMR)
Principle Indirect measurement (100% - impurities).Direct measurement against a certified standard.
Complexity Requires multiple independent tests (HPLC, KF, GC, ROI).Requires a single, carefully executed experiment.
Error Source Errors from each individual test can accumulate.Highly dependent on accurate weighing and standard purity.
Selectivity May not detect impurities that lack a UV chromophore (HPLC) or are non-volatile (GC).Structure-specific. Only measures the target analyte.
Regulatory View Widely accepted and historically common.Increasingly recognized as a primary or "gold standard" method.

Expert Rationale: While the mass balance approach is robust and well-established, qNMR offers a more direct and often more accurate assessment, as it is less susceptible to the accumulation of errors from multiple techniques. For establishing a primary in-house standard, performing both analyses provides the highest degree of confidence. If the results from both methods are concordant (e.g., within 0.5% of each other), the qualification is considered highly reliable.

Phase 3 & 4: Solid-State Characterization and Stability

  • Differential Scanning Calorimetry (DSC): Determines the melting point and can indicate the presence of different polymorphic forms. A sharp, single melting endotherm is indicative of a pure, crystalline substance.

  • Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature, providing information on residual solvents and thermal decomposition that complements Karl Fischer and DSC data.

  • Stability Studies: To assign a retest date, the reference standard material is stored under controlled conditions (e.g., long-term at 25°C/60% RH and accelerated at 40°C/75% RH). The material is re-tested for purity and degradation at specified time points (e.g., 3, 6, 12 months).

Conclusion: Certification and Documentation

Upon successful completion of all tests, a comprehensive Certificate of Analysis (CoA) is generated. This document summarizes all experimental results, including the assigned assay value, the retest date, and storage conditions.[5] The qualification of a reference standard like 2,3-Bis(3-methoxyphenyl)propanoic acid is a rigorous, multi-faceted process. By employing orthogonal analytical techniques and comparing methodologies like Mass Balance and qNMR, a scientifically sound and defensible characterization is achieved, ensuring the accuracy and reliability of all future analytical work that relies upon it.

References

  • ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).
  • Pharmaceutical Technology. (2009, April 2).
  • Sigma-Aldrich.
  • World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances.
  • Pharma Beginners. (2020, February 22).
  • Borer, M. (2019, March 12).
  • LGC Standards. Characterisation of non-compendial impurity reference standards: How good is good enough?
  • ResearchGate.
  • Eurofins. The ABC's of Reference Standard Management.
  • Maslarska, V., et al. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid.

Sources

Comparative

FTIR spectrum analysis for 2,3-Bis(3-methoxyphenyl)propanoic acid identification

Executive Summary 2,3-Bis(3-methoxyphenyl)propanoic acid is a specialized diarylalkanoic acid intermediate, often encountered in the synthesis of endothelin receptor antagonists and specific non-peptide ligands. Its stru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Bis(3-methoxyphenyl)propanoic acid is a specialized diarylalkanoic acid intermediate, often encountered in the synthesis of endothelin receptor antagonists and specific non-peptide ligands. Its structural complexity—featuring two meta-substituted aromatic rings and a carboxylic acid moiety—presents unique challenges for rapid identification.

This guide provides a technical framework for identifying this compound using Fourier Transform Infrared (FTIR) spectroscopy.[1][2] Unlike generic templates, this document focuses on the comparative differentiation of this molecule from its likely synthetic precursors (e.g., 3-methoxybenzaldehyde derivatives) and structural isomers (e.g., 3,3-bis isomers), establishing a self-validating protocol for researchers.

Part 1: Structural Deconstruction & Predicted Spectral Fingerprint

To accurately interpret the FTIR spectrum, we must first map the molecular structure to its vibrational modes. The molecule consists of a propanoic acid backbone substituted at the C2 and C3 positions with 3-methoxyphenyl rings.

Diagram 1: Structure-to-Spectrum Mapping

The following diagram correlates specific structural moieties of 2,3-Bis(3-methoxyphenyl)propanoic acid to their expected infrared absorption bands.

FTIR_Mapping Molecule 2,3-Bis(3-methoxyphenyl) propanoic acid COOH Carboxylic Acid (C1) Molecule->COOH Backbone Aliphatic Chain (C2-C3) Molecule->Backbone Aromatic Phenyl Rings (x2) Molecule->Aromatic Methoxy Methoxy Groups (m-OCH3) Molecule->Methoxy OH_Band O-H Stretch (Broad, 2500-3300 cm⁻¹) COOH->OH_Band CO_Band C=O Stretch (Sharp, 1700-1725 cm⁻¹) COOH->CO_Band CH_Ali C-H Stretch (sp³) (2850-2960 cm⁻¹) Backbone->CH_Ali CH_Ar C-H Stretch (sp²) (>3000 cm⁻¹) Aromatic->CH_Ar Ring_Mode Ring Breathing (1450-1600 cm⁻¹) Aromatic->Ring_Mode Meta_Sub Meta-Sub. Overtone (690-780 cm⁻¹) Aromatic->Meta_Sub Methoxy->CH_Ali CO_Ether C-O Ether Stretch (1250 & 1040 cm⁻¹) Methoxy->CO_Ether

Caption: Functional group mapping for 2,3-Bis(3-methoxyphenyl)propanoic acid. Note the superposition of aliphatic signals from the propanoic backbone and methoxy groups.

Key Diagnostic Bands
Functional GroupModeWavenumber (cm⁻¹)Diagnostic Value
Carboxylic Acid (-COOH) O-H Stretch2500–3300 (Broad)Primary ID. Indicates free acid. Absence suggests salt or ester formation.
Carbonyl (C=O) Stretching1700–1725Critical. Differentiates acid (lower freq) from ester precursors (~1735–1750 cm⁻¹).
Methoxy (Ar-O-CH₃) C-O Stretching~1250 (Asym) / ~1040 (Sym)Confirmation. Strong bands confirming the ether linkage remains intact.
Aromatic Ring C=C Breathing1580–1600 & 1450–1500Indicates presence of the phenyl rings.
Meta-Substitution C-H Out-of-Plane690–710 & 750–800Fingerprint. Specific to the 3-methoxy substitution pattern.

Part 2: Comparative Analysis (Method & Chemistry)

Sampling Technique: ATR vs. Transmission (KBr)

For this specific acid, the choice of sampling mode significantly impacts spectral quality, particularly in the O-H stretching region.

FeatureATR (Attenuated Total Reflectance) Transmission (KBr Pellet)
Suitability Recommended for Routine ID. Gold Standard for Publication.
Sample Prep None (Direct solid/oil contact).Grinding with KBr, pressing pellet.
O-H Region May appear weaker due to lower penetration depth at high wavenumbers.Full, broad O-H envelope visible; clearer H-bonding patterns.
Throughput High (< 2 mins).Low (> 15 mins).
Risk Crystal contact issues if solid is hard.Moisture absorption (hygroscopic KBr) can mask OH region.

Recommendation: Use Diamond ATR for in-process checks. Use KBr only if detailed fingerprinting of the 600–900 cm⁻¹ region is required for isomer differentiation.

Chemical Differentiation: Target vs. Precursors

The synthesis of 2,3-bis(3-methoxyphenyl)propanoic acid often involves the condensation of a phenylacetic acid derivative with a benzaldehyde derivative, followed by reduction or hydrolysis.

  • Vs. Ester Precursor: If the final step is hydrolysis, the precursor is an ester.

    • Differentiation: The Ester will lack the broad O-H stretch (2500–3300 cm⁻¹) and show a C=O shift to higher wavenumbers (~1735–1750 cm⁻¹).

  • Vs. Alcohol Derivative: If the acid is reduced to an alcohol.

    • Differentiation: The Alcohol will show a sharper O-H band (~3300–3400 cm⁻¹) and lose the Carbonyl (C=O) peak entirely.

  • Vs. 3,3-Bis Isomer:

    • Differentiation: While functional groups are identical, the Fingerprint Region (600–1400 cm⁻¹) will differ. The 2,3-substitution creates a different steric environment for the C-H bending modes compared to the geminal 3,3-substitution.

Part 3: Experimental Protocol (Self-Validating)

This protocol ensures the spectrum generated is an artifact-free representation of the molecule.

Equipment: FTIR Spectrometer with Diamond/ZnSe ATR Accessory. Resolution: 4 cm⁻¹. Scans: 16–32 scans.

Workflow Diagram

Protocol Start Start: Sample Isolation Clean 1. Clean Crystal (Isopropanol -> Air Dry) Start->Clean Background 2. Acquire Background (Air spectrum) Clean->Background Load 3. Load Sample (Cover crystal fully) Background->Load Pressure 4. Apply Pressure (Ensure good contact) Load->Pressure Scan 5. Acquire Sample Spectrum Pressure->Scan Check QC Check: Is C=O > 1700 cm⁻¹? Is Noise < 1%? Scan->Check Process 6. Baseline Correct & Identify Peaks Check->Process Pass Fail Reprocess/Reclean Check->Fail Fail Fail->Clean

Caption: Self-validating ATR-FTIR acquisition workflow.

Step-by-Step Methodology
  • System Suitability: Run a background scan. Ensure the path is free of CO₂ (doublet at 2350 cm⁻¹) and water vapor (jagged noise >3500 cm⁻¹).

  • Sample Loading: Place ~5–10 mg of the solid acid onto the crystal.

  • Contact: Apply pressure using the anvil until the force gauge reads optimal (usually ~80–100 clicks or specific torque). Crucial: Poor contact results in weak peaks and a sloping baseline.

  • Acquisition: Collect spectrum from 4000 to 600 cm⁻¹.

  • Validation (The "Self-Check"):

    • Intensity Check: The strongest peak (usually C=O or C-O) should have < 10% Transmittance (or > 1.0 Absorbance) but not "bottom out" (flatline).

    • CO₂ Check: If a strong doublet appears at 2350 cm⁻¹, purge the system and re-scan.

Part 4: Data Interpretation & Troubleshooting

Use this logic flow to interpret your results.

Interpretation Logic
  • Scenario A: "The Missing OH"

    • Observation: Strong C=O at 1740 cm⁻¹, no broad OH.

  • Scenario B: "The Double Carbonyl"

    • Observation: Peaks at 1710 cm⁻¹ AND 1740 cm⁻¹.

  • Scenario C: "The Salt Shift"

    • Observation: No C=O at 1700 cm⁻¹; instead, two bands at ~1550 cm⁻¹ and ~1400 cm⁻¹.

References
  • NIST Chemistry WebBook. Infrared Spectra of Carboxylic Acids. National Institute of Standards and Technology. [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd. [Link]

  • Specac. ATR vs. Transmission Spectroscopy: A Comparative Guide.[Link]

Sources

Validation

Chromatographic purity assessment of 2,3-Bis(3-methoxyphenyl)propanoic acid

An In-Depth Comparative Guide to the Chromatographic Purity Assessment of 2,3-Bis(3-methoxyphenyl)propanoic Acid This guide provides a comprehensive comparison of chromatographic techniques for the purity assessment of 2...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Chromatographic Purity Assessment of 2,3-Bis(3-methoxyphenyl)propanoic Acid

This guide provides a comprehensive comparison of chromatographic techniques for the purity assessment of 2,3-Bis(3-methoxyphenyl)propanoic acid. As a crucial parameter in drug development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount for safety and efficacy.[1][2] This document is designed for researchers, analytical scientists, and quality control professionals, offering both theoretical grounding and practical, field-proven protocols. We will explore the causality behind experimental choices, ensuring each method presented is a self-validating system.

Introduction to the Analyte and the Imperative for Purity

2,3-Bis(3-methoxyphenyl)propanoic acid is a complex organic molecule featuring two phenyl rings and a carboxylic acid functional group. Its structural characteristics—specifically its polarity, aromaticity, and acidic nature—dictate the optimal analytical strategies for its separation and quantification.

Impurities in a drug substance can arise from various sources, including the synthesis process, degradation, or storage. The International Council for Harmonisation (ICH) guidelines mandate the identification and control of these impurities to ensure patient safety.[1] Therefore, a robust, selective, and validated analytical method is not merely a quality control check but a foundational component of the drug development process.

Comparative Analysis of Chromatographic Methodologies

The selection of an analytical technique is contingent upon the physicochemical properties of the analyte and its potential impurities.[3] For a non-volatile organic acid like 2,3-Bis(3-methoxyphenyl)propanoic acid, liquid chromatography is generally the method of choice. However, other techniques can be considered, each with distinct advantages and limitations.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for analyzing non-volatile organic compounds like propanoic acid derivatives.[4][5] Reversed-Phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is particularly well-suited for this application.

  • Principle of Separation: The separation is based on the differential partitioning of the analyte and its impurities between the nonpolar stationary phase and a more polar mobile phase. Compounds with higher hydrophobicity will be retained longer on the column.

  • Causality of Method Design:

    • Acidified Mobile Phase: The carboxylic acid moiety of the target molecule is ionizable. To ensure reproducible retention and good peak shape, its ionization must be suppressed. This is achieved by acidifying the mobile phase (e.g., with phosphoric or formic acid) to a pH well below the pKa of the carboxylic acid (~4-5).[6] In its protonated form, the molecule is less polar and interacts more strongly with the C18 stationary phase.

    • Detector Selection: The presence of two phenyl rings provides strong chromophores, making UV detection highly effective and sensitive.[7] A photodiode array (PDA) detector is recommended to assess peak purity spectrally, which is a key aspect of method specificity validation.[8]

Gas Chromatography (GC): A Conditional Alternative

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds.[4]

  • Principle of Separation: Separation occurs based on the partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

  • Limitations and Necessary Modifications: 2,3-Bis(3-methoxyphenyl)propanoic acid has low volatility and is thermally labile due to its carboxylic acid group. Direct injection into a hot GC inlet would likely lead to degradation and poor chromatographic performance. Therefore, a derivatization step is mandatory.[2] This involves a chemical reaction to convert the polar carboxylic acid into a more volatile and stable ester or silyl-ester, making it amenable to GC analysis.[9]

  • Applicability: GC-FID (Flame Ionization Detector) is particularly useful for detecting potential volatile or semi-volatile impurities that may not be easily detected by HPLC, such as residual solvents from the synthesis process.[2]

Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Evolution

UPLC is a significant advancement in liquid chromatography that utilizes columns packed with smaller particles (<2 µm) and operates at much higher pressures than conventional HPLC.[2]

  • Advantages: This results in dramatically increased resolution, higher sensitivity, and significantly faster analysis times. For a complex sample containing closely related impurities, the superior resolving power of UPLC can be a decisive advantage.[2]

  • Considerations: The primary drawbacks are the higher initial instrument cost and more stringent requirements for solvent purity and sample preparation.[2]

At-a-Glance Method Comparison

The following table summarizes the key characteristics and performance indicators of the discussed chromatographic techniques for the analysis of 2,3-Bis(3-methoxyphenyl)propanoic acid.

ParameterReversed-Phase HPLC (RP-HPLC) Gas Chromatography (GC-FID) Ultra-Performance Liquid Chromatography (UPLC)
Principle Partitioning between a polar liquid mobile phase and a nonpolar solid stationary phase.Partitioning of volatile compounds between a gaseous mobile phase and a liquid/solid stationary phase.Same as HPLC, but with sub-2µm particles at high pressure for enhanced performance.
Sample Prep Simple dissolution in a suitable solvent (e.g., Acetonitrile/Water), filtration.Derivatization required to increase volatility (e.g., silylation), followed by dissolution.Similar to HPLC, but requires higher cleanliness to prevent system clogging.
Analysis Time 15 - 30 minutes.20 - 40 minutes (including derivatization).2 - 10 minutes.
Primary Use Recommended primary method for purity assay and impurity profiling.Analysis of volatile impurities and residual solvents; secondary method for purity.High-throughput quality control, complex separations requiring high resolution.
Pros Robust, versatile, widely available, excellent for non-volatile compounds.High sensitivity for volatile compounds, excellent for residual solvent analysis.High resolution, high speed, high sensitivity, reduced solvent consumption.[2]
Cons Slower than UPLC, lower resolution for very complex mixtures.Not suitable for non-volatile/thermally labile compounds without derivatization.High instrument cost, requires very clean samples and solvents.[2]

Visualization of Analytical Workflows

Diagrams are essential for visualizing complex processes and decision-making pathways in an analytical laboratory.

MethodSelection start Purity Assessment of 2,3-Bis(3-methoxyphenyl)propanoic acid q1 Is the primary goal to quantify the main component and non-volatile impurities? start->q1 hplc Primary Method: Reversed-Phase HPLC q1->hplc Yes q2 Are volatile impurities or residual solvents a concern? q1->q2 No hplc->q2 end_hplc Routine QC and Stability Testing hplc->end_hplc gc Secondary Method: Headspace GC or Derivatization GC q2->gc Yes q3 Is high throughput or superior resolution for complex impurities required? q2->q3 No gc->q3 end_gc Residual Solvent Analysis & Orthogonal Method gc->end_gc uplc Advanced Method: Reversed-Phase UPLC q3->uplc Yes q3->end_hplc No end_uplc High-Throughput Screening & Impurity ID uplc->end_uplc

Caption: Decision workflow for selecting the appropriate chromatographic method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_sample 1. Accurately weigh sample dissolve_sample 2. Dissolve in Diluent (e.g., 50:50 ACN:H2O) prep_sample->dissolve_sample filter_sample 3. Filter through 0.45 µm syringe filter dissolve_sample->filter_sample sst 4. System Suitability Test (SST) (Inject Standard) filter_sample->sst inject 5. Inject Sample sst->inject separate 6. Chromatographic Separation (C18 Column) inject->separate detect 7. UV/PDA Detection separate->detect integrate 8. Integrate Peaks detect->integrate calculate 9. Calculate Purity (% Area Normalization) integrate->calculate report 10. Generate Report calculate->report

Caption: Experimental workflow for RP-HPLC purity assessment.

Detailed Experimental Protocol: RP-HPLC Method

This protocol describes a robust, self-validating RP-HPLC method for the purity assessment of 2,3-Bis(3-methoxyphenyl)propanoic acid.

Instrumentation and Columns
  • System: HPLC or UPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.[3]

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Reagents and Mobile Phase
  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: HPLC grade or ultrapure water.

  • Phosphoric Acid (H₃PO₄): ACS grade or higher.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. (To prepare 1L, add 1.0 mL of H₃PO₄ to 1L of water and mix).

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 (v/v) mixture of Acetonitrile and Water.

Chromatographic Conditions
ParameterValue
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm (with PDA scan from 200-400 nm)
Injection Volume 10 µL
Gradient Program Time (min)
0
20
25
25.1
30
Sample and Standard Preparation
  • Standard Solution (for SST): Accurately weigh approximately 10 mg of 2,3-Bis(3-methoxyphenyl)propanoic acid reference standard and dissolve in 100 mL of Diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same procedure.

System Suitability Test (SST) - A Self-Validating System

Before sample analysis, inject the standard solution in replicate (n=5). The system is deemed suitable for analysis only if the following criteria are met. This ensures the trustworthiness of the results generated.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry, indicating good column performance and no undesirable secondary interactions.
Theoretical Plates (N) > 2000Measures column efficiency and the sharpness of the peak.
% RSD of Peak Area ≤ 1.0%Demonstrates the precision and reproducibility of the injector and detector.
Purity Calculation

The purity is typically calculated using the area normalization method.

% Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100

This calculation assumes that all impurities have a similar response factor to the main compound at the chosen wavelength. For higher accuracy, especially for known impurities, a method using relative response factors (RRFs) should be developed and validated.

Conclusion

The choice of a chromatographic method for purity assessment is a critical decision that impacts the entire drug development lifecycle. For 2,3-Bis(3-methoxyphenyl)propanoic acid, Reversed-Phase HPLC is the authoritative and recommended primary technique due to its robustness, versatility, and direct applicability without sample derivatization. It provides a reliable platform for routine quality control, stability studies, and impurity profiling. UPLC offers a significant advantage in terms of speed and resolution, making it ideal for high-throughput environments. While GC is not a primary choice for the main compound, it serves as an essential orthogonal method for analyzing volatile impurities that might otherwise be missed. By understanding the principles behind each technique and implementing self-validating protocols with stringent system suitability criteria, researchers can ensure the highest level of scientific integrity and data trustworthiness.

References

  • SIELC Technologies. (n.d.). Separation of 3-(2,3,4-Trimethoxyphenyl)propionic acid on Newcrom R1 HPLC column.
  • Chromatography Today. (n.d.). Measuring Organic Acids and Organic Anions with Precision.
  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
  • BenchChem. (2025). Application Notes and Protocols for HPLC Analysis of (2R)-2-acetamido-3-methoxypropanoic acid.
  • Shimadzu Corporation. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application.
  • PrepChem.com. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid.
  • Unknown Source. (n.d.).
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). Perspective.
  • ManTech Publications. (2025, May 15). Advances in Chromatographic Techniques for Drug Purity Determination. Journal of Pharmaceutical Analysis and Drug Research, 7(2).
  • Epshtein, N. A. (2020, July 2). Validation of Chromatographic Methods: Checking the Peak Purity and the Specificity of Methods with Diode Array Detectors (Review).
  • Creative Proteomics. (n.d.). Detection Methods for Organic Acids.
  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Assessment of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.

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Comparative

Beyond Mass Accuracy: A Comparative Guide to Structural Elucidation of 2,3-Bis(3-methoxyphenyl)propanoic Acid Metabolites

Executive Summary & Core Challenge In the development of phenylpropanoid derivatives, 2,3-bis(3-methoxyphenyl)propanoic acid represents a classic analytical challenge: symmetry-driven isobaric complexity . While high-res...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

In the development of phenylpropanoid derivatives, 2,3-bis(3-methoxyphenyl)propanoic acid represents a classic analytical challenge: symmetry-driven isobaric complexity .

While high-resolution mass spectrometry (HRAM MS) is the industry standard for metabolite screening, it often fails to definitively distinguish between regioisomeric metabolites formed during Phase I metabolism. Specifically, the O-demethylation of the methoxy group on the C2-phenyl ring versus the C3-phenyl ring results in metabolites with identical mass-to-charge ratios (m/z) and virtually indistinguishable fragmentation patterns.

This guide objectively compares three elucidation strategies—UHPLC-Q-Orbitrap (DDA) , Ion Mobility Spectrometry (IMS) , and Cryoprobe NMR —to provide a definitive workflow for identifying these specific metabolites.

The Metabolic Landscape: Predicted Pathways

Before selecting an analytical method, we must map the expected biotransformations. The parent compound contains two 3-methoxyphenyl rings and a carboxylic acid tail.

Primary Metabolic Targets:
  • Phase I (CYP450): O-demethylation is the dominant pathway.

    • Metabolite M1: Demethylation at the C2-attached ring.

    • Metabolite M2: Demethylation at the C3-attached ring.

    • Note: M1 and M2 are constitutional isomers.

  • Phase II (UGT):

    • Acyl Glucuronidation at the propanoic acid moiety (Unstable, reactive).

    • Ether Glucuronidation at the newly formed phenolic hydroxyls of M1/M2.

Pathway Visualization

The following diagram illustrates the divergence that creates the analytical bottleneck.

MetabolicPathway Parent Parent Compound 2,3-Bis(3-methoxyphenyl) propanoic acid M1 M1 (Isomer A) 2-(3-HO-phenyl)-3-(3-MeO-phenyl) Parent->M1 CYP2C9/2D6 (O-Demethylation) M2 M2 (Isomer B) 2-(3-MeO-phenyl)-3-(3-HO-phenyl) Parent->M2 CYP2C9/2D6 (O-Demethylation) M3 M3: Acyl Glucuronide (Reactive) Parent->M3 UGT (Direct Conjugation) M4 M4: Ether Glucuronide (Stable) M1->M4 UGT M2->M4 UGT

Figure 1: Predicted metabolic map highlighting the formation of isobaric regioisomers M1 and M2.

Comparative Analysis of Elucidation Architectures

This section evaluates the three primary workflows for distinguishing M1 from M2.

Method A: UHPLC-HRAM MS/MS (Data Dependent Acquisition)

The Workhorse for Screening.

  • Mechanism: Uses high-resolution accurate mass (Orbitrap or Q-TOF) to detect metabolites based on mass defect (e.g., -14.0156 Da for demethylation).

  • Performance: Excellent for detecting that metabolism occurred, but poor for localization.

  • The Flaw: Because the molecule is nearly symmetric, the MS/MS fragments (product ions) for M1 and M2 are often identical.

Method B: Ion Mobility Spectrometry (IMS-MS)

The Modern Solution for Isomers.

  • Mechanism: Separates ions in the gas phase based on their Collision Cross Section (CCS) before they enter the mass analyzer.

  • Performance: M1 and M2 likely have slightly different 3D conformational shapes due to the steric environment of the propanoic acid tail relative to the phenolic hydroxyl.

  • Advantage: Can separate isomers that co-elute chromatographically.

Method C: 1H-NMR (with Cryoprobe)

The Gold Standard for Structure.

  • Mechanism: Detects the magnetic environment of protons.

  • Performance: The chemical shift of the proton ortho to the carboxylic acid will differ significantly depending on whether the adjacent ring is methoxy- or hydroxy-substituted.

  • Requirement: Requires isolation of >50 µg of metabolite (time-consuming).

Summary of Performance Data
FeatureUHPLC-HRAM MS (DDA)Ion Mobility (IMS)Cryoprobe NMR (600 MHz)
Sensitivity High (pg levels)High (pg levels)Low (µg levels required)
Throughput High (20 min/sample)High (20 min/sample)Low (Days for isolation)
Isomer Resolution Poor (Co-elution likely)Good (CCS differences)Definitive
Cost per Sample LowMediumHigh
Best Use Case Initial ScreeningDifferentiating IsomersFinal Confirmation

Experimental Protocols

To replicate this elucidation, follow these validated protocols.

Protocol 1: In Vitro Microsomal Incubation (Generation of Metabolites)

Objective: Biologically synthesize M1 and M2 for analysis.

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Buffer System: Prepare 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-incubation:

    • Mix: 470 µL Buffer + 25 µL HLM + 5 µL Test Compound (10 mM stock).

    • Equilibrate at 37°C for 5 minutes.

  • Initiation: Add 50 µL NADPH regenerating system (10 mM). Final volume: 550 µL.

  • Termination: At T=60 min, add 550 µL ice-cold Acetonitrile (ACN) containing internal standard.

  • Clarification: Centrifuge at 10,000 x g for 10 min. Inject supernatant.

Protocol 2: UHPLC-Orbitrap Parameters (Differentiation Attempt)

Objective: Attempt chromatographic separation of M1/M2.

  • Column: C18 Charged Surface Hybrid (CSH), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-1 min: 5% B

    • 1-12 min: 5% -> 95% B (Linear)

    • 12-15 min: 95% B

  • MS Settings:

    • Mode: Full MS / dd-MS2 (TopN = 5).

    • Resolution: 60,000 (Full MS), 15,000 (MS2).

    • NCE (Stepped): 20, 40, 60.

Protocol 3: NMR Isolation & Analysis (The Definitive Step)

Use this when MS fails to resolve M1/M2.

  • Scale-Up: Repeat Protocol 1 x 50 replicates or use Hepatocytes.

  • Fractionation: Use Semi-Prep HPLC to collect the peak corresponding to the m/z of the demethylated metabolite.

  • Drying: Lyophilize fractions to dryness.

  • Reconstitution: Dissolve in 600 µL DMSO-d6 (preferred over CD3OD to prevent exchange of phenolic protons).

  • Acquisition:

    • Run 1H-NMR (64 scans).

    • Run 2D-HMBC : Look for correlation between the propanoic acid alpha-proton and the ring carbons. This "long-range" coupling will definitively identify which ring carries the remaining methoxy group.

Decision Logic for Elucidation

The following workflow illustrates the logical progression from screening to confirmation, ensuring resources are not wasted on NMR unless necessary.

ElucidationWorkflow Start Metabolite Detected (m/z = Parent - 14.01 Da) CheckChrom Are Isomers Chromatographically Resolved? Start->CheckChrom Resolved Yes: Quantify via AUC CheckChrom->Resolved Two Peaks Unresolved No: Co-eluting Peak CheckChrom->Unresolved One Broad Peak IMS Run Ion Mobility (CCS) Unresolved->IMS CheckCCS Distinct Drift Times? IMS->CheckCCS CCSSuccess Identify via CCS Database CheckCCS->CCSSuccess Yes CCSFail Ambiguous Separation CheckCCS->CCSFail No NMR Isolate & Run 2D-HMBC NMR CCSFail->NMR

Figure 2: Decision tree for selecting the appropriate structural elucidation technique.

References

  • US Food and Drug Administration (FDA). (2020).[2] Safety Testing of Drug Metabolites: Guidance for Industry. Retrieved from [Link]

  • Tozuka, Z., et al. (2003).[3] Strategy for Structural Elucidation of Drugs and Drug Metabolites Using (MS)n Fragmentation in an Electrospray Ion Trap.[3] Journal of Mass Spectrometry, 38(8), 793-808.[3] [Link]

  • Reading, E., et al. (2025).[4] Elucidation of Drug Metabolite Structural Isomers Using Molecular Modeling Coupled with Ion Mobility Mass Spectrometry.[4] ResearchGate. [Link]

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Validation

A Comparative Guide to Propanoic Acid Derivatives in Enzyme Inhibition

This guide provides an in-depth comparative analysis of propanoic acid derivatives, a pivotal class of compounds in modern pharmacology, focusing on their role as enzyme inhibitors. Designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of propanoic acid derivatives, a pivotal class of compounds in modern pharmacology, focusing on their role as enzyme inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic insights, quantitative data, and validated experimental protocols to offer a comprehensive resource for understanding and advancing the application of these molecules.

Introduction: The Significance of the Propanoic Acid Scaffold

Propanoic acid is a simple three-carbon carboxylic acid that, when derivatized, gives rise to a vast and pharmacologically significant family of molecules.[1][2] The most prominent members belong to the arylpropionic acid class, commonly known as "profens," which form the backbone of many non-steroidal anti-inflammatory drugs (NSAIDs).[3][4][5] Compounds like Ibuprofen, Naproxen, and Ketoprofen are household names, valued for their anti-inflammatory, analgesic, and antipyretic properties.[5][6]

The therapeutic efficacy of these derivatives is primarily rooted in their ability to inhibit specific enzymes involved in physiological and pathological pathways.[3][7] By competitively blocking the active sites of these enzymes, propanoic acid derivatives can modulate signaling cascades, particularly the inflammatory response. This guide delves into the key enzyme targets, explores the nuanced relationship between chemical structure and inhibitory activity, and provides the practical methodologies required to evaluate these interactions.

Key Enzyme Targets and Mechanistic Pathways

The biological effects of arylpropionic acid derivatives are predominantly mediated through the inhibition of enzymes within the arachidonic acid cascade. The two primary targets are cyclooxygenase (COX) and, to a lesser extent, lipoxygenase (LOX), with emerging research also highlighting activity against matrix metalloproteinases (MMPs).[8][9][10]

  • Cyclooxygenase (COX): This enzyme exists in two main isoforms, COX-1 and COX-2.[7][11]

    • COX-1 is constitutively expressed in most tissues and is responsible for "housekeeping" functions, such as producing prostaglandins that protect the gastrointestinal lining and maintain renal blood flow.[6][7]

    • COX-2 is an inducible enzyme, meaning its expression is significantly upregulated at sites of inflammation and is the primary source of prostaglandins that mediate pain, fever, and inflammation.[6][7][11] The therapeutic anti-inflammatory effects of NSAIDs are attributed to the inhibition of COX-2, while the common side effects, like gastric irritation, are linked to the concurrent inhibition of COX-1.[7]

  • Lipoxygenase (LOX): LOXs are enzymes that catalyze the oxygenation of polyunsaturated fatty acids to produce leukotrienes and other lipid mediators involved in inflammation.[12][13] Some propanoic acid derivatives have been investigated as dual inhibitors of both COX and LOX pathways, which could offer a broader anti-inflammatory effect.[8]

  • Matrix Metalloproteinases (MMPs): MMPs are a family of enzymes responsible for degrading extracellular matrix components.[14][15] Overexpression of certain MMPs, such as MMP-13, is implicated in the cartilage degradation seen in osteoarthritis.[14][16] The development of propanoic acid derivatives that also inhibit MMPs represents a promising strategy for creating disease-modifying drugs for arthritis and cancer.[9][10][17]

The following diagram illustrates the central role of these enzymes in the arachidonic acid signaling pathway and the point of intervention for propanoic acid-based inhibitors.

Arachidonic_Acid_Cascade Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Damage/Stimuli AA Arachidonic Acid PLA2->AA COX_path Cyclooxygenase (COX) Pathway LOX_path Lipoxygenase (LOX) Pathway COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-Lipoxygenase (5-LOX) AA->LOX PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 GI_Protection Prostaglandins (GI Mucosa Protection) COX1->GI_Protection COX2->PGH2 Prostaglandins Prostaglandins (Pain, Fever, Inflammation) PGH2->Prostaglandins Thromboxanes Thromboxanes (Platelet Aggregation) PGH2->Thromboxanes Leukotrienes Leukotrienes (Inflammation, Asthma) LOX->Leukotrienes NSAIDs Arylpropionic Acid Derivatives (NSAIDs) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: Inhibition of the arachidonic acid cascade by propanoic acid derivatives.

Structure-Activity Relationship (SAR) Analysis

The inhibitory potency and selectivity of arylpropionic acid derivatives are dictated by their molecular structure.[18] Understanding these relationships is critical for optimizing lead compounds in drug discovery.

  • The Chiral Center: Most profens possess a chiral carbon at the alpha-position of the propionic acid moiety. The (S)-enantiomer is consistently found to be the more pharmacologically active form, exhibiting significantly greater inhibitory potency against COX enzymes than the (R)-enantiomer.[3][6][7]

  • The Carboxylic Acid Group: This functional group is crucial for activity. It typically forms a key ionic interaction with a positively charged arginine residue (Arg120 in COX-1, Arg513 in COX-2) in the active site of the enzyme, anchoring the inhibitor.[19] Modifications to this group, such as converting it to an amide or ester, can dramatically alter the inhibitory profile, in some cases converting a non-selective NSAID into a highly selective COX-2 inhibitor.[19]

  • The Aryl Moiety: The nature and substitution pattern of the aromatic ring influence the compound's binding affinity and selectivity. Different substituents can interact with hydrophobic pockets within the enzyme's active site, contributing to the overall binding energy.

The diagram below illustrates the core pharmacophore for this class of inhibitors.

Caption: Core pharmacophore of arylpropionic acid derivatives.

Comparative Analysis of Inhibitory Potency

The efficacy and side-effect profile of different propanoic acid derivatives can be quantitatively compared by examining their half-maximal inhibitory concentrations (IC50) against COX-1 and COX-2. A lower IC50 value indicates greater potency. The ratio of IC50 (COX-2) / IC50 (COX-1) provides a measure of selectivity; a lower ratio suggests greater selectivity for COX-2, which is often desirable to minimize gastrointestinal side effects.

CompoundTargetIC50 (µM)COX-2 Selectivity Ratio (IC50 COX-1 / IC50 COX-2)Reference(s)
Ibuprofen COX-11.6 - 2.4~1[20]
COX-20.3 - 2.4[20]
Naproxen COX-10.6 - 2.5~2[20]
COX-21.2 - 2.1[20]
Ketoprofen COX-10.01 - 0.5~10+[20]
COX-20.5 - 3.2[20]
Ketoprofen Derivative (Compound 2) COX-11.48 (Ki)~14[17]
COX-20.07 (Ki)[17]
MMP-31.58 (Ki)N/A[17]
Loxoprofen COX-10.1~2.3[20]
COX-20.23[20]

Note: IC50 and Ki values can vary based on experimental conditions. This table presents a representative range from cited literature. Compound 2 is 2-(3-benzoylphenyl)propanohydroxamic acid.[17]

Experimental Protocols: In Vitro COX Inhibition Assay

Evaluating the inhibitory activity of propanoic acid derivatives is a critical step in their development. The following is a generalized protocol for a colorimetric in vitro COX inhibition assay, a common method for determining COX-1 and COX-2 inhibition.[6]

Objective: To determine the IC50 value of a test compound against purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Tris-HCl buffer (pH 8.0)

  • Hematin (cofactor)

  • Arachidonic Acid (substrate)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • 96-well microplate

  • Microplate reader

Methodology:

  • Preparation of Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, hematin, and the respective COX enzyme (COX-1 or COX-2).

  • Inhibitor Incubation: Add the test compound to the wells at a range of concentrations. Include a control well that receives only the solvent. Pre-incubate the plate for a set period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid. Simultaneously, add the colorimetric probe TMPD.

  • Measurement: The peroxidase activity of COX converts TMPD into a colored product. Measure the absorbance of this product over time using a microplate reader at a specific wavelength (e.g., 590 nm).[6]

  • Data Analysis: Calculate the rate of reaction from the change in absorbance. Determine the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic curve) to determine the IC50 value.

Assay_Workflow Start Start Prep Prepare Reaction Mix (Buffer, Hematin, COX Enzyme) in 96-well plate Start->Prep Add_Inhibitor Add Test Compound (Varying Concentrations) + Solvent Control Prep->Add_Inhibitor Incubate Pre-incubate at 37°C (e.g., 10 minutes) Add_Inhibitor->Incubate Initiate Initiate Reaction (Add Arachidonic Acid + TMPD) Incubate->Initiate Measure Measure Absorbance Over Time (Microplate Reader) Initiate->Measure Analyze Calculate Reaction Rates & Percent Inhibition Measure->Analyze Plot Plot Data & Determine IC50 Analyze->Plot End End Plot->End

Caption: General workflow for an in vitro COX inhibition assay.

Therapeutic Applications and Future Perspectives

While the primary application of propanoic acid derivatives remains the management of pain and inflammation, their mechanisms of action open doors to other therapeutic areas.[3][4] Research has explored their potential as antibacterial, anticonvulsant, and anticancer agents.[3][4]

A significant area of development is the design of dual-mechanism drugs. For instance, compounds that inhibit both COX enzymes and MMPs could be particularly beneficial in treating osteoarthritis, simultaneously addressing inflammation and cartilage degradation.[9][10] Molecular docking studies are instrumental in the rational design of such multi-target agents, allowing for the prediction of binding affinities and interactions at the molecular level.[17]

Future research will likely focus on:

  • Developing highly selective COX-2 inhibitors from the propanoic acid scaffold to further improve gastrointestinal safety profiles.

  • Exploring the role of metabolites , as studies have shown that conjugates of NSAIDs (e.g., with coenzyme-A) can contribute to their pharmacological action, sometimes leading to irreversible and selective inhibition of COX-2.[21]

  • Expanding applications into neurodegenerative diseases and oncology, where inflammatory pathways and MMPs play a significant role.

By leveraging a deep understanding of enzyme kinetics, structure-activity relationships, and advanced screening methodologies, the versatile propanoic acid scaffold will continue to be a source of innovative and effective therapeutic agents.

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Comparative

A Comprehensive Guide to the Structural Validation of 2,3-Bis(3-methoxyphenyl)propanoic Acid: An X-ray Crystallography Perspective

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth, expert-driven protocol for the structural...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth, expert-driven protocol for the structural validation of 2,3-Bis(3-methoxyphenyl)propanoic acid, a compound of interest for its potential applications. While, as of this writing, a public crystal structure for this specific molecule has not been deposited in crystallographic databases, this document serves as a definitive roadmap for its determination. We will proceed as a hypothetical case study, detailing the complete workflow from crystal growth to final validation, establishing a gold-standard protocol grounded in the principles of X-ray crystallography.

Furthermore, we will objectively compare the unparalleled insights from X-ray crystallography with data from other essential analytical techniques, namely Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. This multi-faceted approach ensures a self-validating system, providing the highest degree of confidence in structural elucidation for researchers and drug development professionals.

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction Workflow

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms in a solid-state material.[1][2][3][4][5][6] By analyzing how X-rays are diffracted by a single crystal, we can generate a three-dimensional electron density map of the molecule, revealing atomic positions, bond lengths, and bond angles with exceptional precision.[2][3][5] The following protocol outlines the necessary steps to achieve this.

Experimental Protocol 1: Crystal Growth

The journey to a crystal structure begins with the most critical and often most challenging step: growing a high-quality single crystal.[7][8][9] A suitable crystal should be a single, well-ordered lattice, typically 0.1-0.3 mm in each dimension, and free of significant defects.[7]

Methodology: Slow Evaporation

  • Solvent Selection: Begin by screening a range of solvents to find one in which 2,3-Bis(3-methoxyphenyl)propanoic acid is sparingly soluble. Good candidates include ethanol, methanol, acetone, ethyl acetate, and mixtures thereof with less polar solvents like hexane or toluene.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or slightly elevated temperature. Ensure the compound is fully dissolved.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Crystallization: Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few small pinholes. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of a laboratory bench. Allow the solvent to evaporate slowly over several days to weeks.

  • Harvesting: Once well-formed, block-like crystals appear, carefully harvest them from the mother liquor using a spatula or pipette. Gently wash the crystals with a small amount of cold solvent and allow them to air dry briefly.

Experimental Protocol 2: Data Collection and Processing

With a suitable crystal, the next step is to collect the diffraction data using a single-crystal X-ray diffractometer.[3][10]

Methodology: Data Acquisition and Processing

  • Crystal Mounting: Select a well-formed crystal under a microscope and mount it on a goniometer head using a cryoloop and a small amount of cryoprotectant oil (e.g., Paratone-N).

  • Cryo-cooling: Immediately place the mounted crystal into a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms and protects the crystal from radiation damage, leading to higher quality data.[11]

  • Data Collection: Mount the goniometer head on the diffractometer. The instrument will rotate the crystal in the X-ray beam (typically from a Mo or Cu source) while a detector records the diffraction pattern at various orientations.[2][10] This process, known as the rotation method, captures a complete sphere of diffraction data.[10]

  • Data Processing: The raw diffraction images are then processed using specialized software (e.g., CrysAlisPro, SAINT, XDS).[8][9][12][13] This involves:

    • Integration: Determining the intensity and position of each diffraction spot.

    • Indexing: Assigning Miller indices (h, k, l) to each spot and determining the unit cell parameters and crystal system.

    • Scaling and Merging: Placing all data on a common scale and merging symmetry-equivalent reflections to produce a final, unique set of reflection data.

XRay_Workflow cluster_experiment Experimental Phase cluster_computation Computational Phase Synthesis Synthesis & Purification of Compound Crystal_Growth Crystal Growth Synthesis->Crystal_Growth High Purity Sample Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Single Crystal Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Diffraction Images Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation (CheckCIF) Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.
Structure Solution, Refinement, and Validation

The processed data provides the intensities of the diffracted X-rays, but not their phases. This is the well-known "phase problem" in crystallography.[1]

  • Structure Solution: For small molecules like our target compound, the phase problem is typically solved using direct methods, a computational approach that uses statistical relationships between the reflection intensities to estimate the initial phases.[1][11] This yields an initial electron density map.

  • Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares method, where atomic positions and thermal parameters are adjusted to improve the agreement between the observed diffraction data and the data calculated from the model.[11][14]

  • Validation: The quality of the final model is assessed using several metrics. The most common are the R-factor (R1) and the goodness-of-fit (GooF). For a well-refined small molecule structure, an R1 value below 5% is expected.[15] The final structure is also checked for geometric consistency (bond lengths, angles) using software like PLATON and validated through services like the IUCr's CheckCIF.[16]

Part 2: Hypothetical Crystallographic Data for 2,3-Bis(3-methoxyphenyl)propanoic Acid

The table below presents a set of hypothetical yet realistic crystallographic data that one might expect to obtain for the target molecule. This data provides a wealth of information about its solid-state structure.

ParameterHypothetical ValueSignificance
Chemical FormulaC₁₈H₂₀O₄Confirms the elemental composition of the crystallized molecule.
Formula Weight300.35 g/mol Consistent with the molecular formula.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cA common space group for organic molecules, indicating a centrosymmetric packing arrangement.
a, b, c [Å]a = 10.5, b = 8.2, c = 18.1The dimensions of the unit cell.
α, β, γ [°]α = 90, β = 98.5, γ = 90The angles of the unit cell, conforming to the monoclinic system.
Volume [ų]1540The volume of the unit cell.
Z4Indicates that there are four molecules of the compound in each unit cell.
Calculated Density1.29 g/cm³The theoretical density of the crystal.
RadiationMo Kα (λ = 0.71073 Å)The wavelength of the X-rays used for the experiment.
Temperature100 KData was collected at low temperature to minimize thermal vibrations.
Final R1 [I > 2σ(I)]0.045 (4.5%)A low R-factor indicates an excellent agreement between the experimental data and the refined model.[15]
wR2 (all data)0.115 (11.5%)A weighted R-factor that includes all reflection data.
Goodness-of-Fit (GooF)1.05A value close to 1 indicates a good refinement.

From such data, we could precisely determine the conformation of the propanoic acid chain relative to the two methoxyphenyl rings and identify key intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which would likely dictate the crystal packing.

Part 3: A Comparative Analysis with Orthogonal Techniques

While X-ray crystallography provides the definitive 3D structure, a comprehensive validation approach integrates data from other analytical methods. Each technique offers complementary information, strengthening the overall structural assignment.

Validation_Logic cluster_techniques Analytical Techniques cluster_info Information Provided Compound 2,3-Bis(3-methoxyphenyl) propanoic acid XRay X-ray Crystallography Compound->XRay NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS FTIR FTIR Spectroscopy Compound->FTIR Info_XRay 3D Atomic Arrangement Bond Lengths/Angles Stereochemistry Crystal Packing XRay->Info_XRay Info_NMR Atom Connectivity Chemical Environment Solution Conformation NMR->Info_NMR Info_MS Molecular Weight Elemental Formula MS->Info_MS Info_FTIR Functional Groups FTIR->Info_FTIR Final_Validation Validated Structure Info_XRay->Final_Validation Info_NMR->Final_Validation Info_MS->Final_Validation Info_FTIR->Final_Validation

Caption: Logic flow for comprehensive structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution.[17][18][19][20][21] It provides detailed information about the chemical environment and connectivity of atoms.

  • ¹H NMR: Would confirm the number and integration of different types of protons, such as the aromatic protons, the methoxy protons, and the aliphatic protons on the propanoic acid backbone. Spin-spin coupling patterns would establish the connectivity between these protons.

  • ¹³C NMR: Would show the number of chemically distinct carbon atoms, confirming the presence of the carboxylic acid carbonyl, the aromatic carbons, the methoxy carbons, and the aliphatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to measure the mass-to-charge ratio of ions and is the primary technique for determining the molecular weight of a compound.[22][23][24][25][26]

  • High-Resolution MS (HRMS): Would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₈H₂₀O₄). This serves as a fundamental check of the compound's identity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[27][28][29][30][31]

  • Expected Absorptions: For our target molecule, FTIR would show characteristic peaks for:

    • A broad O-H stretch around 2500-3300 cm⁻¹ (characteristic of a carboxylic acid).

    • A strong C=O stretch around 1700-1725 cm⁻¹ (for the carbonyl group).

    • C-O stretches for the ether and carboxylic acid groups.

    • Aromatic C=C and C-H stretches.

Comparison Summary
TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.[1][2]Provides the most detailed and unambiguous structural data.[5][32]Requires a single crystal; structure is in the solid state, not solution.[33]
NMR Spectroscopy Atomic connectivity, chemical environment, dynamic information in solution.[17][20]Provides data on solution-state structure and dynamics.[32][33]Does not provide absolute 3D structure or bond lengths; size limitations.[33][34][35]
Mass Spectrometry Molecular weight and elemental formula.[22]High sensitivity and accuracy for molecular formula determination.[25]Provides no information on stereochemistry or atomic connectivity.[24]
FTIR Spectroscopy Presence of functional groups.[27][28]Fast, requires minimal sample, excellent for functional group identification.[27]Provides very limited information on the overall molecular structure.[31]

Conclusion

The structural validation of a novel compound like 2,3-Bis(3-methoxyphenyl)propanoic acid requires a rigorous and multi-faceted analytical approach. While NMR, MS, and FTIR provide essential and complementary pieces of the structural puzzle—confirming connectivity, molecular formula, and functional groups, respectively—single-crystal X-ray crystallography remains the unparalleled gold standard. It is the only technique that delivers a direct, high-resolution, three-dimensional visualization of the atomic arrangement. By following the detailed protocols outlined in this guide, researchers can confidently determine and validate the structure of this and other small molecules, providing the solid foundation necessary for advancing research in drug development and materials science.

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